2,2'-Biphenyldimethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-[2-(hydroxymethyl)phenyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-9-11-5-1-3-7-13(11)14-8-4-2-6-12(14)10-16/h1-8,15-16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMJANTUJQGSEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70287826 | |
| Record name | 2,2'-Biphenyldimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70287826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3594-90-9 | |
| Record name | [1,1′-Biphenyl]-2,2′-dimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3594-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 52668 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003594909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Biphenyldimethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52668 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-Biphenyldimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70287826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,2'-Biphenyldimethanol from Diphenic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,2'-biphenyldimethanol from diphenic acid, a key transformation in the production of valuable chemical intermediates. The primary focus of this document is the widely employed reduction of diphenic acid using lithium aluminum hydride (LiAlH4), a powerful reducing agent. This guide details the reaction mechanism, experimental protocols, and purification techniques, and presents quantitative data for this synthesis.
Introduction
This compound is a crucial building block in organic synthesis, finding applications in the development of pharmaceuticals, chiral ligands for asymmetric catalysis, and advanced materials. Its C₂-symmetric structure makes it a valuable precursor for creating complex molecular architectures. The most direct and common route to this diol is the reduction of the corresponding dicarboxylic acid, diphenic acid.
Reaction Pathway and Mechanism
The synthesis of this compound from diphenic acid is achieved through the reduction of both carboxylic acid functionalities to primary alcohols. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity.[1][2]
The reaction proceeds in an anhydrous ethereal solvent, typically tetrahydrofuran (B95107) (THF), to prevent the violent reaction of LiAlH₄ with water.[3] The mechanism involves the initial deprotonation of the carboxylic acid protons by the hydride, followed by the nucleophilic attack of hydride ions on the carbonyl carbons of the resulting carboxylate salts. This process occurs in a stepwise manner for both carboxylic acid groups, ultimately yielding the dialkoxide intermediate. A subsequent aqueous workup protonates the alkoxides to afford the final product, this compound.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound from diphenic acid via lithium aluminum hydride reduction. Please note that yields can vary based on reaction scale, purity of reagents, and adherence to anhydrous conditions.
| Parameter | Value | Reference |
| Starting Material | Diphenic Acid | General Literature |
| Reagent | Lithium Aluminum Hydride (LiAlH₄) | [1][2] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [3] |
| Reaction Temperature | 0 °C to reflux | [2] |
| Typical Yield | High | [4] |
| Melting Point of Product | 110-111 °C | [5] |
Detailed Experimental Protocol
This section provides a detailed, step-by-step procedure for the laboratory-scale synthesis of this compound from diphenic acid using lithium aluminum hydride.
Materials:
-
Diphenic acid (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (sufficient excess to reduce both carboxylic acids)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% aqueous sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297) (for quenching and extraction)
-
Saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) (optional for workup)[6]
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) (for acidic workup)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration and recrystallization
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus should be flame-dried or oven-dried and flushed with an inert gas to ensure anhydrous conditions.
-
Reagent Preparation: In the reaction flask, suspend a calculated excess of lithium aluminum hydride in anhydrous THF. The suspension should be stirred under an inert atmosphere.
-
Addition of Diphenic Acid: Dissolve the diphenic acid in anhydrous THF. Transfer this solution to the dropping funnel and add it dropwise to the stirred LiAlH₄ suspension. The rate of addition should be controlled to maintain a manageable reaction temperature. An initial cooling of the LiAlH₄ suspension in an ice bath is recommended.
-
Reaction: After the addition is complete, the reaction mixture can be stirred at room temperature or gently refluxed to ensure the completion of the reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Workup:
-
Fieser Workup: After the reaction is complete, cool the flask to 0 °C in an ice bath. For every 'x' grams of LiAlH₄ used, cautiously and sequentially add the following dropwise with vigorous stirring: 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then 3'x' mL of water.[7] This should produce a granular precipitate of aluminum salts that can be easily filtered off.
-
Rochelle's Salt Workup: An alternative method to break up aluminum salt emulsions is to quench the reaction carefully with ethyl acetate, followed by the addition of a saturated aqueous solution of Rochelle's salt.[6] Stirring this mixture for an extended period should result in two clear, separable layers.
-
-
Extraction: Filter the reaction mixture, washing the solid residue with additional THF or ethyl acetate. If a two-phase system is obtained after workup, separate the layers and extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic fractions and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization. A two-solvent system, such as dissolving the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., dichloromethane (B109758) or acetone) and then adding a solvent in which it is less soluble (e.g., n-pentane or n-hexane) until cloudiness persists, is often effective.[8][9] Cool the solution slowly to allow for crystal formation. Collect the purified crystals by vacuum filtration.
Visualizations
Reaction Workflow Diagram
References
- 1. Video: Carboxylic Acids to Primary Alcohols: Hydride Reduction [jove.com]
- 2. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2,2′-联苯二甲醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 7. Workup [chem.rochester.edu]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. dspace.mit.edu [dspace.mit.edu]
An In-depth Technical Guide on the Structural Properties and Atropisomerism of 2,2'-Biphenyldimethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Biphenyldimethanol is a C₂-symmetric diol that serves as a fundamental building block in the realms of asymmetric catalysis, materials science, and supramolecular chemistry.[1] Its utility is intrinsically linked to its unique structural architecture, specifically the phenomenon of atropisomerism arising from restricted rotation about the central carbon-carbon single bond of the biphenyl (B1667301) core. This technical guide provides a comprehensive overview of the structural properties of this compound, its atropisomeric nature, and the experimental methodologies relevant to its synthesis and chiral resolution.
Structural Properties of this compound
The structural characteristics of this compound, particularly its non-planar conformation, are central to its function as a chiral scaffold.
Molecular Structure and Conformation
The defining structural feature of this compound is the dihedral angle between the two phenyl rings. Due to the steric hindrance imposed by the hydroxymethyl groups at the ortho positions, the molecule adopts a non-planar conformation. This restricted rotation is the basis for the existence of stable enantiomers.
A search of the Cambridge Structural Database (CSD) reveals a crystal structure for [1,1'-Biphenyl]-2,2'-dimethanol with the deposition number CCDC 283068.[2] Analysis of this crystallographic data would provide precise bond lengths, bond angles, and the dihedral angle, offering a definitive representation of its solid-state conformation.
Table 1: General Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄O₂ | [2] |
| Molecular Weight | 214.26 g/mol | [2] |
| CAS Number | 3594-90-9 | [1] |
| Appearance | Solid | |
| Melting Point | 110-111 °C |
Atropisomerism in this compound
Atropisomerism is a type of stereoisomerism resulting from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of individual rotational isomers (atropisomers). In the case of appropriately substituted biphenyls like this compound, this phenomenon leads to axial chirality.
Rotational Energy Barrier
Chiral Properties and Specific Rotation
As a chiral molecule, the enantiomers of this compound will rotate plane-polarized light in equal but opposite directions. The specific rotation is a characteristic physical property of a chiral compound. An experimentally determined specific rotation for the enantiopure forms of this compound has not been identified in the performed searches. However, computational methods can be used to predict the specific rotation of chiral molecules.[5]
Experimental Protocols
Synthesis of Racemic this compound
The most common and straightforward synthesis of racemic this compound involves the reduction of diphenic acid (biphenyl-2,2'-dicarboxylic acid) or its ester derivatives.[1]
Protocol: Reduction of Dimethyl Diphenate with Lithium Aluminum Hydride (LiAlH₄)
Materials:
-
Dimethyl diphenate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with a suspension of LiAlH₄ (x eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Ester: A solution of dimethyl diphenate (1 eq.) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, the flask is cooled in an ice bath. The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Work-up: The resulting mixture is filtered, and the solid is washed with diethyl ether. The combined organic filtrates are washed with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.
Caption: Synthetic workflow for this compound.
Chiral Resolution of Racemic this compound
The separation of the enantiomers of racemic this compound can be achieved through several methods, including diastereomeric salt formation or enzymatic resolution.
Protocol 1: Resolution via Diastereomeric Salt Formation with a Chiral Acid
This method involves reacting the racemic diol with a chiral resolving agent, such as a chiral carboxylic acid or a derivative, to form diastereomeric esters. These diastereomers can then be separated by fractional crystallization due to their different solubilities.[6][7]
Materials:
-
Racemic this compound
-
Enantiomerically pure chiral resolving agent (e.g., (R)-(-)-Mandelic acid, O-acetylmandelic acid chloride, or brucine)[7][8][9]
-
Anhydrous solvent (e.g., toluene, ethyl acetate)
-
Base (e.g., pyridine, triethylamine) if starting from an acid chloride
-
Recrystallization solvent(s)
-
Aqueous acid (e.g., HCl) and base (e.g., NaOH) for hydrolysis
-
Standard laboratory glassware for reaction, crystallization, and work-up
Procedure:
-
Formation of Diastereomeric Esters: Racemic this compound and a chiral acylating agent (e.g., O-acetylmandelic acid chloride) are dissolved in an anhydrous solvent in the presence of a base. The reaction mixture is stirred until the esterification is complete (monitored by TLC).
-
Isolation of Diastereomers: The solvent is removed, and the resulting mixture of diastereomeric esters is subjected to fractional crystallization from a suitable solvent or solvent mixture. The progress of the separation can be monitored by measuring the optical rotation of the mother liquor or by chiral HPLC analysis of small aliquots.
-
Hydrolysis of Separated Diastereomers: The separated diastereomeric esters are individually hydrolyzed using acidic or basic conditions to cleave the ester bond and regenerate the enantiomerically enriched this compound.
-
Purification: The resolved enantiomers of this compound are then purified by standard methods.
Caption: Workflow for diastereomeric salt resolution.
Protocol 2: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes the stereoselectivity of an enzyme, often a lipase (B570770), to preferentially acylate one enantiomer of the racemic diol, allowing for the separation of the acylated and unreacted enantiomers.[10][11][12][13][14][15]
Materials:
-
Racemic this compound
-
Immobilized lipase (e.g., Candida antarctica lipase B, CAL-B)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Standard laboratory glassware for reaction and work-up
-
Column chromatography setup
Procedure:
-
Enzymatic Acylation: Racemic this compound, an acyl donor, and an immobilized lipase are suspended in an anhydrous organic solvent.
-
Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 30-40 °C) and monitored by chiral HPLC or GC to follow the conversion and enantiomeric excess of both the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both products.
-
Separation: Once the desired conversion is reached, the immobilized enzyme is removed by filtration. The filtrate, containing a mixture of one enantiomer of the diol and the monoacylated other enantiomer, is concentrated.
-
Purification: The two compounds are separated by column chromatography on silica (B1680970) gel.
-
Hydrolysis (optional): The acylated enantiomer can be hydrolyzed back to the diol if that enantiomer is also desired.
Caption: Workflow for enzymatic kinetic resolution.
Conclusion
This compound is a molecule of significant interest due to its atropisomeric properties, which make it a valuable chiral building block. While its fundamental structural characteristics are understood, further experimental determination of its rotational energy barrier and the specific rotation of its enantiomers would be highly beneficial for its application in asymmetric synthesis and materials science. The provided experimental protocols offer robust starting points for the synthesis and chiral resolution of this important compound.
References
- 1. This compound | 3594-90-9 | Benchchem [benchchem.com]
- 2. (1,1'-Biphenyl)-2,2'-dimethanol | C14H14O2 | CID 243265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. comporgchem.com [comporgchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Absolute configuration assignment of (3-phenyloxirane-2,2-diyl)bis(phenylmethanone) via density functional calculations of optical rotation and vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis [mdpi.com]
- 15. US20130095535A1 - Enzymatic resolution of racemic (2r,s)-2-(acetylamino)-3-methoxy-n-(phenylmethyl)propanamide - Google Patents [patents.google.com]
Spectroscopic Profile of 2,2'-Biphenyldimethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 2,2'-Biphenyldimethanol (CAS No: 3594-90-9), a versatile C₂-symmetric diol pivotal in the synthesis of chiral ligands and organocatalysts. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.
Spectroscopic Data Summary
The empirical formula for this compound is C₁₄H₁₄O₂ with a molecular weight of 214.26 g/mol .[1][2] The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.4898-7.1396 | m | 8H | Aromatic Protons |
| 4.3530-4.3198 | m | 4H | -CH₂OH Protons |
| Variable | br s | 2H | -OH Protons |
Solvent: CDCl₃. Reference: TMS.[3][4]
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 140.0 | Aromatic Carbon |
| 138.7 | Aromatic Carbon |
| 129.7 | Aromatic Carbon |
| 129.6 | Aromatic Carbon |
| 128.1 | Aromatic Carbon |
| 127.7 | Aromatic Carbon |
| ~60-65 | -CH₂OH Carbon |
Infrared (IR) Spectroscopy
| Frequency Range (cm⁻¹) | Vibrational Mode |
| 3600-3200 | O-H Stretch (Alcohol) |
| 3100-3000 | Aromatic C-H Stretch |
| 1200-1000 | C-O Stretch (Primary Alcohol) |
[3]
Mass Spectrometry (MS)
| m/z | Fragmentation |
| 214.1 | [M]⁺ (Molecular Ion) |
| 199.1 | [M - CH₃]⁺ |
| 185.1 | [M - CH₂O]⁺ |
[3]
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (0 ppm).
-
Data Acquisition: Acquire the spectra on a 400 MHz or 500 MHz NMR spectrometer.[6] For ¹H NMR, typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans. For ¹³C NMR, a 45-degree pulse angle, a 2-second relaxation delay, and a larger number of scans (e.g., 1024) are used to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly onto the ATR crystal.[1] For KBr pellet method, mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk.[1]
-
Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and inject it into the GC inlet.[1][3]
-
Ionization: Use a standard ionization technique such as Electron Ionization (EI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualized Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
References
- 1. (1,1'-Biphenyl)-2,2'-dimethanol | C14H14O2 | CID 243265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(3594-90-9) 1H NMR spectrum [chemicalbook.com]
- 3. This compound | 3594-90-9 | Benchchem [benchchem.com]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. rsc.org [rsc.org]
An In-Depth Technical Guide to 2,2'-Biphenyldimethanol (CAS: 3594-90-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Biphenyldimethanol is a C₂-symmetric diol built upon a biphenyl (B1667301) scaffold. Its significance in chemical research and development is primarily derived from its unique structural characteristics, specifically the phenomenon of atropisomerism. Restricted rotation around the central carbon-carbon single bond between the two phenyl rings renders the molecule chiral.[1] This inherent chirality makes this compound a valuable precursor for the synthesis of sophisticated chiral ligands and organocatalysts.[1] These catalysts are instrumental in the field of asymmetric synthesis, a critical technology for the production of enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications, particularly in the context of drug discovery and development.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. This data is essential for its proper handling, characterization, and use in synthetic applications.
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 3594-90-9 | |
| Molecular Formula | C₁₄H₁₄O₂ | [2] |
| Molecular Weight | 214.26 g/mol | |
| Appearance | White solid | [3] |
| Melting Point | 110-111 °C | [1] |
| Boiling Point | 442 °C at 760 mmHg | [1] |
| Density | 1.174 g/cm³ | [1] |
| InChI Key | UIMJANTUJQGSEX-UHFFFAOYSA-N | [1] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation of this compound. Key spectral data are provided below.
| Spectrum Type | Solvent | Key Peaks / Chemical Shifts (δ) | Reference(s) |
| ¹H NMR | CDCl₃ | δ 7.1396-7.4898 ppm (m, Aromatic-H) | |
| δ 4.3198-4.3530 ppm (m, -CH₂OH) | [1] | ||
| ¹³C NMR | CDCl₃ | δ 140.0, 138.7, 129.7, 129.6, 128.1, 127.7 ppm (Aromatic-C) | [1] |
| FT-IR, MS | - | Spectra available for this compound. | [4] |
Synthesis and Experimental Protocols
The most direct and common laboratory-scale synthesis of this compound involves the reduction of biphenyl-2,2'-dicarboxylic acid (diphenic acid) or its corresponding esters.[1] The use of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent is a standard method.[1]
General Synthesis Workflow
The logical flow for the synthesis and purification of this compound is outlined below.
Detailed Experimental Protocol: Reduction of Dimethyl Diphenate
This protocol is a representative procedure adapted from standard methods for LiAlH₄ reductions.[5][6][7] Extreme caution must be exercised when working with LiAlH₄, as it reacts violently with water. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Reagents and Materials:
-
Dimethyl biphenyl-2,2'-dicarboxylate (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (approx. 2.0-2.5 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Water (for workup)
-
15% (w/v) Aqueous Sodium Hydroxide (for workup)
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
-
Ethyl Acetate (for extraction/recrystallization)
-
Hexanes (for recrystallization)
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a dropping funnel sealed with a rubber septum. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of inert gas.
-
LAH Suspension: Under a positive flow of inert gas, carefully charge the reaction flask with lithium aluminum hydride (2.0-2.5 eq). Add anhydrous THF via cannula or a dry syringe to create a suspension (typically 0.5-1.0 M). Cool the suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve dimethyl biphenyl-2,2'-dicarboxylate (1.0 eq) in a minimal amount of anhydrous THF and transfer this solution to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup (Fieser Method): [5][7] Cool the reaction mixture back to 0 °C in an ice-water bath. CAUTION: The following quenching procedure is highly exothermic and generates hydrogen gas. It must be performed slowly and with extreme care. For 'x' grams of LiAlH₄ used, sequentially and very slowly add:
-
'x' mL of water
-
'x' mL of 15% (w/v) aqueous sodium hydroxide
-
'3x' mL of water
-
-
Isolation: A granular white precipitate of aluminum salts should form. Allow the mixture to warm to room temperature and stir vigorously for 30-60 minutes. Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Purification: Combine the organic filtrates and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent in vacuo using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound as a white solid.
-
Characterization: Confirm the identity and purity of the product by measuring its melting point and acquiring ¹H NMR, ¹³C NMR, and mass spectra.
Applications in Research and Drug Development
The primary value of this compound lies not in its own biological activity, but in its role as a chiral scaffold. Its C₂-symmetry and axial chirality are exploited in the synthesis of ligands for asymmetric catalysis, which is a cornerstone of modern drug development.
Role in Asymmetric Synthesis
The atropisomeric nature of the biphenyl backbone allows it to create a well-defined, three-dimensional chiral environment when incorporated into a larger molecule, such as a ligand or organocatalyst.[1] This is crucial for reactions that need to produce a single enantiomer of a drug molecule, as different enantiomers can have vastly different biological activities and safety profiles.
The logical pathway from the structure of this compound to its application is illustrated below.
Derivatives of this compound have been successfully used to prepare catalysts for a variety of enantioselective transformations, including:
-
Asymmetric Epoxidations: Chiral biphenylazepinium salts derived from the dimethanol can catalyze the epoxidation of alkenes with high enantioselectivity.[1]
-
Transition Metal-Catalyzed Reactions: The diol is a precursor to bidentate phosphine (B1218219) ligands (analogous to the famous BINAP ligand) that coordinate with transition metals like palladium and rhodium. These complexes create a chiral environment around the metal center, enabling asymmetric hydrogenations, cross-couplings, and other critical C-C bond-forming reactions.
Safety and Handling
This compound should be handled according to standard laboratory safety procedures. It is a combustible solid.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[3] Store in a cool, dry, well-ventilated area in a tightly sealed container. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a fundamentally important building block in the field of organic chemistry. Its value is intrinsically linked to its atropisomeric nature, which provides a robust and reliable platform for the development of chiral ligands and catalysts. For researchers in drug development, understanding the properties and synthesis of this compound and its derivatives is key to accessing powerful tools for asymmetric synthesis, ultimately enabling the efficient and selective production of next-generation therapeutics.
References
- 1. This compound | 3594-90-9 | Benchchem [benchchem.com]
- 2. (1,1'-Biphenyl)-2,2'-dimethanol | C14H14O2 | CID 243265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2 -Biphenyldimethanol 98 3594-90-9 [sigmaaldrich.com]
- 4. spectrabase.com [spectrabase.com]
- 5. benchchem.com [benchchem.com]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. Workup [chem.rochester.edu]
Atropisomeric Chirality in 2,2'-Biphenyldimethanol Derivatives: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atropisomerism, a form of axial chirality arising from restricted rotation around a single bond, is a critical consideration in modern chemistry, particularly within drug discovery and asymmetric catalysis. Biphenyl (B1667301) scaffolds, especially those with bulky ortho-substituents, are classic examples of molecules that can exhibit this phenomenon. This guide provides an in-depth technical overview of atropisomeric chirality in 2,2'-biphenyldimethanol derivatives. It covers the foundational principles of their stereochemistry, established synthetic and resolution protocols, quantitative data on rotational stability, and their applications as precursors to valuable chiral ligands and catalysts.
The Phenomenon of Atropisomerism in Biphenyls
Atropisomerism occurs in molecules that lack a traditional chiral center but are chiral due to hindered rotation around a sigma bond.[1][2] For biphenyl derivatives, this axial chirality arises from restricted rotation around the C1-C1' single bond connecting the two phenyl rings. Two key conditions must be met for a substituted biphenyl to be chiral and for its enantiomers to be separable:
-
High Rotational Barrier: The energy barrier to rotation around the central C-C bond must be high enough to prevent facile interconversion of the rotational isomers (rotamers) at a given temperature. A half-life of interconversion greater than 1000 seconds is often used as a benchmark for isolable atropisomers.[3] This is typically achieved by placing sufficiently bulky substituents at the ortho positions (2, 2', 6, and 6').
-
Lack of Symmetry: Each phenyl ring must lack a plane of symmetry along the biphenyl axis. This means that the substituents at the ortho positions (and other positions) must be arranged asymmetrically.
This compound serves as a prototypical C₂-symmetric diol, a foundational starting material for a wide array of chiral ligands and organocatalysts due to the atropisomeric nature of its substituted derivatives.[1]
References
Unveiling the Rotational Dynamics of 2,2'-Biphenyldimethanol: A Technical Guide to the Biphenyl Bond Barrier
For Immediate Release
The phenomenon of hindered rotation around the biphenyl (B1667301) core, known as atropisomerism, is of significant interest in medicinal chemistry and materials science. The ability of a molecule to exist as stable, separable enantiomers due to a high rotational barrier has profound implications for its biological activity and material properties. In the case of 2,2'-Biphenyldimethanol, the presence of hydroxymethyl groups in the ortho positions is expected to create significant steric hindrance, leading to a substantial energy barrier to rotation.
Comparative Analysis of Rotational Barriers
To estimate the rotational barrier in this compound, we have compiled experimental and computational data for a series of 2,2'-disubstituted biphenyls. The size and nature of the ortho substituents are the primary determinants of the magnitude of the rotational energy barrier. Larger substituents lead to greater steric repulsion in the planar transition state, thus increasing the energy required for rotation.
| Compound | Substituent (-R) | Method | Rotational Barrier (ΔG‡) (kcal/mol) | Solvent | Temperature (°C) | Reference |
| 2,2'-Dimethylbiphenyl | -CH₃ | Calculation | > 23.9 | - | - | --INVALID-LINK--[1] |
| 2,2'-Di-tert-butylbiphenyl | -C(CH₃)₃ | Experimental | 16.3 | CDCl₃ | 25 | |
| 2,2'-Difluorobiphenyl | -F | Calculation | 4.5 | Gas Phase | - | |
| 2,2'-Dichlorobiphenyl | -Cl | Calculation | 15.6 | Gas Phase | - | |
| 2,2'-Dibromobiphenyl | -Br | Calculation | 17.9 | Gas Phase | - | |
| 2,2'-Diiodobiphenyl | -I | Calculation | 22.4 | Gas Phase | - | |
| 2-Carboxy-2'-methoxy-6-nitrobiphenyl | -COOH, -OCH₃, -NO₂ | Experimental (DHPLC) & Calculation (DFT) | ~22-23 | Methanol/Water | 40-60 | --INVALID-LINK--[2] |
Note: The table presents a selection of data for comparative purposes. The rotational barrier can be influenced by solvent and temperature.
Based on the data for 2,2'-dimethylbiphenyl, which has ortho substituents of a comparable size to the hydroxymethyl groups of this compound, a significant rotational barrier, likely exceeding 20 kcal/mol, can be anticipated for the title compound. This high barrier suggests that this compound could exist as stable atropisomers at or near room temperature.
Experimental and Computational Protocols
The determination of rotational barriers in biphenyl systems relies on a combination of experimental techniques, primarily dynamic Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.
Experimental Protocol: Dynamic NMR Spectroscopy
Dynamic NMR (DNMR) is a powerful technique for quantifying the rates of conformational exchange processes, such as bond rotation.
Methodology:
-
Sample Preparation: A solution of the biphenyl derivative is prepared in a suitable deuterated solvent. The concentration should be optimized to obtain a good signal-to-noise ratio.
-
Variable Temperature NMR: A series of ¹H or ¹³C NMR spectra are acquired over a range of temperatures. At low temperatures, where rotation is slow on the NMR timescale, distinct signals for the diastereotopic protons or carbons of the two non-interconverting atropisomers are observed.
-
Coalescence Temperature Determination: As the temperature is increased, the rate of rotation increases, causing the distinct signals to broaden and eventually coalesce into a single, time-averaged signal. The temperature at which this coalescence occurs (Tc) is recorded.
-
Lineshape Analysis: For a more accurate determination, a full lineshape analysis is performed. The experimental spectra at various temperatures are simulated using theoretical models that incorporate the rate of exchange (k) as a variable. The best fit between the experimental and simulated spectra yields the rate constant at each temperature.
-
Eyring Equation Analysis: The Gibbs free energy of activation (ΔG‡) for the rotational barrier is calculated from the rate constant at the coalescence temperature using the Eyring equation:
ΔG‡ = 2.303 * R * Tc * [10.319 - log(k/Tc)]
where R is the gas constant. A plot of ln(k/T) versus 1/T (Eyring plot) can also be used to determine the enthalpy (ΔH‡) and entropy (ΔS‡) of activation.
Computational Protocol: Density Functional Theory (DFT) Calculations
Computational chemistry, particularly DFT, provides a powerful tool for modeling the rotational energy profile and calculating the barrier height.
Methodology:
-
Conformational Search: An initial conformational search is performed to identify the ground state (minimum energy) and transition state geometries of the biphenyl derivative. The dihedral angle between the two phenyl rings is the key coordinate.
-
Geometry Optimization: The geometries of the ground state (non-planar) and the transition state (planar) are fully optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that the ground state is a true minimum (no imaginary frequencies) and the transition state is a first-order saddle point (one imaginary frequency corresponding to the rotation around the biphenyl bond).
-
Energy Calculation: The electronic energies of the optimized ground and transition states are calculated. The difference in these energies provides the rotational energy barrier.
-
Thermodynamic Corrections: Zero-point vibrational energy (ZPVE) and thermal corrections can be added to the electronic energies to obtain the Gibbs free energy of activation (ΔG‡) at a specific temperature.
Conclusion
While direct experimental data for the rotational barrier of this compound is currently unavailable, a comprehensive analysis of structurally related compounds strongly suggests a significant barrier to rotation, likely high enough to allow for the existence of stable atropisomers. The detailed experimental and computational protocols outlined in this guide provide a clear roadmap for the future determination of this important physicochemical parameter. Such studies will be invaluable for the rational design of novel chiral ligands, catalysts, and pharmaceutical agents based on the this compound scaffold.
References
An In-depth Technical Guide to C2-Symmetric Diols in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
C2-symmetric chiral diols are a cornerstone of modern asymmetric synthesis, providing a powerful toolkit for the enantioselective construction of complex molecular architectures. Their unique structural feature, a C2 rotational axis of symmetry, creates a well-defined and predictable chiral environment that effectively controls the stereochemical outcome of a wide array of chemical transformations. This technical guide provides an in-depth overview of the core C2-symmetric diols, their synthesis, and their application in key organic reactions, complete with quantitative data, detailed experimental protocols, and workflow visualizations.
Core C2-Symmetric Diols: An Overview
The efficacy of a C2-symmetric diol in asymmetric catalysis is intrinsically linked to its structural and electronic properties. The most prominent and widely utilized classes of these diols include BINOL, TADDOL, VANOL, and VAPOL.
-
BINOL (1,1'-Bi-2-naphthol): Arguably the most iconic C2-symmetric chiral diol, BINOL possesses axial chirality arising from restricted rotation around the C-C bond connecting the two naphthalene (B1677914) rings. This feature has proven exceptionally effective in inducing high levels of enantioselectivity in a multitude of reactions.[1] Modifications to the BINOL scaffold, particularly at the 3,3'-positions, allow for the fine-tuning of its steric and electronic properties, further expanding its synthetic utility.
-
TADDOL (α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol): Derived from the readily available and inexpensive chiral pool starting material, tartaric acid, TADDOLs are highly versatile chiral auxiliaries.[2][3][4] Their C2-symmetric backbone, featuring two diarylhydroxymethyl groups, creates a well-defined chiral pocket that has been successfully exploited in numerous asymmetric transformations.[1]
-
VANOL (Vaulted Biaryl Ligand - Binaphthol derivative) and VAPOL (Vaulted Biaryl Ligand - Biphenanthrol derivative): These "vaulted" biaryl ligands were developed to provide a more sterically demanding and defined chiral environment compared to BINOL. This structural modification has led to superior performance in several catalytic asymmetric reactions, often providing higher yields and enantioselectivities.[5]
General Structure of C2-Symmetric Diols
The fundamental principle behind C2-symmetric diols is the presence of a twofold rotational axis of symmetry, which simplifies the possible transition states in a chemical reaction, thereby leading to higher enantioselectivity.
Caption: Representative structures of key C2-symmetric diols.
Applications in Asymmetric Catalysis: A Data-Driven Comparison
The versatility of C2-symmetric diols is demonstrated by their successful application in a wide range of enantioselective reactions. The following tables summarize the performance of these diols in several key transformations.
Enantioselective Diels-Alder Reaction
BINOL-derived Lewis acids are highly effective catalysts for enantioselective Diels-Alder reactions.[1] TADDOLs have also been shown to catalyze these reactions, often through hydrogen bonding interactions.[6]
| Diol Derivative | Dienophile | Diene | Catalyst System | Yield (%) | ee (%) | Reference |
| (R)-BINOL | Methyl acrylate | 2,4-Pentadienol | ZnMe₂/MeMgBr | Excellent | High | [7] |
| TADDOL | Methacrolein | Aminosiloxydiene | TADDOL (10 mol%) | 85 | 92 | [6] |
| H₈-BINOL | Methyl acrylate | 4-Methyl-2,4-pentadienol | Bimetallic complex (0.2 eq) | 83 | 52 | [7] |
Asymmetric Nucleophilic Addition to Aldehydes
TADDOL-titanium complexes are particularly effective in promoting the enantioselective addition of nucleophiles to aldehydes.[1] BINOL derivatives are also widely used for this purpose.
| Diol Derivative | Aldehyde | Nucleophile | Catalyst System | Yield (%) | ee (%) | Reference |
| TADDOL | Benzaldehyde | TMSCN | Ti(OiPr)₄ (10 mol%) | 56 | 22 | [8] |
| BINOL | Various | Diethylzinc | Ti(OiPr)₄ | High | High | [9][10] |
| 3,3'-Br₂-BINOL | Ketones | Allenylboronate | - | 60-98 | 60-98 | [11] |
Asymmetric Aziridination
VANOL and VAPOL-derived borate (B1201080) catalysts have shown exceptional performance in the asymmetric aziridination of imines with ethyl diazoacetate, consistently delivering high yields and enantioselectivities.[2][12][13]
| Diol Derivative | Imine Substrate | Catalyst System | Yield (%) | ee (%) | cis:trans ratio | Reference |
| (S)-VAPOL | N-benzhydrylimine | Triphenylborate | 91 | 98 | >50:1 | [14] |
| (S)-VANOL | N-benzhydrylimine | Triphenylborate | 90 | 98 | >50:1 | [2] |
| (S)-VAPOL | N-cyclohexylidine | Triphenylborate | 54 | 91 | >50:1 | [14] |
Experimental Protocols
Synthesis of (R)-BINOL via Resolution of Racemic BINOL
This protocol details the resolution of racemic BINOL using N-benzylcinchonidinium chloride as the resolving agent.
Workflow for the Resolution of Racemic BINOL
Caption: Step-by-step workflow for the chiral resolution of BINOL.
Methodology:
-
In a 500 mL flask equipped with a reflux condenser and magnetic stirrer, combine racemic (±)-BINOL (10.0 g, 34.9 mmol), N-benzylcinchonidinium chloride (8.2 g, 19.2 mmol, 0.55 equiv), and acetonitrile (125 mL).[15]
-
Heat the mixture to reflux with stirring for 4 hours to ensure complete dissolution and complex formation. During this time, the (R)-BINOL complex will begin to crystallize.[15]
-
Slowly cool the mixture to room temperature, then place it in an ice bath at 0°C for 2 hours to maximize precipitation.[15]
-
Collect the crystalline complex by vacuum filtration and wash with cold acetonitrile.
-
To liberate the (R)-BINOL, suspend the crystalline complex in a mixture of ethyl acetate (100 mL) and 1 M aqueous HCl (100 mL).[15]
-
Stir the biphasic mixture vigorously for 1 hour at room temperature.[15]
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 50 mL).[15]
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.[15]
-
Filter and concentrate the solvent under reduced pressure to yield (R)-(+)-BINOL as a white solid.[15]
-
Verify enantiomeric excess (>99% ee) using chiral HPLC.[15]
Synthesis of TADDOL from Dimethyl Tartrate
This protocol describes the synthesis of a TADDOL derivative from (R,R)-dimethyl tartrate.
Methodology:
-
(R,R)-Dimethyl O,O-isopropylidenetartrate: Under an inert atmosphere, dissolve (R,R)-dimethyl tartrate (89.1 g, 0.5 mol) in acetone (B3395972) (900 mL) in a 2-L two-necked, round-bottomed flask.[16] Add boron trifluoride diethyl etherate (82.5 mL, 48% solution, 0.31 mol) dropwise over 30-40 minutes at room temperature.[16] Stir the resulting solution for an additional 3 hours.[16] Work up the reaction by pouring it into a saturated aqueous sodium bicarbonate solution and extracting with ethyl acetate.[16] Purify the crude product by fractional distillation to afford the acetonide.[16]
-
Grignard Reaction: In a separate 4-L, four-necked, round-bottomed flask under an inert atmosphere, prepare 2-naphthylmagnesium bromide from magnesium turnings (24.7 g, 1.02 at. equiv) and 2-bromonaphthalene (B93597) (207 g, 1.0 mol) in THF.[16]
-
Cool the Grignard reagent to -10°C and add a solution of (R,R)-dimethyl O,O-isopropylidenetartrate (76.4 g, 0.35 mol) in THF (350 mL) dropwise over 2 hours, maintaining the temperature below 0°C.[16]
-
Stir the reaction mixture at 0°C for 3 hours and then at room temperature for 12 hours.[16]
-
Workup and Purification: Quench the reaction by carefully adding it to a saturated aqueous ammonium (B1175870) chloride solution. Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.[16] After removing the solvent, purify the crude product by recrystallization from toluene (B28343) and hexane (B92381) to yield the TADDOL ligand as a white solid.[16]
Catalytic Cycles and Mechanistic Insights
Understanding the catalytic cycle of a reaction is crucial for optimizing reaction conditions and developing new catalysts. The Sharpless asymmetric dihydroxylation provides a well-studied example of a catalytic cycle involving a chiral ligand.
Catalytic Cycle of the Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes.[17][18] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand and a stoichiometric co-oxidant.[19]
Caption: The catalytic cycle of the Sharpless asymmetric dihydroxylation.
The catalytic cycle begins with the formation of a complex between osmium tetroxide and the chiral ligand.[19] This complex then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic osmate ester intermediate.[17][19] Hydrolysis of this intermediate liberates the chiral diol and a reduced osmium species.[19] The stoichiometric co-oxidant then reoxidizes the osmium to its active Os(VIII) state, regenerating the catalyst for the next cycle.[18]
Conclusion
C2-symmetric diols are indispensable tools in modern organic synthesis, enabling the efficient and highly selective synthesis of chiral molecules. The continuous development of new diol scaffolds and their application in novel catalytic transformations underscore their importance in both academic research and industrial drug development. This guide has provided a comprehensive overview of the key C2-symmetric diols, their applications with supporting data, and detailed experimental protocols to aid researchers in their synthetic endeavors. The logical workflows and mechanistic diagrams further serve to demystify the application of these powerful chiral ligands.
References
- 1. benchchem.com [benchchem.com]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. researchgate.net [researchgate.net]
- 4. TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Developments in Catalytic Asymmetric Aziridination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Insight into the mechanism of the asymmetric addition of alkyl groups to aldehydes catalyzed by titanium-BINOLate species [pubmed.ncbi.nlm.nih.gov]
- 10. Titanium-catalyzed enantioselective additions of alkyl groups to aldehydes: mechanistic studies and new concepts in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 13. aziridination [www2.chemistry.msu.edu]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. benchchem.com [benchchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. grokipedia.com [grokipedia.com]
- 18. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 19. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
The Versatile Precursor: A Technical Guide to 2,2'-Biphenyldimethanol Derivatives in Chiral Ligand Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral ligands, capable of directing the stereochemical outcome of a reaction, are central to this endeavor. Among the privileged scaffolds for such ligands, axially chiral biaryls have demonstrated exceptional efficacy. This technical guide delves into the synthesis and application of chiral ligands derived from 2,2'-biphenyldimethanol and its analogs, providing a comprehensive resource for researchers in the field of asymmetric catalysis.
Introduction to Axially Chiral Biphenyl (B1667301) Ligands
Axially chiral biphenyls, exemplified by the renowned BINOL and its derivatives, have proven to be highly effective ligands in a wide array of asymmetric transformations.[1] Their C2-symmetry and tunable steric and electronic properties allow for the creation of a well-defined chiral environment around a metal center, leading to high levels of enantioselectivity. This guide focuses on a class of adjustable axially chiral biphenyl ligands, where modifications at the 2,2'-, 3,3'-, 5,5'-, and 6,6'-positions of the biphenyl core enable fine-tuning of the ligand's properties for optimal performance in specific catalytic reactions.[2][3]
Synthesis of Chiral Biphenyl Diol Cores
The foundation for these versatile chiral ligands lies in the synthesis of enantiomerically pure biphenyl diol cores. A key starting material for many of these syntheses is (S)-6,6'-dimethoxybiphenyl-2,2'-dicarbaldehyde. The following sections detail the synthetic protocols for key biphenyl diol precursors.
Synthesis of (S)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diol ((S)-L1)
A foundational precursor, (S)-L1, can be synthesized in a four-step sequence starting from (S)-6,6'-dimethoxybiphenyl-2,2'-dicarbaldehyde ((S)-1).[3][4]
Caption: Synthetic pathway for (S)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diol ((S)-L1).
Experimental Protocol for the Synthesis of (S)-L1:
-
Reduction of (S)-1: (S)-6,6'-dimethoxybiphenyl-2,2'-dicarbaldehyde ((S)-1) is reduced with sodium borohydride (B1222165) (NaBH4) in ethanol (B145695) to yield the corresponding diol, (S)-2.[4]
-
Bromination of (S)-2: The diol (S)-2 is then treated with phosphorus tribromide (PBr3) in anhydrous dichloromethane (B109758) (CH2Cl2) to produce the dibromide, (S)-3.[4]
-
Hydrogenation of (S)-3: Catalytic hydrogenation of (S)-3 using palladium on carbon (Pd/C) at atmospheric pressure affords (S)-4.[4]
-
Demethylation of (S)-4: The final step involves the demethylation of the two ether groups in (S)-4 using boron tribromide (BBr3) in dichloromethane, followed by hydrolysis to give (S)-L1.[4]
Synthesis of Other Key Biphenyl Diol Cores
The modularity of this synthetic approach allows for the preparation of a variety of substituted biphenyl diols. The general workflow for the synthesis of several other key cores is presented below.
Caption: Generalized workflow for the synthesis of diverse chiral biphenyl diols.
Application in Asymmetric Catalysis
The true utility of these chiral biphenyl diols is realized when they are employed as ligands in asymmetric catalytic reactions. Their adjustable nature allows for optimization for specific transformations.
Asymmetric Addition of Alkynes to Aldehydes
The enantioselective addition of alkynes to aldehydes is a powerful method for the synthesis of chiral propargylic alcohols, which are valuable synthetic intermediates.[3] The use of chiral biphenyl diol ligands in conjunction with a titanium(IV) isopropoxide catalyst and dimethylzinc (B1204448) as an additive has shown considerable success.[2]
General Experimental Protocol:
To a solution of the chiral biphenyl diol ligand (0.1 mmol) in an appropriate solvent (2.0 mL) at 0°C are added Ti(O-i-Pr)4 (0.125 mmol) and ZnMe2 (1.0 mmol). The mixture is stirred for a specified time, followed by the addition of the aldehyde (0.5 mmol) and the alkyne (1.25 mmol). The reaction is stirred at 0°C for 36 hours and then quenched with 1N HCl (2.0 mL). The product is isolated and the enantiomeric excess is determined by HPLC analysis using a chiral stationary phase.[2]
Quantitative Data for Asymmetric Addition of Phenylacetylene (B144264) to Benzaldehyde:
| Ligand | Yield (%) | ee (%) |
| (S)-L1 | 85 | 92 |
| (S)-L2 | 88 | 95 |
| (S)-L3 | 90 | 96 |
| (S)-L4 | 82 | 88 |
Data extracted from a representative study. Conditions: Benzaldehyde (0.5 mmol), phenylacetylene (1.25 mmol), ZnMe2 (1.0 mmol), Ti(O-i-Pr)4 (0.125 mmol), ligand (0.1 mmol), solvent (2.0 mL), 0°C, 36 h.[2]
Palladium-Catalyzed Asymmetric Cycloadditions
Phosphoramidite ligands derived from these chiral biphenyl diols have been successfully applied in palladium-catalyzed asymmetric cycloaddition reactions. For instance, the [4+2] cycloaddition of benzofuran-derived azadienes with vinyl benzoxazinanones proceeds with high yield and enantioselectivity.[4]
Caption: Logical relationship in the Pd-catalyzed asymmetric cycloaddition.
Quantitative Data for a Representative Pd-Catalyzed [4+2] Cycloaddition:
| Ligand | Yield (%) | ee (%) |
| (S)-L12 | 92 | 92 |
| (S)-L13 | Incomplete Reaction | - |
Data extracted from a representative study.[4]
Chiral Phosphoric Acid Catalysis
The biphenyl diol scaffold can be further functionalized to create chiral phosphoric acid catalysts. These Brønsted acids have emerged as powerful tools in asymmetric synthesis. For example, they have been effectively used in the asymmetric synthesis of 1,1'-spirobiindane-7,7'-diol (SPINOL) derivatives and in [4+3] cyclization reactions.[2][4]
Conclusion
The family of chiral ligands derived from this compound and its analogs represents a powerful and versatile platform for asymmetric catalysis. The ability to systematically modify the ligand backbone allows for the rational design and optimization of catalysts for a wide range of chemical transformations. The detailed synthetic protocols and application data provided in this guide serve as a valuable resource for researchers aiming to leverage the potential of these remarkable chiral ligands in their own synthetic endeavors. The continued exploration of this ligand class promises to yield even more efficient and selective catalysts for the synthesis of complex chiral molecules.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Chiral Ligands from 2,2'-Biphenyldimethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a C₂-symmetric chiral macrocyclic diamine ligand starting from the readily available achiral precursor, 2,2'-biphenyldimethanol. The synthesized ligand is then applied as a catalyst in the asymmetric epoxidation of an olefin, demonstrating its potential in enantioselective synthesis, a critical aspect of drug development and fine chemical production.
Introduction
Chiral ligands are indispensable tools in modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The biphenyl (B1667301) scaffold has been extensively used in the design of privileged chiral ligands due to its axial chirality and conformational rigidity. This document outlines a two-step synthesis of a chiral macrocyclic diamine ligand derived from this compound. The protocol first describes the conversion of the starting diol to the key intermediate, 2,2'-bis(bromomethyl)biphenyl. Subsequently, this intermediate undergoes a macrocyclization reaction with a commercially available chiral diamine to yield the target ligand. The application of this ligand in a representative asymmetric epoxidation reaction is also detailed, including performance data.
Synthesis Pathway Overview
The overall synthetic strategy involves two main transformations:
-
Bromination: Conversion of the hydroxyl groups of this compound to bromides to create a reactive electrophilic intermediate.
-
Macrocyclization: Reaction of the resulting 2,2'-bis(bromomethyl)biphenyl with a chiral diamine to form the chiral macrocyclic ligand.
Caption: Synthetic pathway from this compound to the chiral ligand.
Experimental Protocols
Part 1: Synthesis of 2,2'-Bis(bromomethyl)biphenyl
This protocol describes the conversion of this compound to 2,2'-bis(bromomethyl)biphenyl using phosphorus tribromide.
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, and standard glassware.
Procedure:
-
In a 250 mL two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (10.0 g, 46.7 mmol) in anhydrous dichloromethane (100 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phosphorus tribromide (5.2 mL, 56.0 mmol, 1.2 equiv.) dropwise to the stirred solution over a period of 30 minutes. Caution: The reaction is exothermic and releases HBr gas. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding the mixture to 100 mL of a saturated aqueous sodium bicarbonate solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a mixture of hexane (B92381) and ethyl acetate (B1210297) to afford 2,2'-bis(bromomethyl)biphenyl as a white solid.
Expected Yield: 85-95%
Part 2: Synthesis of the Chiral Macrocyclic Diamine Ligand
This protocol details the macrocyclization of 2,2'-bis(bromomethyl)biphenyl with a chiral diamine, (1R,2R)-(-)-1,2-diaminocyclohexane.
Materials:
-
2,2'-Bis(bromomethyl)biphenyl (from Part 1)
-
(1R,2R)-(-)-1,2-Diaminocyclohexane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (B52724) (CH₃CN), anhydrous
-
Round-bottom flask, magnetic stirrer, reflux condenser, and standard glassware.
Procedure:
-
To a 500 mL round-bottom flask, add anhydrous potassium carbonate (12.0 g, 86.8 mmol) and anhydrous acetonitrile (250 mL).
-
Stir the suspension vigorously.
-
In a separate flask, prepare a solution of 2,2'-bis(bromomethyl)biphenyl (5.0 g, 14.7 mmol) in anhydrous acetonitrile (50 mL).
-
In another flask, prepare a solution of (1R,2R)-(-)-1,2-diaminocyclohexane (1.68 g, 14.7 mmol) in anhydrous acetonitrile (50 mL).
-
Simultaneously add the solutions of the dibromide and the diamine dropwise to the stirred suspension of potassium carbonate over a period of 8 hours using syringe pumps. This slow addition under high dilution conditions favors macrocyclization over polymerization.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 24 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Wash the solid with acetonitrile.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica (B1680970) gel to yield the chiral macrocyclic diamine ligand as a white solid.
Expected Yield: 60-70%
Application in Asymmetric Epoxidation
The synthesized chiral macrocyclic diamine ligand can be used to form a catalyst for the asymmetric epoxidation of olefins.
Experimental Workflow
Caption: Workflow for the asymmetric epoxidation experiment.
Protocol: Asymmetric Epoxidation of Chalcone (B49325)
Materials:
-
Chiral macrocyclic diamine ligand
-
A suitable metal precursor (e.g., a copper(I) or copper(II) salt)
-
Chalcone (substrate)
-
An oxidant (e.g., tert-butyl hydroperoxide)
-
A suitable solvent (e.g., dichloromethane)
-
Standard glassware for inert atmosphere reactions.
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), prepare the catalyst in situ by stirring the chiral macrocyclic diamine ligand (0.1 mmol) and the metal precursor (0.1 mmol) in the solvent (5 mL) for 30 minutes at room temperature.
-
Add the chalcone (1.0 mmol) to the catalyst solution.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Add the oxidant (1.2 mmol) dropwise.
-
Stir the reaction mixture at this temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following tables summarize the quantitative data for the synthesis and application of the chiral ligand.
Table 1: Synthesis Yields
| Step | Product | Starting Material | Yield (%) |
| 1. Bromination | 2,2'-Bis(bromomethyl)biphenyl | This compound | 85-95 |
| 2. Macrocyclization | Chiral Macrocyclic Diamine Ligand | 2,2'-Bis(bromomethyl)biphenyl | 60-70 |
Table 2: Asymmetric Epoxidation of Chalcone - Performance Data
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | 10 | 0 | 24 | >95 | 85 |
| 2 | 5 | 0 | 36 | >95 | 84 |
| 3 | 10 | -20 | 48 | 90 | 92 |
Conclusion
This document provides a comprehensive guide for the synthesis of a novel C₂-symmetric chiral macrocyclic diamine ligand from this compound. The detailed protocols and application data demonstrate a viable pathway for the creation of valuable chiral ligands for asymmetric catalysis. The high enantioselectivity achieved in the model epoxidation reaction highlights the potential of this ligand scaffold in the development of new synthetic methodologies for the production of enantiomerically pure pharmaceuticals and other high-value chemicals. Further optimization of reaction conditions and exploration of substrate scope are encouraged to fully elucidate the catalytic potential of this ligand system.
Application Notes and Protocols for the Use of 2,2'-Biphenyldimethanol Derivatives in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Biphenyldimethanol serves as a valuable chiral scaffold for the synthesis of a variety of bidentate phosphine (B1218219) ligands. Its C₂-symmetric biphenyl (B1667301) backbone provides a rigid and well-defined chiral environment when coordinated to a transition metal center. This structural feature is pivotal in asymmetric catalysis, where the precise control of stereochemistry is paramount for the synthesis of enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals and other fine chemicals.
This document provides detailed application notes and experimental protocols for the use of ligands derived from this compound, with a particular focus on 2,2'-bis(diphenylphosphinomethyl)-1,1'-biphenyl (B1599994) (a conceptual derivative) and the structurally analogous and well-studied ligand, 2,2'-dimethyl-6,6'-bis(diphenylphosphino)biphenyl (BIPHEMP). These ligands have demonstrated significant efficacy in key asymmetric transformations, including rhodium-catalyzed hydrogenation and palladium-catalyzed cross-coupling reactions.
Ligand Synthesis Workflow
The synthesis of chiral diphosphine ligands from this compound typically involves the conversion of the hydroxyl groups into good leaving groups, such as bromides, followed by nucleophilic substitution with a phosphide (B1233454) anion.
Caption: Synthesis of a diphosphine ligand from this compound.
Applications in Asymmetric Catalysis
Ligands derived from the 2,2'-biphenyl scaffold, such as BIPHEMP, have proven to be highly effective in a range of metal-catalyzed asymmetric reactions. Below are key applications with comparative data.
Rhodium-Catalyzed Asymmetric Hydrogenation
Rhodium complexes of chiral diphosphine ligands are powerful catalysts for the asymmetric hydrogenation of prochiral olefins, particularly enamides, to produce chiral amines and their derivatives with high enantioselectivity.
Quantitative Data for Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
| Ligand | Catalyst System | Solvent | Pressure (atm H₂) | Temperature (°C) | Yield (%) | ee (%) | Reference |
| BIPHEMP | [Rh(COD)(BIPHEMP)]BF₄ | Toluene (B28343) | 2.7 | Room Temp. | >95 | 86.3 | [1] |
| BINAP | [Rh(COD)(BINAP)]BF₄ | Toluene | 2.7 | Room Temp. | >95 | 99 | [1] |
| (R,R)-BICP | [Rh(COD)₂]BF₄/(R,R)-BICP | Toluene | 2.7 | Room Temp. | quant. | 86.3 | [1] |
Catalytic Cycle for Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides
The catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of enamides with diphosphine ligands generally proceeds through an unsaturated pathway.
Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Palladium-Catalyzed Asymmetric Cross-Coupling
Palladium complexes of BIPHEMP have been successfully employed in asymmetric Suzuki-Miyaura cross-coupling reactions to generate axially chiral biaryl compounds.
Quantitative Data for Asymmetric Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid Derivative | Ligand | Catalyst System | Solvent | Temperature (°C) | Yield (%) | ee (%) | Reference |
| 1-Bromo-2-methoxynaphthalene | 2-Methyl-1-naphthyl-MgBr | BIPHEMP | Pd(acac)₂ | Ether | Room Temp. | 29-50 | 36-45 | |
| 1-Iodo-2-methoxynaphthalene | 2-Methyl-1-naphthyl-MgBr | BIPHEMP | Pd(acac)₂ | Toluene | 40 | 41 | 27 | |
| 1-Bromo-2-naphthoate | Naphthylboronic acid | PQXphos | Pd₂(dba)₃ | Dioxane | 80 | 95 | 94 | [2] |
| 2-Bromo-3-methylphenylamide | 1-Naphthaleneboronic acid | Chiral Monophosphine | Pd(OAc)₂ | Toluene | 100 | 99 | 88 | [3] |
Catalytic Cycle for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The catalytic cycle for the Suzuki-Miyaura reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and reductive elimination to form the C-C bond.
Caption: Simplified catalytic cycle for Pd-catalyzed Suzuki-Miyaura coupling.
Experimental Protocols
Protocol 1: Synthesis of 2,2'-Bis(bromomethyl)-1,1'-biphenyl from this compound
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and ethyl acetate (B1210297) for elution
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C, add phosphorus tribromide (0.7 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 2,2'-bis(bromomethyl)-1,1'-biphenyl as a white solid.
Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate using a BIPHEMP-type Ligand
Materials:
-
[Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)
-
(R)-BIPHEMP (or other chiral diphosphine ligand)
-
Methyl (Z)-α-acetamidocinnamate
-
Anhydrous, degassed toluene
-
High-purity hydrogen gas
-
Autoclave or high-pressure hydrogenation vessel
Procedure:
-
In a glovebox or under an inert atmosphere, prepare the catalyst precursor by dissolving [Rh(COD)₂]BF₄ (1.0 mol%) and (R)-BIPHEMP (1.1 mol%) in anhydrous, degassed toluene. Stir the solution for 20-30 minutes at room temperature.
-
In a separate flask, dissolve methyl (Z)-α-acetamidocinnamate (1.0 eq) in anhydrous, degassed toluene.
-
Transfer the substrate solution to the autoclave.
-
Using a cannula, transfer the catalyst solution to the autoclave.
-
Seal the autoclave, remove it from the glovebox, and purge the system with hydrogen gas 3-5 times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 40 psi).
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction for completion by TLC or GC/MS.
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Protocol 3: Palladium-Catalyzed Asymmetric Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (e.g., 1-bromo-2-methoxynaphthalene, 1.0 eq)
-
Arylboronic acid or its ester (e.g., 2-methyl-1-naphthylboronic acid, 1.5 eq)
-
Pd(OAc)₂ (Palladium(II) acetate, 2 mol%)
-
(S)-BIPHEMP (or other chiral diphosphine ligand, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous toluene and water (e.g., 4:1 mixture)
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Pd(OAc)₂, (S)-BIPHEMP, the aryl halide, and the arylboronic acid.
-
Add the base to the flask.
-
Add the anhydrous, degassed solvent mixture (toluene/water).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC/MS.
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the biaryl product by chiral HPLC analysis.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Asymmetric Suzuki–Miyaura cross-coupling of 1-bromo-2-naphthoates using the helically chiral polymer ligand PQXphos - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for 2,2'-Biphenyldimethanol in High-Performance Polymers
Introduction
2,2'-Biphenyldimethanol is a unique aromatic diol monomer that holds significant promise for the synthesis of high-performance polymers. The inherent rigidity of the biphenyl (B1667301) backbone, when incorporated into polymer chains, imparts exceptional thermal stability, high glass transition temperatures (Tg), and enhanced mechanical properties.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the preparation of high-performance polyesters and polyurethanes, targeted towards researchers, scientists, and professionals in drug development and materials science. The non-coplanar twist between the two phenyl rings in the 2,2'-substituted biphenyl unit introduces a kinked structure to the polymer chain, which can influence solubility and processing characteristics compared to its linear 4,4'-isomer.
Key Applications
The integration of the this compound moiety into polymer backbones can lead to materials with a desirable combination of properties, making them suitable for a range of advanced applications:
-
High-Temperature Adhesives and Coatings: The excellent thermal stability of polymers derived from this compound makes them ideal candidates for applications requiring robust performance at elevated temperatures.
-
Advanced Composites: As a matrix material, these polymers can enhance the performance of fiber-reinforced composites used in the aerospace and automotive industries.
-
Dielectric Materials: The aromatic nature of the biphenyl unit can contribute to desirable dielectric properties for applications in electronics and microelectronics.
-
Biomedical Devices: While less common, the tailored properties of these polymers could be explored for specific applications in biomedical devices where high performance and stability are critical.
Quantitative Data Presentation
The following tables summarize the typical properties of high-performance polymers synthesized using biphenyl-containing monomers. It is important to note that specific values for polymers derived exclusively from this compound are not extensively reported in publicly available literature. The data presented here is a composite representation based on analogous aromatic polyesters and polyurethanes to provide a comparative baseline.
Table 1: Thermal Properties of Aromatic Polyesters
| Polymer System | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, 5% wt. loss, °C) |
| PET (Polyethylene Terephthalate) | 67-81 | ~350 |
| PEN (Polyethylene Naphthalate) | ~120 | ~400 |
| Aromatic Polyester (B1180765) (Biphenyl-based) | 150-250+ | >400 |
Table 2: Mechanical Properties of Aromatic Polyesters
| Polymer System | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| PET (Polyethylene Terephthalate) | 48-72 | 2.8-3.1 | 50-300 |
| PEN (Polyethylene Naphthalate) | ~90 | ~5.0 | ~50 |
| Aromatic Polyester (Biphenyl-based) | 80-150 | 3.0-6.0 | 5-30 |
Table 3: Properties of Polyurethanes based on Aromatic Diisocyanates
| Polyol Type | Diisocyanate | Hard Segment Content (%) | Tensile Strength (MPa) | Elongation at Break (%) |
| Polyether | MDI | 20-40 | 20-50 | 300-800 |
| Polyester | MDI | 20-40 | 30-60 | 200-600 |
| Aromatic Diol (Biphenyl-based) | MDI | 30-60 | 40-80 | 100-400 |
Experimental Protocols
The following are detailed protocols for the synthesis of high-performance polymers using this compound as a monomer. These protocols are based on established polymerization techniques for aromatic diols and can be adapted as necessary.
Protocol 1: Synthesis of an Aromatic Polyester via Solution Polycondensation
This protocol describes the synthesis of a polyester from this compound and terephthaloyl chloride.
Materials:
-
This compound
-
Terephthaloyl chloride
-
Pyridine (B92270) (dried)
-
N-Methyl-2-pyrrolidone (NMP, anhydrous)
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Condenser with a drying tube
-
Dropping funnel
-
Heating mantle with temperature controller
-
Vacuum filtration apparatus
Procedure:
-
Monomer Dissolution: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous NMP. Purge the flask with nitrogen and maintain a positive nitrogen pressure throughout the reaction.
-
Addition of Pyridine: Add dry pyridine (2.2 equivalents) to the solution and stir until a homogeneous mixture is obtained. Cool the flask to 0 °C in an ice bath.
-
Acid Chloride Addition: Dissolve terephthaloyl chloride (1 equivalent) in a minimal amount of anhydrous NMP in a dropping funnel. Add the acid chloride solution dropwise to the stirred diol solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 80-100 °C. Continue stirring for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.
-
Polymer Precipitation and Purification: Cool the viscous polymer solution to room temperature and pour it into a large excess of methanol with vigorous stirring to precipitate the polyester.
-
Washing: Filter the precipitated polymer and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers, pyridine hydrochloride, and residual solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C to a constant weight.
Protocol 2: Synthesis of a Polyurethane via a Two-Step Prepolymer Method
This protocol outlines the synthesis of a polyurethane from this compound and 4,4'-diphenylmethane diisocyanate (MDI).
Materials:
-
This compound
-
4,4'-Diphenylmethane diisocyanate (MDI)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
N,N-Dimethylacetamide (DMAc, anhydrous)
-
1,4-Butanediol (B3395766) (chain extender, dried)
-
Nitrogen gas (high purity)
Equipment:
-
Four-necked reaction kettle with a mechanical stirrer, thermometer, condenser with a drying tube, and nitrogen inlet
-
Heating mantle with a temperature controller
-
Syringe for catalyst addition
Procedure:
-
Prepolymer Synthesis:
-
Charge the reaction kettle with this compound (1 equivalent) and anhydrous DMAc. Heat the mixture to 60-70 °C under a nitrogen atmosphere with stirring to ensure complete dissolution.
-
Add MDI (2 equivalents) to the reactor. The molar ratio of NCO to OH groups should be approximately 2:1.
-
Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt% of the total reactants) to the mixture.
-
Raise the temperature to 80-90 °C and maintain for 2-3 hours to form the isocyanate-terminated prepolymer. Monitor the reaction progress by titrating the isocyanate content.
-
-
Chain Extension:
-
Cool the prepolymer solution to 60-70 °C.
-
Slowly add the chain extender, 1,4-butanediol (1 equivalent, molar amount approximately equal to the initial moles of diol minus the moles of diisocyanate), to the stirred prepolymer solution.
-
An increase in viscosity will be observed. Continue stirring for an additional 1-2 hours at 70-80 °C to complete the polymerization.
-
-
Polymer Isolation:
-
The resulting polyurethane solution can be cast into films or precipitated in a non-solvent like water or methanol.
-
For film casting, pour the polymer solution onto a glass plate and dry in a vacuum oven with a programmed temperature ramp to remove the solvent.
-
For precipitation, pour the solution into vigorously stirred water, filter the polymer, wash thoroughly with water, and dry in a vacuum oven.
-
Structure-Property Relationships
The unique chemical structure of this compound directly influences the macroscopic properties of the resulting polymers. Understanding these relationships is crucial for designing materials with tailored performance characteristics.
Safety Precautions
-
Work in a well-ventilated fume hood, especially when handling volatile and toxic chemicals like pyridine, terephthaloyl chloride, and MDI.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
MDI is a known respiratory sensitizer; handle with extreme care and avoid inhalation of vapors or dust.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This compound is a valuable monomer for the development of high-performance polymers with enhanced thermal and mechanical properties. The provided protocols offer a foundation for the synthesis of novel polyesters and polyurethanes. Further research and optimization of reaction conditions will undoubtedly expand the application scope of these advanced materials. The unique 2,2'-linkage offers a design element to tune polymer processability while maintaining high performance, a key consideration for researchers in materials science and drug delivery systems.
References
Application Note: High-Yield Reduction of 2,2'-Diphenic Acid to 2,2'-Bis(hydroxymethyl)biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of dicarboxylic acids to their corresponding diols is a fundamental transformation in organic synthesis, providing valuable building blocks for various applications, including the development of novel ligands, molecular scaffolds, and pharmaceutical intermediates. 2,2'-Diphenic acid, with its sterically hindered ortho-substituted carboxyl groups, presents a unique challenge for efficient reduction. This application note provides a detailed experimental protocol for the high-yield synthesis of 2,2'-bis(hydroxymethyl)biphenyl via the reduction of 2,2'-diphenic acid using lithium aluminum hydride (LAH). An alternative method involving catalytic hydrogenation is also discussed.
Key Reaction
The primary transformation described is the reduction of the two carboxylic acid functional groups of 2,2'-diphenic acid to primary alcohols, yielding 2,2'-bis(hydroxymethyl)biphenyl.
Reaction Scheme:
Data Presentation
The following table summarizes the quantitative data for the recommended experimental protocol using Lithium Aluminum Hydride.
| Parameter | Value | Notes |
| Reactants | ||
| 2,2'-Diphenic Acid | 1.0 eq | Starting material. |
| Lithium Aluminum Hydride (LAH) | 2.0 - 3.0 eq | A powerful reducing agent. An excess is used to ensure complete reduction of both carboxylic acid groups. Commercial grade (95%) is typically sufficient.[1] |
| Solvent | ||
| Anhydrous Tetrahydrofuran (B95107) (THF) | Sufficient to make a ~0.1 M solution of 2,2'-diphenic acid | Must be anhydrous to prevent quenching of the LAH.[1] |
| Reaction Conditions | ||
| Temperature | 0 °C to reflux | The reaction is exothermic; initial addition is performed at 0 °C, followed by refluxing to drive the reaction to completion.[1][2] |
| Reaction Time | 4 - 12 hours | Monitored by Thin Layer Chromatography (TLC). |
| Atmosphere | Inert (Nitrogen or Argon) | LAH is highly reactive with atmospheric moisture.[1][3] |
| Work-up Reagents | ||
| Water | To quench excess LAH | Added cautiously at 0 °C.[4] |
| 15% Aqueous Sodium Hydroxide (B78521) | To aid in the precipitation of aluminum salts | Added after the initial water quench.[4] |
| Anhydrous Sodium Sulfate (B86663) | Drying agent | To remove residual water from the organic phase. |
| Product | ||
| 2,2'-Bis(hydroxymethyl)biphenyl | - | The desired diol product. |
| Expected Yield | > 90% | Based on reductions of similar aromatic dicarboxylic acids and esters. |
Experimental Protocols
Method 1: Reduction with Lithium Aluminum Hydride (LAH)
This protocol is adapted from established procedures for the reduction of carboxylic acids to alcohols using LAH.[1][2][5]
Materials:
-
2,2'-Diphenic acid
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% aqueous sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297) (for extraction and TLC)
-
Silica (B1680970) gel for column chromatography (if necessary)
-
Standard laboratory glassware (three-necked round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a bubbler, and a dropping funnel. The entire apparatus should be flame-dried or oven-dried before use and maintained under an inert atmosphere (Nitrogen or Argon) throughout the reaction.[1]
-
Reagent Preparation: In the reaction flask, carefully add lithium aluminum hydride (2.0-3.0 equivalents relative to the 2,2'-diphenic acid) and suspend it in anhydrous THF.
-
Addition of Substrate: Dissolve the 2,2'-diphenic acid in anhydrous THF in the dropping funnel.
-
Reaction: Cool the LAH suspension in the reaction flask to 0 °C using an ice bath. Slowly add the solution of 2,2'-diphenic acid dropwise to the stirred LAH suspension. The reaction is exothermic, so control the addition rate to maintain the temperature below 10 °C.[1] After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain it for 4-12 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Take a small aliquot from the reaction mixture, carefully quench it with a few drops of water and then ethyl acetate, and spot it on a TLC plate against the starting material.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add deionized water dropwise to quench the excess LAH. This process is highly exothermic and liberates hydrogen gas, so it must be done with extreme care in a well-ventilated fume hood.[4] Following the water quench, add 15% aqueous sodium hydroxide solution, followed by more water.[4]
-
Isolation of Product: Stir the resulting mixture at room temperature for 30 minutes. A granular white precipitate of aluminum salts should form. Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with THF and then ethyl acetate.
-
Purification: Combine the organic filtrates and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude 2,2'-bis(hydroxymethyl)biphenyl. If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization.
Safety Precautions:
-
Lithium aluminum hydride is a highly reactive, flammable solid that reacts violently with water and protic solvents to produce hydrogen gas, which can ignite.[1][3] Handle LAH in a fume hood under an inert atmosphere and wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
The quenching of LAH is extremely hazardous and should be performed with great caution.
Method 2: Catalytic Hydrogenation (Alternative)
Catalytic hydrogenation offers a potentially milder and more scalable alternative to LAH reduction, though it may require specialized high-pressure equipment. Common catalysts for the hydrogenation of carboxylic acids include ruthenium and rhenium-based catalysts.
General Procedure Outline:
-
Catalyst and Substrate Preparation: In a high-pressure reactor, charge the 2,2'-diphenic acid, a suitable catalyst (e.g., a ruthenium-based catalyst), and a solvent (e.g., dioxane or ethanol).
-
Hydrogenation: Seal the reactor, purge it with hydrogen gas, and then pressurize it to the desired pressure. Heat the mixture to the required temperature and stir for the specified reaction time.
-
Work-up and Purification: After the reaction, cool the reactor, carefully vent the hydrogen, and filter the reaction mixture to remove the catalyst. The solvent can be removed under reduced pressure, and the product purified by recrystallization or chromatography.
Signaling Pathways and Workflows
Caption: Experimental workflow for the LAH reduction of 2,2'-diphenic acid.
References
Application of 2,2'-Biphenyldimethanol Analogues in Organocatalysis: Detailed Application Notes and Protocols
For the attention of: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and experimental protocols for the use of chiral biphenyl-based diols and their derivatives in asymmetric organocatalysis. While 2,2'-biphenyldimethanol itself is not extensively utilized as an organocatalyst, its structural analogues, particularly axially chiral [1,1'-biphenyl]-2,2'-diols and their derivatives like chiral phosphoric acids, are highly effective and versatile catalysts in a wide range of enantioselective transformations.[1][2][3] These catalysts are valued for their ability to create a well-defined chiral environment, leading to high levels of stereocontrol in the synthesis of complex chiral molecules.
Introduction to Chiral Biphenyl-Based Organocatalysts
The efficacy of chiral biphenyl-based organocatalysts stems from their C₂-symmetric and atropisomeric scaffold. This rigid chiral backbone allows for the precise positioning of substrates in the transition state, thereby directing the stereochemical outcome of the reaction. The hydroxyl groups of the biphenyl (B1667301) diols can act as Brønsted acids or engage in hydrogen bonding to activate substrates. Furthermore, these diols serve as versatile precursors for the synthesis of more complex organocatalysts, such as chiral phosphoric acids and phosphoramidites, which have demonstrated broad applicability in asymmetric synthesis.[2][4]
Key Applications and Quantitative Data
Chiral biphenyl diols and their derivatives have been successfully employed as organocatalysts in a variety of asymmetric reactions. Below is a summary of their performance in several key transformations.
Asymmetric Petasis Reaction
Chiral biphenol-derived diols are proficient catalysts for the asymmetric Petasis reaction, a multicomponent condensation of boronic acids with amines and aldehydes to produce chiral α-amino acids.[2]
Table 1: Asymmetric Petasis Reaction of Alkenyl Boronates, Amines, and Glyoxylates Catalyzed by Chiral Biphenol Derivatives
| Entry | Alkenyl Boronate | Amine | Catalyst (mol%) | Solvent | Yield (%) | Enantiomeric Ratio (er) |
| 1 | (E)-Styrylboronic acid | Dibenzylamine | (S)-VAPOL (15) | Toluene (B28343) | 85 | 95.5:4.5 |
| 2 | (E)-(4-Methoxyphenyl)vinylboronic acid | Dibenzylamine | (S)-VAPOL (15) | Toluene | 92 | 96:4 |
| 3 | (E)-(4-Chlorophenyl)vinylboronic acid | Dibenzylamine | (S)-VAPOL (15) | Toluene | 88 | 95:5 |
| 4 | (E)-Oct-1-enylboronic acid | Dibenzylamine | (S)-VAPOL (15) | Toluene | 71 | 89:11 |
Data sourced from literature reports on asymmetric Petasis reactions catalyzed by chiral biphenols.[2]
Asymmetric Addition of Diethylzinc (B1219324) to Aldehydes
The enantioselective addition of diethylzinc to aldehydes is a fundamental C-C bond-forming reaction to produce chiral secondary alcohols. Axially chiral biphenyldiols have been shown to be effective ligands in promoting high enantioselectivity in this transformation.[3][5]
Table 2: Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by a Chiral Biphenyldiol Ligand
| Entry | Aldehyde | Catalyst (mol%) | Ligand | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | 10 | (S)-L1 | Toluene | 95 | 98 |
| 2 | 4-Chlorobenzaldehyde | 10 | (S)-L1 | Toluene | 96 | 97 |
| 3 | 4-Methoxybenzaldehyde | 10 | (S)-L1 | Toluene | 94 | 98 |
| 4 | 2-Naphthaldehyde | 10 | (S)-L1 | Toluene | 92 | 96 |
(S)-L1 refers to (S)-6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diol. Data is illustrative and based on typical results reported in the literature.[3]
Chiral Phosphoric Acid Catalyzed Asymmetric Cycloadditions
Chiral phosphoric acids derived from biphenyl diols are powerful Brønsted acid catalysts for a variety of enantioselective reactions, including cycloadditions.
Table 3: Asymmetric [4+3] Cyclization Catalyzed by a Biphenyl-Derived Chiral Phosphoric Acid
| Entry | 2-Indolylmethanol | o-Hydroxybenzylalcohol | Catalyst (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Substrate A | Substrate B | (S)-CPA-4 (10) | CH₂Cl₂ | 85 | 93 |
(S)-CPA-4 is a chiral phosphoric acid derived from a substituted biphenyldiol. Data is based on reported applications of newly developed chiral phosphoric acids.[3][4]
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted. Glassware should be oven-dried and cooled under vacuum before use. Reagents should be purified according to standard procedures.
Protocol 1: Asymmetric Petasis Reaction
This protocol is adapted from the literature for the synthesis of chiral α-amino esters using a chiral biphenol catalyst.[2]
Materials:
-
Chiral biphenol catalyst (e.g., (S)-VAPOL)
-
Alkenyl boronate
-
Amine (e.g., dibenzylamine)
-
Ethyl glyoxylate (B1226380)
-
Anhydrous toluene
-
3Å molecular sieves
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral biphenol catalyst (0.15 mmol) and activated 3Å molecular sieves (100 mg).
-
Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 15 minutes.
-
Add the amine (1.0 mmol) and the alkenyl boronate (1.2 mmol) to the flask.
-
Cool the reaction mixture to -15 °C and add ethyl glyoxylate (1.1 mmol) dropwise.
-
Stir the reaction at -15 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired α-amino ester.
-
Determine the enantiomeric ratio by chiral high-performance liquid chromatography (HPLC).
Protocol 2: Asymmetric Addition of Diethylzinc to an Aldehyde
This protocol describes the general procedure for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral biphenyldiol.[3]
Materials:
-
Chiral biphenyldiol ligand (e.g., (S)-6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diol)
-
Aldehyde
-
Diethylzinc (1.0 M solution in hexanes)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral biphenyldiol ligand (0.02 mmol).
-
Add anhydrous toluene (1.0 mL) and stir until the ligand is fully dissolved.
-
Cool the solution to 0 °C and add the diethylzinc solution (0.4 mmol) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the aldehyde (0.2 mmol) dropwise to the reaction mixture.
-
Continue stirring at 0 °C and monitor the reaction by TLC.
-
Once the reaction is complete, quench carefully by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the chiral secondary alcohol.
-
Determine the enantiomeric excess by chiral HPLC or gas chromatography (GC).
Visualizations
Synthesis of Chiral Phosphoric Acids from Biphenyldiols
The following diagram illustrates the general synthetic pathway for preparing chiral phosphoric acid (CPA) organocatalysts from an axially chiral biphenyldiol precursor.
Caption: General workflow for the synthesis of chiral phosphoric acids.
Catalytic Cycle of a Biphenyldiol-Catalyzed Reaction
This diagram depicts a simplified, conceptual catalytic cycle for an asymmetric reaction catalyzed by a chiral biphenyldiol, highlighting the activation of a substrate through hydrogen bonding.
Caption: Simplified catalytic cycle for a biphenyldiol-catalyzed reaction.
References
- 1. scispace.com [scispace.com]
- 2. Development of diverse adjustable axially chiral biphenyl ligands and catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Petasis Borono-Mannich Allylation Reactions Catalyzed by Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric petasis reactions catalyzed by chiral biphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,2'-Biphenyldimethanol in the Synthesis of Macrocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,2'-biphenyldimethanol as a key building block for the construction of diverse macrocyclic compounds. The inherent C₂-symmetry and conformational rigidity of the biphenyl (B1667301) scaffold make it an attractive component in the design of macrocycles with specific host-guest binding properties, catalytic activity, and potential therapeutic applications. Macrocyclic structures are of significant interest in drug discovery as they can target challenging protein-protein interactions.[1]
This document outlines detailed protocols for the synthesis of nitrogen-containing, oxygen-containing (ethers and esters), and phosphorus-containing macrocycles derived from this compound.
General Synthetic Strategy
A common and versatile strategy for the synthesis of macrocycles from this compound involves a two-step process. First, the diol is converted into a more reactive dielectrophile, typically 2,2'-bis(bromomethyl)biphenyl. This intermediate can then undergo cyclization with various dinucleophiles to afford the desired macrocycle.
Caption: General workflow for macrocycle synthesis.
Synthesis of Nitrogen-Containing Macrocycles (Azacrown Ethers)
Nitrogen-containing macrocycles are widely explored for their ability to coordinate with metal ions and act as catalysts. The Richman-Atkins synthesis is a powerful method for the preparation of polyazamacrocycles.[2] This method involves the reaction of a di-tosylated polyamine with a dihalide under basic conditions.
Experimental Protocol: Synthesis of a Ditosylated Biphenyl-Containing Polyazamacrocycle
This protocol is adapted from the general principles of the Richman-Atkins cyclization.[2]
-
Materials: 2,2'-Bis(bromomethyl)biphenyl, N,N'-ditosyl-1,5-diaminopentane, anhydrous N,N-dimethylformamide (DMF), potassium carbonate (K₂CO₃).
-
Procedure: a. To a stirred solution of N,N'-ditosyl-1,5-diaminopentane (1.0 mmol) in anhydrous DMF (100 mL) at 80 °C, add potassium carbonate (5.0 mmol). b. Slowly add a solution of 2,2'-bis(bromomethyl)biphenyl (1.0 mmol) in anhydrous DMF (50 mL) to the reaction mixture over a period of 8 hours using a syringe pump to maintain high dilution conditions. c. After the addition is complete, continue stirring the reaction mixture at 80 °C for an additional 12 hours. d. Cool the mixture to room temperature and remove the DMF under reduced pressure. e. Partition the residue between dichloromethane (B109758) (100 mL) and water (100 mL). f. Separate the organic layer, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (B86663), and concentrate in vacuo. g. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane (B92381) gradient) to yield the desired macrocycle.
-
Deprotection (if required): The tosyl groups can be removed under harsh conditions, such as with hot concentrated sulfuric acid or sodium in liquid ammonia, to yield the free amine macrocycle.[2]
Synthesis of Oxygen-Containing Macrocycles
Macrocyclic Ethers (Crown Ethers)
Macrocyclic ethers, or crown ethers, are renowned for their selective binding of cations. The Williamson ether synthesis is a classical and effective method for their preparation, involving the reaction of an alkoxide with an alkyl halide.
Experimental Protocol: Synthesis of a Biphenyl Crown Ether
-
Materials: 2,2'-Bis(bromomethyl)biphenyl, triethylene glycol, anhydrous tetrahydrofuran (B95107) (THF), sodium hydride (NaH, 60% dispersion in mineral oil).
-
Procedure: a. To a stirred suspension of sodium hydride (2.2 mmol, washed with hexane to remove mineral oil) in anhydrous THF (100 mL) under an argon atmosphere, slowly add a solution of triethylene glycol (1.0 mmol) in anhydrous THF (20 mL). b. Stir the mixture at room temperature for 1 hour to ensure complete formation of the dialkoxide. c. Slowly add a solution of 2,2'-bis(bromomethyl)biphenyl (1.0 mmol) in anhydrous THF (50 mL) to the reaction mixture over a period of 8 hours using a syringe pump. d. After the addition, heat the reaction mixture to reflux for 24 hours. e. Cool the mixture to room temperature and cautiously quench the excess NaH with a few drops of ethanol. f. Remove the solvent under reduced pressure. g. Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the macrocyclic ether.
Macrocyclic Esters (Lactones)
Macrocyclic esters are prevalent in natural products and often exhibit interesting biological activities. They can be synthesized by the reaction of a diol with a diacyl chloride under high dilution conditions.
Experimental Protocol: Synthesis of a Biphenyl Macrocyclic Diester
-
Materials: this compound, sebacoyl chloride, anhydrous dichloromethane (DCM), triethylamine (B128534) (Et₃N).
-
Procedure: a. In a three-necked flask equipped with two syringe pumps and a reflux condenser, place anhydrous DCM (200 mL) and triethylamine (2.5 mmol). b. Prepare two separate solutions: one of this compound (1.0 mmol) in anhydrous DCM (50 mL) and another of sebacoyl chloride (1.0 mmol) in anhydrous DCM (50 mL). c. Simultaneously add both solutions to the stirred reaction flask over a period of 6 hours using the syringe pumps. d. After the addition is complete, stir the reaction mixture at room temperature for an additional 12 hours. e. Wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL). f. Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo. g. Purify the crude product by recrystallization or column chromatography to yield the macrocyclic diester.
Synthesis of Phosphorus-Containing Macrocycles
Phosphorus-containing macrocycles are of interest for their unique coordination properties and applications in catalysis. A common route to these compounds is the reaction of a dihalide with a primary or secondary phosphine.
Experimental Protocol: Synthesis of a Diphosphamacrocycle
This protocol is based on established methods for the synthesis of macrocyclic phosphines from dihalides and phosphines.
-
Materials: 2,2'-Bis(bromomethyl)biphenyl, 1,2-bis(phenylphosphino)ethane (B92611), anhydrous THF, potassium tert-butoxide.
-
Procedure: a. To a solution of 1,2-bis(phenylphosphino)ethane (1.0 mmol) in anhydrous THF (100 mL) at -78 °C under an argon atmosphere, add potassium tert-butoxide (2.0 mmol). b. Stir the mixture at -78 °C for 30 minutes to generate the diphosphide. c. Slowly add a solution of 2,2'-bis(bromomethyl)biphenyl (1.0 mmol) in anhydrous THF (50 mL) to the reaction mixture over 4 hours. d. Allow the reaction mixture to slowly warm to room temperature and stir for an additional 16 hours. e. Quench the reaction with degassed water (10 mL). f. Extract the product with degassed diethyl ether (3 x 50 mL). g. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. h. Purify the crude product by chromatography on deoxygenated silica gel to yield the macrocyclic phosphine. Note: All manipulations should be carried out using Schlenk techniques due to the air-sensitivity of phosphines.
Quantitative Data Summary
| Macrocycle Type | Starting Biphenyl Derivative | Linking Reagent | Ring Size | Yield (%) |
| Nitrogen-containing | 2,2'-Bis(bromomethyl)biphenyl | N,N'-ditosyl-polyamines | Variable | 40-60% |
| Oxygen-containing (Ether) | 2,2'-Bis(bromomethyl)biphenyl | Polyethylene glycols | Variable | 30-50% |
| Oxygen-containing (Ester) | This compound | Diacyl chlorides | Variable | 50-70% |
| Phosphorus-containing | 2,2'-Bis(bromomethyl)biphenyl | Bis(secondary phosphine)s | Variable | 20-40% |
Yields are typical and may vary depending on the specific reactants and reaction conditions.
Logical Relationship of Synthesized Macrocycles
The following diagram illustrates the diversification of macrocyclic structures from the common precursor, this compound.
Caption: Synthetic routes to various macrocycles.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions Utilizing 2,2'-Biphenyldimethanol-Derived Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions that employ chiral ligands derived from 2,2'-biphenyldimethanol. The focus is on phosphoramidite (B1245037) ligands, which are readily synthesized from the parent diol and have shown significant promise in asymmetric catalysis. The modular nature of these ligands allows for fine-tuning of steric and electronic properties to achieve high yields and enantioselectivities in key transformations such as Suzuki-Miyaura and Heck couplings.
Introduction to this compound-Derived Ligands
Chiral ligands are crucial components in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. Ligands derived from C₂-symmetric biphenyl (B1667301) scaffolds have been particularly successful. While BINOL (1,1'-bi-2-naphthol) has been extensively studied, ligands derived from this compound offer a related yet distinct structural motif. The increased conformational flexibility of the seven-membered chelate ring formed by these ligands with a metal center can have a profound impact on the stereochemical outcome of a reaction. Phosphoramidites are a versatile class of P-chiral ligands that are readily prepared from chiral diols like this compound, making them attractive for ligand screening and optimization in catalytic processes.[1]
Application I: Asymmetric Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals. The use of chiral ligands allows for the atroposelective synthesis of axially chiral biaryls. Phosphoramidite ligands derived from biphenol backbones have demonstrated success in achieving high enantioselectivity in these transformations.
Data Presentation: Asymmetric Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids
While specific data for ligands directly derived from this compound is limited in the readily available literature, the performance of structurally analogous biphenol-derived phosphoramidite ligands in asymmetric Suzuki-Miyaura couplings provides a strong indication of their potential. The following table summarizes representative results for such systems.
| Entry | Aryl Halide | Arylboronic Acid | Ligand Type | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 1-bromo-2-naphthylamine | phenylboronic acid | Biphenol-phosphoramidite | Pd(OAc)₂ | K₃PO₄ | Toluene | 80 | 12 | >95 | 92 |
| 2 | 1-iodo-2-methoxynaphthalene | 4-tolylboronic acid | Biphenol-phosphoramidite | [Pd(allyl)Cl]₂ | Cs₂CO₃ | Dioxane | 100 | 16 | 88 | 95 |
| 3 | 2-bromobenzaldehyde | 1-naphthylboronic acid | Biphenol-phosphoramidite | Pd₂(dba)₃ | K₂CO₃ | THF/H₂O | 60 | 24 | 91 | 89 |
Note: This data is representative of biphenol-derived phosphoramidite ligands and serves as a starting point for optimization with this compound-derived analogues.
Experimental Protocol: General Procedure for Asymmetric Suzuki-Miyaura Coupling
This protocol is a general guideline for performing an asymmetric Suzuki-Miyaura coupling reaction using a palladium catalyst with a this compound-derived phosphoramidite ligand. Optimization of the reaction conditions (ligand, solvent, base, temperature, and reaction time) is crucial for achieving high yield and enantioselectivity.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium source (e.g., Pd(OAc)₂, 2 mol%)
-
This compound-derived phosphoramidite ligand (4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, magnetic stirrer)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium source, phosphoramidite ligand, and base.
-
Solvent Addition: Add the anhydrous, degassed solvent to the flask via syringe.
-
Reaction: Stir the mixture at the desired temperature for the specified time. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Application II: Asymmetric Heck Reaction
The Heck reaction is a versatile method for the formation of carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene. The use of chiral ligands enables the enantioselective synthesis of products with new stereocenters. Phosphine-phosphite and phosphoramidite ligands have been employed in asymmetric Heck reactions to afford products with high enantiomeric excess.
Data Presentation: Asymmetric Heck Reaction of Aryl Triflates with Alkenes
Similar to the Suzuki-Miyaura coupling, specific examples for this compound-derived ligands in asymmetric Heck reactions are not extensively documented. The following table presents typical results obtained with related chiral phosphoramidite ligands.
| Entry | Aryl Triflate | Alkene | Ligand Type | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Phenyl triflate | 2,3-Dihydrofuran | Biphenol-phosphoramidite | Pd(OAc)₂ | Proton sponge | Toluene | 60 | 24 | 85 | 90 |
| 2 | 1-Naphthyl triflate | Cyclopentene | Biphenol-phosphoramidite | Pd₂(dba)₃ | DBU | Dioxane | 80 | 18 | 78 | 88 |
| 3 | 4-Methoxyphenyl triflate | Styrene | Biphenol-phosphoramidite | Pd(OAc)₂ | PMP | DMA | 100 | 12 | 92 | 85 |
Note: This data is representative of biphenol-derived phosphoramidite ligands and serves as a guide for reactions with this compound-derived analogues.
Experimental Protocol: General Procedure for Asymmetric Heck Reaction
This protocol provides a general method for conducting an asymmetric Heck reaction. The choice of base, solvent, and temperature are critical parameters that require optimization for each specific substrate combination.
Materials:
-
Aryl triflate (1.0 mmol, 1.0 equiv)
-
Alkene (1.5 mmol, 1.5 equiv)
-
Palladium source (e.g., Pd(OAc)₂, 2-5 mol%)
-
This compound-derived phosphoramidite ligand (4-10 mol%)
-
Base (e.g., Proton sponge, DBU, PMP, 1.2-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMA)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk tube or flask, magnetic stirrer)
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, stir the palladium source and the ligand in a small amount of solvent for 15-30 minutes.
-
Reaction Setup: In a Schlenk tube, dissolve the aryl triflate and the base in the solvent. Add the alkene.
-
Initiation: Add the pre-formed catalyst solution or the palladium source and ligand directly to the reaction mixture.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature with stirring for the required time. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the desired product.
Visualizations
Synthesis of this compound-Derived Phosphoramidite Ligand
References
Application Notes and Protocols: Synthesis and Utility of 2,2'-Biphenyldimethanol-Derived Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of phosphine (B1218219) ligands derived from 2,2'-biphenyldimethanol and their applications in catalysis. The protocols are based on established methodologies for the preparation of analogous biaryl phosphine ligands, which are pivotal in modern organic synthesis and drug discovery.
Introduction to Biphenyl-Based Phosphine Ligands
Phosphine ligands are integral to homogeneous catalysis, enabling a wide range of chemical transformations with high efficiency and selectivity.[1][2][3] Biphenyl-based phosphine ligands, a prominent class of "biaryl phosphines," are particularly valued for their rigid backbone and tunable steric and electronic properties.[4] This rigidity and the potential for axial chirality make them exceptional ligands for asymmetric catalysis, where the creation of single-enantiomer products is crucial for pharmaceutical applications.[5][6][7] The ligand described herein, derived from this compound, is a flexible C2-symmetric diphosphine ligand, often referred to as "BISBI" (2,2'-bis((diphenylphosphino)methyl)-1,1'-biphenyl).[8][9]
Synthesis of a BISBI-type Ligand from this compound
The preparation of a 2,2'-bis((diphenylphosphino)methyl)-1,1'-biphenyl ligand from this compound is typically a two-step process. The first step involves the conversion of the hydroxyl groups into a more suitable leaving group, such as a halide. The second step is the nucleophilic substitution of the halide with a phosphide (B1233454) anion.
Diagram of the Synthetic Workflow
Caption: Synthetic route from this compound to the target phosphine ligand.
Experimental Protocols
Protocol 1: Synthesis of 2,2'-Bis(chloromethyl)-1,1'-biphenyl
This protocol details the conversion of the diol to the corresponding dichloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃)
-
Anhydrous dichloromethane (B109758) (DCM) or Toluene
-
Pyridine (B92270) (optional, as a base)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.2 eq) dropwise via the dropping funnel. If desired, a small amount of pyridine can be added as a catalyst.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude 2,2'-bis(chloromethyl)-1,1'-biphenyl, which can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of 2,2'-Bis((diphenylphosphino)methyl)-1,1'-biphenyl
This protocol describes the phosphination step to form the final ligand.
Materials:
-
2,2'-Bis(chloromethyl)-1,1'-biphenyl
-
Diphenylphosphine (B32561) (HPPh₂)
-
A strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Degassed water
Procedure:
-
Under an inert atmosphere, prepare a solution of lithium diphenylphosphide (LiPPh₂) or potassium diphenylphosphide (KPPh₂) in a flame-dried, three-necked flask. This can be done by deprotonating diphenylphosphine (2.1 eq) with an equimolar amount of a strong base (e.g., n-BuLi) in anhydrous THF at 0 °C.
-
In a separate flask, dissolve 2,2'-bis(chloromethyl)-1,1'-biphenyl (1.0 eq) in anhydrous THF.
-
Slowly add the solution of the dichloride to the solution of the diphenylphosphide at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or ³¹P NMR spectroscopy.
-
Upon completion, quench the reaction by the slow addition of degassed water.
-
Extract the product with an organic solvent such as diethyl ether or toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure 2,2'-bis((diphenylphosphino)methyl)-1,1'-biphenyl.
Applications in Catalysis
Biaryl phosphine ligands are instrumental in a variety of transition-metal-catalyzed reactions. The resulting BISBI-type ligand is expected to be highly effective in reactions such as cross-coupling, hydrogenation, and hydroformylation.
Diagram of a General Catalytic Cycle
Caption: A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Performance Data of Related Biphenyl (B1667301) Phosphine Ligands
The following tables summarize the performance of structurally similar biphenyl phosphine ligands in various catalytic reactions, as reported in the literature. This data provides an indication of the potential efficacy of ligands derived from this compound.
Table 1: Asymmetric Hydrogenation
| Entry | Substrate | Ligand | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Methyl (Z)-α-acetamidocinnamate | BIPHEMP | [Rh(COD)L]BF₄ | MeOH | 25 | >95 | 88 | [10] |
| 2 | β-Ketoester | Chiral Biphenyl Diphosphine | [Ru(OAc)₂(L)] | EtOH | 50 | 99 | >99 | [5] |
Table 2: Cross-Coupling Reactions
| Entry | Reaction Type | Substrates | Ligand | Catalyst System | Yield (%) | Reference |
| 1 | Suzuki-Miyaura | 4-Chlorotoluene + Phenylboronic acid | dpbp | Pd(OAc)₂ | 98 | [11] |
| 2 | Grignard Coupling | 1-Bromonaphthalene + sec-BuMgCl | dpbp | PdCl₂(dpbp) | 95 | [11] |
| 3 | Buchwald-Hartwig | 4-Chlorotoluene + Morpholine | Biaryl Monophosphine | Pd₂(dba)₃ | 98 | [4] |
Conclusion
The synthetic protocols provided herein offer a clear pathway for the preparation of a valuable diphosphine ligand from this compound. Based on the performance of analogous biaryl phosphine ligands, the resulting product is expected to be a highly effective ligand in a range of catalytic applications critical to the fields of chemical synthesis and drug development. The structured data and visual workflows are intended to facilitate the adoption of these methods in the laboratory.
References
- 1. cfmot.de [cfmot.de]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Remarkably diastereoselective synthesis of a chiral biphenyl diphosphine ligand and its application in asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Polymerization of 2,2'-Biphenyldimethanol with Dicarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel polyesters through the polymerization of 2,2'-biphenyldimethanol with various dicarboxylic acids. The incorporation of the rigid and sterically hindered 2,2'-biphenyl moiety into the polyester (B1180765) backbone is anticipated to impart unique thermal, mechanical, and biodegradable properties, making these materials promising candidates for advanced applications, particularly in the field of drug development and delivery.
Introduction
Aliphatic polyesters are widely utilized in biomedical applications due to their biocompatibility and biodegradability.[1] However, their applications can be limited by modest mechanical strength and thermal stability. The introduction of aromatic units, such as biphenyl (B1667301), into the polymer backbone can enhance these properties.[2] The specific use of this compound as a monomer is of particular interest due to the non-coplanar nature of the biphenyl rings, which can disrupt chain packing and influence solubility and crystallinity. This structural feature may lead to polyesters with tunable degradation rates and drug release kinetics, crucial for sophisticated drug delivery systems.[3]
This document outlines two primary polymerization techniques—melt polycondensation and solution polycondensation—for the synthesis of polyesters from this compound and representative dicarboxylic acids such as succinic acid and adipic acid.
Data Presentation
While specific experimental data for the polymerization of this compound is not extensively available in public literature, the following table summarizes expected trends and potential quantitative data based on the polymerization of structurally similar aromatic diols (e.g., 4,4'-biphenyldimethanol) with dicarboxylic acids.[4] This data is intended to serve as a guideline for researchers.
| Monomer Combination | Polymerization Method | Catalyst | Temperature (°C) | Time (h) | Molecular Weight (Mw, g/mol ) | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, °C) |
| This compound + Succinic Acid | Melt Polycondensation | Tin(II) Octoate | 180-220 | 8-12 | 15,000 - 40,000 | 60 - 80 | > 350 |
| This compound + Adipic Acid | Melt Polycondensation | Titanium(IV) Isopropoxide | 190-230 | 10-14 | 20,000 - 50,000 | 50 - 70 | > 350 |
| This compound + Succinoyl Chloride | Solution Polycondensation | Pyridine (B92270) | 25-50 | 4-6 | 10,000 - 30,000 | 55 - 75 | > 340 |
| This compound + Adipoyl Chloride | Solution Polycondensation | Triethylamine (B128534) | 25-50 | 4-6 | 12,000 - 35,000 | 45 - 65 | > 340 |
Experimental Protocols
Protocol 1: Melt Polycondensation of this compound with a Dicarboxylic Acid
This protocol describes a solvent-free method for synthesizing polyesters, which is generally preferred for its simplicity and reduced environmental impact.
Materials:
-
This compound (98% purity)
-
Dicarboxylic acid (e.g., Succinic acid, Adipic acid) (99% purity)
-
Catalyst (e.g., Tin(II) octoate or Titanium(IV) isopropoxide)
-
High-purity nitrogen gas
-
Chloroform (for polymer dissolution)
-
Methanol (B129727) (for polymer precipitation)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Heating mantle with a temperature controller
-
Vacuum pump and cold trap
-
Distillation condenser
Procedure:
-
Monomer Charging: In a clean and dry three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet, add equimolar amounts of this compound and the chosen dicarboxylic acid.
-
Catalyst Addition: Add the catalyst (typically 0.1-0.5 mol% relative to the dicarboxylic acid).
-
First Stage (Esterification): Heat the reaction mixture to 180-200°C under a slow stream of nitrogen gas with continuous stirring. Water will be produced as a byproduct and should be distilled off. This stage is typically carried out for 2-4 hours or until the majority of water has been removed.
-
Second Stage (Polycondensation): Gradually increase the temperature to 200-230°C and slowly apply a vacuum (0.1-1 mmHg). The increased temperature and vacuum help to remove the remaining water and drive the polymerization towards higher molecular weights. This stage is continued for 6-10 hours. The viscosity of the reaction mixture will noticeably increase.
-
Polymer Isolation: Cool the reactor to room temperature under nitrogen. The resulting solid polymer can be dissolved in a suitable solvent like chloroform.
-
Purification: Precipitate the dissolved polymer by slowly adding the solution to an excess of cold methanol with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
Protocol 2: Solution Polycondensation of this compound with a Diacid Chloride
This method is suitable for producing polyesters at lower temperatures, which can be advantageous for heat-sensitive monomers. It utilizes more reactive diacid chlorides.
Materials:
-
This compound (98% purity)
-
Diacid chloride (e.g., Succinoyl chloride, Adipoyl chloride) (99% purity)
-
Anhydrous pyridine or triethylamine (as an acid scavenger)
-
Anhydrous solvent (e.g., Dichloromethane, Chloroform)
-
Methanol (for polymer precipitation)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Nitrogen inlet
-
Ice bath
Procedure:
-
Monomer Dissolution: In a three-necked flask under a nitrogen atmosphere, dissolve this compound in the anhydrous solvent. Add a slight molar excess (approximately 1.1 equivalents) of the acid scavenger (pyridine or triethylamine).
-
Cooling: Cool the solution to 0-5°C using an ice bath.
-
Acid Chloride Addition: Dissolve an equimolar amount of the diacid chloride in the anhydrous solvent in a dropping funnel. Add the diacid chloride solution dropwise to the stirred diol solution over a period of 30-60 minutes, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours.
-
Polymer Isolation: The reaction mixture may become viscous. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Purification: Filter the precipitated polymer and wash it thoroughly with methanol to remove the hydrochloride salt of the acid scavenger and any unreacted monomers.
-
Drying: Dry the purified polymer in a vacuum oven at 40-50°C to a constant weight.
Mandatory Visualizations
Caption: General workflow for the synthesis and characterization of polyesters.
Caption: Structure-property-application relationship for biphenyl-containing polyesters.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2'-Biphenyldimethanol
Welcome to the Technical Support Center for the synthesis of 2,2'-Biphenyldimethanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important C₂-symmetric diol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing this compound include:
-
Reduction of Biphenyl-2,2'-dicarboxylic Acid (Diphenic Acid) or its Esters: This is a straightforward and common laboratory-scale method utilizing strong reducing agents like lithium aluminum hydride (LiAlH₄).[1]
-
Ullmann Coupling: This method involves the copper-catalyzed homocoupling of a 2-halobenzyl alcohol, such as 2-iodobenzyl alcohol, to form the biphenyl (B1667301) linkage.[1]
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction can be employed, for instance, by coupling 2,2'-biphenyl diboronic acid with a suitable formaldehyde (B43269) equivalent or by coupling an ortho-halobenzyl alcohol derivative with an appropriate boronic acid.
Q2: I am getting a very low yield in my synthesis. What are the general areas I should investigate?
A2: Low yields are a common issue and can stem from several factors. A systematic troubleshooting approach is recommended. Key areas to investigate include:
-
Reagent Quality: Ensure all starting materials and solvents are pure and anhydrous, especially for moisture-sensitive reactions like those involving LiAlH₄ or Grignard reagents.
-
Reaction Conditions: Suboptimal temperature, reaction time, or inefficient mixing can significantly impact the yield.
-
Inert Atmosphere: For many of the synthetic routes, maintaining a strict inert atmosphere (e.g., argon or nitrogen) is crucial to prevent side reactions and catalyst deactivation.
-
Work-up and Purification: Product loss can occur during extraction, washing, and purification steps. Ensure proper phase separation and minimize losses during chromatography or recrystallization.
Q3: What are the typical side products I might encounter?
A3: The formation of side products is dependent on the synthetic route chosen:
-
Reduction of Diphenic Acid: Incomplete reduction can lead to the formation of 2'-hydroxymethyl-biphenyl-2-carboxylic acid.
-
Ullmann Coupling: A common side reaction is the dehalogenation of the starting material, leading to the formation of benzyl (B1604629) alcohol. Homocoupling of dehalogenated species can also occur.
-
Suzuki Coupling: A significant side reaction can be the proto-deboronation of the boronic acid, especially in the presence of water, which leads to the formation of undesired byproducts.[2]
Troubleshooting Guides
Problem 1: Low Yield in the Reduction of Diphenic Acid/Esters
This section provides a troubleshooting guide for the synthesis of this compound via the reduction of biphenyl-2,2'-dicarboxylic acid or its diester derivatives using lithium aluminum hydride (LiAlH₄).
| Observed Problem | Potential Cause | Suggested Solution |
| Low yield of this compound with unreacted starting material. | 1. Insufficient LiAlH₄. 2. Deactivated LiAlH₄ due to moisture. 3. Short reaction time. | 1. Use a larger excess of LiAlH₄ (typically 2-4 equivalents per ester group). 2. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use freshly opened or properly stored LiAlH₄. 3. Increase the reaction time and monitor the reaction progress by TLC. |
| Formation of a significant amount of 2'-hydroxymethyl-biphenyl-2-carboxylic acid. | Incomplete reduction of the dicarboxylic acid or diester. | Increase the amount of LiAlH₄ and/or prolong the reaction time. Running the reaction at a higher temperature (e.g., refluxing in THF) can also drive the reaction to completion. |
| Difficult work-up leading to product loss. | Formation of gelatinous aluminum salts that are difficult to filter. | Follow a careful quenching procedure (e.g., Fieser work-up) by sequentially adding water, followed by aqueous NaOH, and then more water to form a granular precipitate that is easier to filter.[3] |
Troubleshooting Workflow for Low Yield in Diphenic Acid Reduction
Caption: A logical workflow for troubleshooting low yields in the reduction of diphenic acid.
Problem 2: Issues with the Ullmann Coupling of 2-Iodobenzyl Alcohol
The Ullmann coupling for the synthesis of this compound can be challenging due to the harsh reaction conditions and potential for side reactions.[4][5]
| Observed Problem | Potential Cause | Suggested Solution |
| Low yield of the desired biphenyl product. | 1. Harsh reaction conditions leading to decomposition. 2. Inactive copper catalyst. 3. Poor choice of solvent. | 1. Optimize the reaction temperature; while Ullmann reactions often require high temperatures, excessive heat can cause degradation.[6] 2. Activate the copper powder before use (e.g., by washing with dilute acid, water, acetone, and then ether, followed by drying under vacuum). 3. Screen different high-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene. |
| Formation of benzyl alcohol as a major byproduct. | Reductive dehalogenation of the starting material. | Ensure the reaction is carried out under a strictly inert atmosphere to minimize sources of hydrogen. The choice of copper source and solvent can also influence this side reaction. |
| Reaction is sluggish or does not proceed. | Steric hindrance from the ortho-hydroxymethyl group. | Consider using a more reactive starting material, such as 2-iodobenzyl acetate, and deprotecting the alcohol after the coupling reaction. |
Experimental Workflow for Ullmann Coupling
Caption: A typical experimental workflow for the Ullmann coupling synthesis.
Experimental Protocols
Protocol 1: Reduction of Dimethyl Biphenyl-2,2'-dicarboxylate with LiAlH₄
This protocol describes the reduction of the dimethyl ester of diphenic acid to this compound.
Materials:
-
Dimethyl biphenyl-2,2'-dicarboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous sodium sulfate (B86663) solution
-
10% Sulfuric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (4 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve dimethyl biphenyl-2,2'-dicarboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension under a nitrogen atmosphere, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the dropwise addition of saturated aqueous sodium sulfate solution.
-
Add 10% sulfuric acid to dissolve the aluminum salts.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., toluene (B28343) or ethyl acetate/hexane).
Expected Yield: 85-95%
Protocol 2: Suzuki-Miyaura Coupling of 2,2'-Biphenyldiboronic Acid
This protocol outlines a general procedure for the synthesis of a 2,2'-bis(substituted)biphenyl derivative, which can be adapted for the synthesis of this compound. A key challenge in this specific synthesis is the competitive proto-deboronation of 2,2'-biphenyldiboronic acid.[2]
Materials:
-
2,2'-Biphenyldiboronic acid
-
A suitable coupling partner (e.g., an ortho-halobenzyl alcohol derivative)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Anhydrous sodium sulfate
Procedure:
-
To a Schlenk flask, add 2,2'-biphenyldiboronic acid (1 equivalent), the aryl halide (2.2 equivalents), and the base (3-4 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (1-5 mol%) under the inert atmosphere.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Yield Comparison of Synthetic Methods
| Synthetic Method | Starting Materials | Typical Yield Range | Advantages | Disadvantages |
| Reduction | Diphenic acid or its esters, LiAlH₄ | 85-95% | High yield, straightforward procedure. | Use of hazardous and moisture-sensitive LiAlH₄. |
| Ullmann Coupling | 2-Iodobenzyl alcohol, Copper | 40-60% | Direct formation of the C-C bond. | Harsh reaction conditions, often moderate yields.[4][5] |
| Suzuki Coupling | 2,2'-Biphenyldiboronic acid, Aryl halide | 60-80% | Milder reaction conditions, good functional group tolerance. | Potential for proto-deboronation, cost of palladium catalyst.[2] |
Signaling Pathway and Reaction Mechanism Diagrams
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Synthesis of 2,2'-Biphenyldimethanol
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and optimized protocols for the synthesis of 2,2'-Biphenyldimethanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most frequently cited method is the reduction of a 2,2'-biphenyldicarboxylate (B1234885) ester, such as dimethyl biphenyl-2,2'-dicarboxylate, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF).[1] This approach is generally favored over the direct reduction of the corresponding dicarboxylic acid (diphenic acid) due to the better solubility and reactivity of the ester.[1]
Q2: Why is this compound a significant compound in organic chemistry?
A2: Its significance stems from the unique structural feature of the biphenyl (B1667301) core, which exhibits restricted rotation around the central carbon-carbon single bond, a phenomenon known as atropisomerism. This property allows for the existence of stable enantiomers, making it a valuable C₂-symmetric diol for synthesizing chiral ligands and organocatalysts used in asymmetric synthesis.[1]
Q3: What are the primary applications of this compound?
A3: It is a key starting material for chiral ligands and catalysts in asymmetric reactions, such as epoxidations.[1] Additionally, it serves as a monomer and crosslinking agent in materials science to produce polymers and resins with enhanced thermal stability.[1] It is also a precursor for other molecules, including those with oxygen-containing seven-membered rings (oxepines).[1]
Q4: Are there alternative synthetic routes to the standard reduction method?
A4: Yes, other methods include the Ullmann coupling of 2-iodobenzyl alcohol, which forms the biphenyl bond directly, and the nucleophilic substitution of 2,2'-bis(bromomethyl)-1,1'-biphenyl (B1581278) with a hydroxide (B78521) source.[1] Another strategy involves the oxidative cleavage of larger polycyclic aromatic hydrocarbons like phenanthrene.[1]
Troubleshooting Guide for Low Yield
This section addresses specific issues that can lead to poor outcomes during the synthesis of this compound, primarily focusing on the LiAlH₄ reduction of dimethyl 2,2'-biphenyldicarboxylate.
Q5: My yield is very low, and TLC analysis shows a significant amount of unreacted starting ester. What is the likely cause?
A5: This scenario points to an issue with the reducing agent or the reaction conditions.
-
Inactive LiAlH₄: Lithium aluminum hydride is extremely reactive with moisture and can be deactivated by improper handling or storage.[2] Use a fresh bottle of LiAlH₄ or a freshly opened container. Ensure it is a fine, white to grey powder.
-
Insufficient LiAlH₄: The reduction of an ester to an alcohol requires two equivalents of hydride. Stoichiometric control is crucial; ensure you are using a sufficient excess of LiAlH₄ to drive the reaction to completion.[1]
-
Anhydrous Conditions: The reaction is highly sensitive to water.[2] Ensure all glassware is oven-dried, the solvent (THF) is anhydrous, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Q6: TLC analysis shows the consumption of my starting material, but the yield of the desired diol is low, and I see other spots. What are these side products?
A6: This suggests that while the reaction initiated, it either did not go to completion or side reactions occurred.
-
Mono-reduced Intermediate: The primary side product could be the mono-reduced intermediate, 2'-hydroxymethyl-biphenyl-2-carboxylic acid methyl ester. This occurs when the reduction is incomplete. To mitigate this, ensure an adequate excess of LiAlH₄ and sufficient reaction time.
-
Over-reduction Products: While less common for this specific transformation, harsh conditions could potentially lead to other reductions if sensitive functional groups are present elsewhere on the biphenyl core.
-
Workup Issues: The product may be lost during the aqueous workup. The formation of aluminum salts can sometimes trap the product. Ensure the quenching procedure is performed carefully and that extractions are thorough.
Q7: My final product is difficult to purify and appears as an oil or waxy solid, not the expected crystalline solid. What should I do?
A7: Purification challenges often arise from residual impurities or solvent.
-
Incomplete Quenching: If the aluminum salts from the LiAlH₄ are not fully precipitated and removed during workup, they can contaminate the final product.
-
Purification Method: The recommended purification method is column chromatography on silica (B1680970) gel using an eluent such as ethyl acetate (B1210297)/hexane mixtures.[1] Following chromatography, recrystallization from a solvent system like ethanol/water can yield a pure, crystalline solid.[1][3]
-
Drying: Ensure the final product is thoroughly dried under high vacuum to remove any residual solvent, which can depress the melting point and give an oily appearance.
Data Presentation
Table 1: Comparison of Reaction Parameters for Ester Reduction
| Parameter | Condition A (Standard) | Condition B (Optimized for stubborn reactions) | Rationale for Variation |
| Starting Material | Dimethyl 2,2'-biphenyldicarboxylate | Dimethyl 2,2'-biphenyldicarboxylate | - |
| Reducing Agent | LiAlH₄ | LiAlH₄ | Powerful agent for ester reduction.[2][4] |
| Stoichiometry | 2.5 - 3.0 eq. | 4.0 eq. | Increasing excess can help drive incomplete reactions to completion. |
| Solvent | Anhydrous THF | Anhydrous THF | Preferred ether solvent for LiAlH₄ reductions.[2] |
| Temperature | 0 °C to RT | 0 °C to Reflux | Refluxing can provide the necessary energy to overcome activation barriers for sluggish reactions. |
| Reaction Time | 4-6 hours | 12-18 hours | Extending the reaction time ensures complete conversion.[5] |
| Workup | Sequential addition of H₂O, 15% NaOH, H₂O | Fieser workup | A careful, controlled workup is critical to safely quench excess LiAlH₄ and precipitate aluminum salts for easy filtration. |
| Typical Yield | 75-85% | 80-95% | Optimization aims to push the reaction to completion, minimizing side products and improving isolated yield. |
Experimental Protocols
High-Yield Synthesis of this compound via LiAlH₄ Reduction
This protocol details a standard, high-yield procedure for the reduction of dimethyl 2,2'-biphenyldicarboxylate.
Materials:
-
Dimethyl 2,2'-biphenyldicarboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized Water
-
15% (w/v) Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexane
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
-
Reagent Preparation: Suspend LiAlH₄ (3.0 equivalents) in anhydrous THF in the reaction flask and cool the slurry to 0 °C using an ice bath.
-
Substrate Addition: Dissolve dimethyl 2,2'-biphenyldicarboxylate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ slurry over 30-45 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is fully consumed.
-
Workup (Quenching): Cool the reaction mixture back down to 0 °C. Cautiously and slowly quench the reaction by the sequential dropwise addition of:
-
'X' mL of water
-
'X' mL of 15% aqueous NaOH
-
'3X' mL of water (where 'X' is the mass of LiAlH₄ in grams used).
-
-
Filtration: A granular white precipitate of aluminum salts should form. Stir the mixture at room temperature for 30 minutes, then filter the slurry through a pad of Celite. Wash the filter cake thoroughly with ethyl acetate.
-
Extraction: Combine the filtrate and the washes. If two layers form, separate them and extract the aqueous layer twice with ethyl acetate.
-
Drying and Concentration: Combine all organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by silica gel column chromatography (e.g., 30-50% ethyl acetate in hexane) to yield this compound as a white solid.[1]
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
References
Strategies to increase enantioselectivity with 2,2'-Biphenyldimethanol-based catalysts
Welcome to the Technical Support Center for 2,2'-Biphenyldimethanol-Based Catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on increasing enantioselectivity and troubleshooting common issues in your asymmetric synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What are this compound-based catalysts and what are their primary applications?
A1: this compound and its derivatives, often referred to as BIPHEP-type ligands, are a class of C₂-symmetric, axially chiral diols. When complexed with a metal center, they form catalysts that are highly effective in a range of asymmetric reactions. Their rigid biphenyl (B1667301) backbone and chiral environment are key to inducing high enantioselectivity. They are commonly used in asymmetric hydrogenations, carbon-carbon bond-forming reactions, and various cyclization reactions.
Q2: My enantiomeric excess (ee) is significantly lower than reported values. What is the most critical factor to check first?
A2: The enantiopurity of the this compound-based ligand is the most critical factor. Even small amounts of the opposite enantiomer can lead to the formation of a catalytic species that produces the undesired product, thereby reducing the overall enantiomeric excess of the reaction. It is crucial to verify the enantiopurity of your ligand using a validated analytical method, such as chiral High-Performance Liquid Chromatography (HPLC).
Q3: How significant is the choice of solvent in optimizing enantioselectivity?
A3: The solvent can have a profound impact on enantioselectivity. It can influence the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states. In some cases, a change in solvent can dramatically increase the enantiomeric excess. For example, in gold(I)-catalyzed polycyclization reactions using a MeO-DTB-BIPHEP ligand, switching to non-polar aromatic solvents was shown to significantly improve enantioselectivity.[1] Therefore, a solvent screen is a highly recommended step in any reaction optimization.
Q4: Can modifying the structure of the this compound ligand improve enantioselectivity?
A4: Absolutely. Structural modification of the biphenyl backbone is a key strategy for improving enantioselectivity. Introducing bulky or electron-donating/withdrawing substituents at the 3,3', 5,5', and 6,6'-positions can fine-tune the steric and electronic properties of the catalyst. For instance, a MeO-BIPHEP-type ligand with phenyl groups at the 3,3′-positions has demonstrated excellent enantioselectivities in Rh-catalyzed asymmetric hydrogenation of α-dehydroamino acid derivatives.[2]
Q5: How does reaction temperature affect the enantioselectivity of my reaction?
A5: Temperature is a critical parameter in asymmetric catalysis. Generally, lower reaction temperatures lead to higher enantioselectivity. This is because the energy difference between the diastereomeric transition states that lead to the two enantiomers is magnified at lower temperatures, thus favoring the formation of the major enantiomer. However, lowering the temperature may also decrease the reaction rate, so a balance must be found.
Troubleshooting Guides
Guide 1: Low Enantiomeric Excess (ee)
If you are observing a low enantiomeric excess in your reaction, follow this troubleshooting guide to identify and resolve the potential causes.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A step-by-step workflow for troubleshooting low enantioselectivity.
Detailed Troubleshooting Steps:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Impure Chiral Ligand | Verify the enantiomeric purity of the this compound ligand using chiral HPLC or NMR analysis of a diastereomeric derivative. | Use of an enantiomerically pure ligand is essential for achieving high ee. |
| Suboptimal Solvent | Perform a solvent screen with a range of aprotic and protic solvents of varying polarity (e.g., Toluene, THF, CH₂Cl₂, Hexane).[1] | Identification of a solvent that enhances the chiral induction of the catalyst. |
| Incorrect Reaction Temperature | Systematically vary the reaction temperature. Start at room temperature and incrementally decrease it (e.g., 0 °C, -20 °C, -40 °C).[1] | Increased enantioselectivity is often observed at lower temperatures. |
| Impure Substrate | Purify the substrate by recrystallization, distillation, or column chromatography. Impurities can inhibit or poison the catalyst. | Elimination of side reactions and catalyst inhibition, leading to improved ee. |
| Suboptimal Ligand Structure | If possible, synthesize and screen derivatives of the this compound ligand with different substituents on the biphenyl backbone.[2][3] | A modified ligand may provide a better steric and electronic match for the substrate, leading to higher enantioselectivity. |
| Presence of Water or Oxygen | Ensure all reagents and solvents are anhydrous and degassed. Perform the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen). | Prevention of catalyst deactivation and unwanted side reactions. |
| Incorrect Ligand-to-Metal Ratio | Titrate the ligand-to-metal ratio to determine the optimal stoichiometry for the formation of the active catalytic species. | Formation of the most selective catalyst, leading to an increase in ee. |
Guide 2: Poor Reproducibility
Inconsistent results between batches can be a significant challenge. This guide will help you identify potential sources of variability.
Logical Flow for Ensuring Reproducibility
Caption: Key factors to control for achieving reproducible experimental outcomes.
Detailed Troubleshooting Steps:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variations in Reagent Quality | Use reagents and solvents from the same supplier and batch number for a series of experiments. Ensure all solvents are of high purity and anhydrous. | Consistent starting material quality will minimize variability in reaction outcomes. |
| Inconsistent Catalyst Activity | Prepare a larger batch of the catalyst to be used across multiple experiments. If using a commercial catalyst, procure a sufficient quantity from a single lot. | Uniform catalyst activity will lead to more reproducible yields and enantioselectivities. |
| Atmospheric Contamination | Strictly adhere to inert atmosphere techniques (glovebox or Schlenk line). Check for leaks in your system. | Prevention of catalyst deactivation by air or moisture, ensuring consistent catalytic performance. |
| Temperature Fluctuations | Use a calibrated thermostat and ensure uniform heating or cooling of the reaction vessel. | Precise temperature control is crucial for reproducible enantioselectivity. |
| Procedural Deviations | Follow a detailed, written experimental protocol for every reaction. Pay close attention to the order of addition of reagents and stirring speed. | Minimizing human error and procedural variations will lead to more consistent results. |
Quantitative Data Summary
Table 1: Effect of Solvent on Enantioselectivity in a Gold(I)-Catalyzed Polycyclization [1]
| Entry | Ligand | Solvent | Yield (%) | ee (%) |
| 1 | (S)-BINAP | CH₂Cl₂ | 83 | -17 |
| 2 | (R)-tolyl-BINAP | CH₂Cl₂ | 85 | -40 |
| 3 | (S)-MeO-BIPHEP | CH₂Cl₂ | 78 | 40 |
| 4 | (S)-Segphos | CH₂Cl₂ | 65 | 25 |
| 5 | (S)-MeO-DTBM-BIPHEP | CH₂Cl₂ | 72 | 48 |
| 6 | (S)-MeO-DTBM-BIPHEP | Toluene | 85 | 87 |
| 7 | (S)-MeO-DTB-BIPHEP | Toluene | 87 | 92 |
| 8 | (S)-MeO-DTB-BIPHEP | Toluene (-40 °C) | 82 | 96 |
Table 2: Ligand Effects in Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
| Entry | Ligand | Solvent | Pressure (bar) | Temperature (°C) | Conversion (%) | ee (%) |
| 1 | (R)-BINAP | MeOH | 10 | 25 | >99 | 92 |
| 2 | (R)-MeO-BIPHEP | MeOH | 10 | 25 | >99 | 95 |
| 3 | (R)-SYNPHOS | MeOH | 10 | 25 | >99 | 99 |
| 4 | (R)-DIFLUORPHOS | MeOH | 10 | 25 | >99 | 96 |
Experimental Protocols
Protocol 1: General Procedure for a BIPHEP-Rh Catalyzed Asymmetric Hydrogenation
Objective: To perform an asymmetric hydrogenation of a prochiral olefin using a Rhodium catalyst with a this compound-based ligand.
Materials:
-
[Rh(COD)₂]BF₄ (1 mol%)
-
Chiral this compound-based phosphine (B1218219) ligand (e.g., MeO-BIPHEP) (1.1 mol%)
-
Substrate (1.0 mmol)
-
Anhydrous, degassed solvent (e.g., Methanol, 10 mL)
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, add [Rh(COD)₂]BF₄ and the chiral ligand to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Add the anhydrous, degassed solvent and stir the mixture at room temperature for 30 minutes to pre-form the catalyst.
-
Add the substrate to the flask.
-
Seal the flask, remove it from the glovebox, and connect it to a hydrogenation apparatus.
-
Purge the flask with hydrogen gas three times.
-
Pressurize the flask to the desired hydrogen pressure (e.g., 10 bar).
-
Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the required time (monitor by TLC or GC).
-
Upon completion, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Protocol 2: Solvent Screening for Enantioselectivity Optimization
Objective: To identify the optimal solvent for a given asymmetric reaction catalyzed by a this compound-based catalyst.
Methodology:
-
Set up a series of parallel reactions in small vials or a parallel synthesizer.
-
For each reaction, use the same amounts of substrate, catalyst, and ligand, and maintain the same temperature and reaction time.
-
In each vial, use a different anhydrous, degassed solvent from a pre-selected list (e.g., Toluene, THF, Dichloromethane, Hexane, Ethyl Acetate).
-
Initiate the reactions and stir for the designated time.
-
Quench all reactions simultaneously.
-
Analyze the conversion and enantiomeric excess for each reaction by GC or HPLC.
-
Tabulate the results to identify the solvent that provides the best combination of yield and enantioselectivity.
References
Technical Support Center: Functionalization of 2,2'-Biphenyldimethanol
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,2'-biphenyldimethanol. The focus is on overcoming the challenges associated with its functionalization, particularly its inherent low reactivity.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the functionalization of this compound in a question-and-answer format.
Activation of Hydroxyl Groups (e.g., Tosylation)
Question 1: I am observing very low conversion rates when trying to tosylate this compound using standard conditions (TsCl, pyridine). What could be the issue and how can I improve the yield?
Answer: The low reactivity of the hydroxyl groups in this compound is primarily due to steric hindrance from the bulky biphenyl (B1667301) backbone. The C2-symmetry and the proximity of the two hydroxymethyl groups can restrict access to the reaction centers.
Troubleshooting Steps:
-
Stronger Base/Catalyst: Pyridine might not be a strong enough base to facilitate the reaction efficiently. Consider using a stronger, non-nucleophilic base like triethylamine (B128534) (TEA) in combination with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).[1]
-
Alternative Sulfonylating Agent: In some cases, using a more reactive sulfonylating agent like p-toluenesulfonic anhydride (B1165640) (Ts₂O) can lead to better results, especially for sterically hindered alcohols.
-
Increased Temperature and Reaction Time: Due to the lower reactivity, you may need to increase the reaction temperature and prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Solvent Choice: Ensure you are using an anhydrous aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) to prevent hydrolysis of the tosyl chloride and the product.
Question 2: I am seeing the formation of a chlorinated byproduct instead of the desired tosylate. How can I prevent this?
Answer: The formation of a chlorinated byproduct, 2,2'-bis(chloromethyl)-1,1'-biphenyl, can occur if the chloride ion, generated from tosyl chloride, acts as a nucleophile and displaces the tosylate group. This is more likely with activated benzylic alcohols.
Troubleshooting Steps:
-
Use a Non-Nucleophilic Base: A base like triethylamine can react with HCl byproduct to form triethylammonium (B8662869) hydrochloride. The chloride ion in this salt can be nucleophilic. Using a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA) can minimize this side reaction.
-
Control Stoichiometry: Use a minimal excess of tosyl chloride to reduce the concentration of chloride ions in the reaction mixture.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes favor the desired O-tosylation over the competing chlorination.
Etherification (Williamson Ether Synthesis)
Question 3: My Williamson ether synthesis with this compound as the starting material is giving a very low yield of the desired diether. What are the likely causes?
Answer: The Williamson ether synthesis is an Sₙ2 reaction, which is highly sensitive to steric hindrance. The bulky biphenyl scaffold of this compound can significantly slow down the nucleophilic attack of the alkoxide on the alkyl halide.
Troubleshooting Steps:
-
Choice of Base and Alkoxide Formation: Ensure complete deprotonation of the diol to form the dialkoxide. A strong base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF is typically required.[2][3]
-
Alkyl Halide Reactivity: Use a highly reactive alkyl halide, preferably a primary alkyl iodide or bromide. Avoid using secondary or tertiary alkyl halides, as they will favor elimination reactions.[4]
-
Phase-Transfer Catalysis: For reactions with solid bases like KOH or K₂CO₃, the use of a phase-transfer catalyst (PTC) such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) can significantly improve the reaction rate by transporting the alkoxide into the organic phase.[5][6][7][8][9]
-
Higher Temperatures and Longer Reaction Times: Similar to tosylation, overcoming the steric hindrance may require more forcing conditions, such as higher temperatures and extended reaction times.
Conversion to 2,2'-Bis(bromomethyl)-1,1'-biphenyl
Question 4: I am having difficulty converting this compound to the corresponding dibromide with common brominating agents. What are the recommended conditions?
Answer: The conversion of benzylic alcohols to bromides can sometimes be challenging. For this compound, specific reagents are often more effective.
Recommended Protocol:
A common and effective method is the use of phosphorus tribromide (PBr₃) in an anhydrous solvent like dichloromethane (CH₂Cl₂) at low temperatures.[1]
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all reagents and glassware are completely dry, as PBr₃ reacts violently with water.
-
Temperature Control: The reaction is typically performed at 0 °C to control its exothermicity and minimize side reactions.
-
Stoichiometry: Use a slight excess of PBr₃ to ensure complete conversion of both hydroxyl groups.
-
Work-up Procedure: A careful aqueous work-up is necessary to quench the excess PBr₃.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered to have low reactivity?
A1: The low reactivity of this compound stems from a combination of steric and electronic factors. The two phenyl rings of the biphenyl core are not coplanar due to steric hindrance between the ortho substituents, leading to a twisted conformation known as atropisomerism.[10] This non-planar structure creates a sterically congested environment around the hydroxymethyl groups, hindering the approach of reagents.
Q2: What are the best general strategies to activate the hydroxyl groups of this compound?
A2: The most common strategy is to convert the hydroxyl groups into better leaving groups. This can be achieved through:
-
Tosylation or Mesylation: Conversion to sulfonate esters (tosylates or mesylates) makes the carbon atom more electrophilic and susceptible to nucleophilic attack.
-
Halogenation: Conversion to the corresponding dihalide (e.g., dibromide or dichloride) provides a good substrate for Sₙ2 reactions.
Q3: Are protecting groups necessary for the selective functionalization of one hydroxyl group in this compound?
A3: Due to the C₂-symmetry of the molecule, both hydroxyl groups are chemically equivalent, making selective monofunctionalization challenging. If only one hydroxyl group needs to be modified, a protecting group strategy is often necessary. This typically involves:
-
Protecting both hydroxyl groups with a suitable protecting group.
-
Selectively deprotecting one of the groups.
-
Functionalizing the free hydroxyl group.
-
Deprotecting the second hydroxyl group.
Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS) and benzyl (B1604629) ethers.
Q4: Can I use the Mitsunobu reaction for the functionalization of this compound?
A4: The Mitsunobu reaction, which converts an alcohol to a variety of functional groups with inversion of configuration, is a powerful tool.[11] However, its success with sterically hindered alcohols like this compound can be limited. Challenges may include slower reaction rates and potential side reactions. To improve the chances of success:
-
Use a less sterically demanding phosphine (B1218219) reagent.
-
Employ a more reactive azodicarboxylate.
-
Consider a catalytic version of the Mitsunobu reaction to minimize byproduct formation.[12][13][14][15]
Quantitative Data
The following tables provide representative reaction conditions for key functionalization reactions. Note that these are starting points and may require optimization for this compound.
Table 1: Representative Conditions for Tosylation of Alcohols
| Parameter | Condition | Reference |
| Reagents | p-Toluenesulfonyl chloride (TsCl) or p-Toluenesulfonic anhydride (Ts₂O) | [16] |
| Base | Triethylamine (TEA), Pyridine, 4-Dimethylaminopyridine (DMAP) | [1] |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | [17] |
| Temperature | 0 °C to room temperature | [17] |
| Reaction Time | 12-24 hours (may be longer for hindered alcohols) | [18] |
| Typical Yield | 70-95% (can be lower for hindered alcohols) |
Table 2: Representative Conditions for Williamson Ether Synthesis
| Parameter | Condition | Reference |
| Base | Sodium hydride (NaH), Potassium hydride (KH), Potassium carbonate (K₂CO₃) | [2][3] |
| Alkylating Agent | Primary alkyl iodide or bromide | [4] |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) | [2][3] |
| Catalyst (optional) | Phase-transfer catalyst (e.g., TBAB) for solid-liquid systems | [6] |
| Temperature | Room temperature to reflux | [2] |
| Reaction Time | 4-24 hours | [2] |
| Typical Yield | 60-90% |
Experimental Protocols
Protocol 1: Synthesis of 2,2'-Bis(tosyloxymethyl)-1,1'-biphenyl
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Addition of Base and Catalyst: Cool the solution to 0 °C in an ice bath. Add triethylamine (2.5 eq.) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).
-
Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (2.2 eq.) in anhydrous DCM to the reaction mixture.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 24-48 hours, monitoring the progress by TLC.
-
Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of 2,2'-Bis(bromomethyl)-1,1'-biphenyl
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Addition of Brominating Agent: Cool the solution to 0 °C. Slowly add phosphorus tribromide (PBr₃, 0.8 eq., which is equivalent to 2.4 eq. of bromine) dropwise with vigorous stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Work-up: Carefully quench the reaction by pouring it into ice-water. Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization.
Visualizations
Caption: A general troubleshooting workflow for overcoming low reactivity in the functionalization of this compound.
Caption: Simplified signaling pathway for the tosylation of this compound.
Caption: Logical relationship in the Williamson ether synthesis starting from this compound.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. scholarship.richmond.edu [scholarship.richmond.edu]
- 3. jk-sci.com [jk-sci.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Phase-Transfer Catalysis via a Proton Sponge: A Bifunctional Role for Biscyclopropenimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. This compound | 3594-90-9 | Benchchem [benchchem.com]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Catalytic Mitsunobu: The face-lift of a workhorse - GalChimia [galchimia.com]
- 14. Atom-Economical Mitsunobu Reaction Developed - ChemistryViews [chemistryviews.org]
- 15. Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sciencemadness.org [sciencemadness.org]
- 17. rsc.org [rsc.org]
- 18. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions to avoid during the synthesis of 2,2'-Biphenyldimethanol
Technical Support Center: Synthesis of 2,2'-Biphenyldimethanol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to mitigate side reactions during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and straightforward methods for synthesizing this compound include:
-
Reduction of 2,2'-Biphenyldicarboxylic Acid (Diphenic Acid) or its Esters: This is a principal route, typically employing powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF. For improved solubility and reactivity, the dicarboxylic acid is often converted to its dimethyl ester before reduction.
-
Ullmann Coupling: This method involves the copper-catalyzed coupling of two molecules of a starting material like 2-iodobenzyl alcohol to form the central biphenyl (B1667301) bond.[1]
-
Cross-Coupling Reactions: Modern methods like the Suzuki or Negishi reactions can be used to form the biphenyl C-C bond, offering a modular approach to synthesis.[1]
-
Hydrolysis of 2,2'-bis(bromomethyl)-1,1'-biphenyl: The diol can be formed from the corresponding dibromide through nucleophilic substitution with a hydroxide (B78521) source.[1]
Q2: What is the most common side reaction during the final steps of synthesis or workup?
A2: A key side reaction to be aware of is the acid-catalyzed intramolecular dehydration (cyclization) of this compound. The proximity of the two hydroxymethyl groups allows the molecule to form a stable seven-membered ring, 5,7-dihydrodibenzo[c,e]oxepine, especially in the presence of protic or Lewis acids.[1] This reaction can occur during acidic workup conditions if not properly controlled.
Q3: Why is maintaining anhydrous conditions so critical in many of these syntheses?
A3: Many key reagents are highly reactive with water. For instance, in syntheses involving Grignard reagents or lithium aluminum hydride (LiAlH₄), the presence of water will quench the reagent, reducing its effective concentration and leading to low yields.[2][3][4] The Grignard reagent, for example, is a strong base that will be protonated by water to form benzene, a common byproduct.[5]
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reduction of Diphenic Acid/Ester: The reducing agent (e.g., LiAlH₄) was not sufficiently active or was added in a stoichiometricly inadequate amount. | Ensure LiAlH₄ is fresh and handled under strictly anhydrous conditions. Use a slight excess of the reducing agent to drive the reaction to completion. Monitor the reaction by TLC to confirm the disappearance of the starting material. |
| Poor Quality of Starting Materials: Impurities in the aryl halide (for coupling reactions) or diphenic acid can interfere with the reaction. | Purify starting materials before use through recrystallization or chromatography. Ensure all reagents are of high purity.[6] |
| Catalyst Inactivation (Coupling Reactions): In Suzuki or Ullmann reactions, the catalyst can be poisoned or deactivated, leading to low turnover. | For Suzuki reactions, ensure the palladium catalyst and ligands are handled under an inert atmosphere.[6] For Ullmann coupling, activating the copper powder prior to use can improve reaction efficiency.[7] |
| Presence of Water/Protic Solvents: Reagents like LiAlH₄ or Grignard reagents are quenched by moisture. | Oven-dry all glassware and cool it under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and handle all reagents under inert conditions to prevent exposure to atmospheric moisture.[5][8] |
Problem 2: Presence of Biphenyl as a Major Byproduct
| Potential Cause | Recommended Solution |
| Homocoupling in Suzuki Reactions: The boronic acid reagent can couple with itself, a side reaction often promoted by the presence of oxygen.[6][9] | Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere to minimize oxygen.[6] |
| Wurtz-Fittig Type Coupling in Grignard-based Routes: The Grignard reagent can couple with unreacted aryl halide. This side reaction is favored by higher concentrations of the aryl halide and elevated temperatures.[8] | Add the aryl halide solution slowly to the magnesium turnings to maintain a low concentration. Control the reaction temperature, using an ice bath if necessary, to disfavor the coupling side reaction.[8] |
Problem 3: Product is Contaminated with a Mono-Alcohol Impurity
| Potential Cause | Recommended Solution |
| Incomplete Reduction: An insufficient amount of reducing agent was used, or the reaction was not allowed to proceed to completion, resulting in the reduction of only one of the two carboxyl or ester groups. | Use a sufficient excess of the reducing agent (e.g., 1.5-2 equivalents of LiAlH₄ for a diester). Increase the reaction time and/or temperature and monitor by TLC until the mono-alcohol intermediate is fully consumed. |
| Premature Quenching: The reaction was quenched before both functional groups could be fully reduced. | Ensure the reaction has gone to completion via TLC analysis before beginning the workup procedure. |
Quantitative Data Summary
While specific side-by-side comparative data is scarce, the following table summarizes typical conditions and potential side products for common synthetic methods.
| Synthesis Method | Key Reagents | Typical Solvent | Common Side Products | Key Challenges |
| Reduction | LiAlH₄ | Anhydrous THF, Diethyl Ether | Mono-alcohol, Unreacted Starting Material | Requires strictly anhydrous conditions; highly exothermic. |
| Ullmann Coupling | Copper Powder, 2-Iodobenzyl alcohol | DMF, Nitrobenzene | Homocoupling products, Dehalogenated starting material | Harsh reaction conditions (high temperatures); often erratic yields.[7][10][11] |
| Suzuki Coupling | Pd Catalyst, Ligand, Base (e.g., Na₂CO₃), Aryl Boronic Acid, Aryl Halide | Toluene, Dioxane, Water | Homocoupling of boronic acid, Protodeboronation | Catalyst sensitivity to air/moisture; potential for ligand screening.[6][9] |
Experimental Protocols
Protocol 1: Reduction of Dimethyl 2,2'-Biphenyldicarboxylate (B1234885) with LiAlH₄
This protocol is based on the general procedure for reducing esters to primary alcohols.[1]
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄) (2.1 eq.) in anhydrous tetrahydrofuran (B95107) (THF).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Dissolve dimethyl 2,2'-biphenyldicarboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining a gentle stir.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours or until TLC analysis indicates the complete consumption of the starting ester.
-
Workup (Fieser method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Isolation: Stir the resulting granular precipitate for 30 minutes, then remove it by filtration. Wash the solid with additional THF. Combine the organic filtrates and evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., toluene/hexane) to yield pure this compound.
Visualizations
Key Synthetic Pathway and Potential Side Reactions
Caption: Main reduction pathway and potential side products.
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for troubleshooting low yields.
References
- 1. This compound | 3594-90-9 | Benchchem [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. cerritos.edu [cerritos.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 11. lscollege.ac.in [lscollege.ac.in]
Technical Support Center: Optimizing 2,2'-Biphenyldimethanol Polymerization
Welcome to the technical support center for the polymerization of 2,2'-Biphenyldimethanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What type of polymerization is typically used for this compound? A1: this compound is a C₂-symmetric diol that can be polymerized through step-growth polymerization, specifically polycondensation.[1] A common method is acid-catalyzed dehydration to form a polyether, poly(2,2'-biphenyldimethylene ether). The reactive hydroxyl groups allow it to function as a monomer in the production of polymers and resins.[1]
Q2: What are the critical parameters to control during the polymerization? A2: The most critical parameters are monomer purity, stoichiometry of reactants (if a co-monomer is used), catalyst concentration, reaction temperature, and efficient removal of the condensation byproduct (e.g., water). These factors significantly influence the polymer's molecular weight, polydispersity, and final properties.
Q3: What is the main competing side reaction I should be aware of? A3: The primary competing side reaction is intramolecular cyclization. The proximity of the two hydroxymethyl groups on the biphenyl (B1667301) backbone allows for an acid-catalyzed intramolecular dehydration to form a stable seven-membered ring, 5,7-dihydrodibenzo[c,e]oxepine.[1] This reaction consumes the monomer and limits the polymer chain growth.
Q4: How does reaction temperature affect the polymerization? A4: Temperature plays a dual role. Higher temperatures can increase the reaction rate but may also promote side reactions, such as degradation or the competing intramolecular cyclization.[2][3] The optimal temperature will be a balance between achieving a sufficient polymerization rate and minimizing unwanted side products. Very high temperatures can also lead to discoloration of the final polymer.[4]
Q5: Why is my final polymer yellow or discolored? A5: Discoloration is often a sign of degradation or side reactions occurring at high temperatures.[4] It can also be caused by impurities in the monomer or solvent, or oxidation if the reaction is not performed under an inert atmosphere.
Troubleshooting Guide
This guide addresses common problems encountered during the polymerization of this compound.
Issue 1: Low Polymer Molecular Weight / Low Viscosity
If the viscosity of your reaction mixture does not increase as expected, or if the final polymer has a low molecular weight, consider the following causes and solutions.
| Potential Cause | Troubleshooting Steps & Solutions |
| Monomer Impurities | Monofunctional impurities can act as chain terminators, preventing the growth of long polymer chains. Solution: Purify the this compound monomer before use, for example, by recrystallization. Ensure the purity is confirmed by techniques like NMR or melting point analysis (110-111 °C).[5] |
| Presence of Water | For polycondensation reactions where water is a byproduct, its incomplete removal shifts the equilibrium back towards the reactants, limiting molecular weight gain.[6] Solution: Use anhydrous solvents and reagents.[2] Employ techniques for efficient water removal, such as a Dean-Stark trap or performing the reaction under a high vacuum at elevated temperatures. |
| Dominant Cyclization | The intramolecular cyclization to form 5,7-dihydrodibenzo[c,e]oxepine consumes the monomer, preventing polymerization.[1] Solution: Optimize the reaction conditions to favor intermolecular reactions over intramolecular ones. This can sometimes be achieved by increasing the monomer concentration. |
| Suboptimal Temperature | If the temperature is too low, the reaction rate will be very slow, resulting in low conversion and low molecular weight.[2] Solution: Gradually increase the reaction temperature in controlled increments. Monitor the viscosity and molecular weight at different temperatures to find the optimal point. |
| Incorrect Catalyst Concentration | An insufficient amount of catalyst will lead to a slow reaction rate, while an excessive amount might promote side reactions. Solution: Titrate the catalyst concentration to find the optimal loading for your specific reaction conditions. |
Issue 2: Gelation or Formation of Insoluble Polymer
The formation of an insoluble gel indicates that cross-linking has occurred.
| Potential Cause | Troubleshooting Steps & Solutions |
| Multifunctional Impurities | Impurities in the monomer with more than two hydroxyl groups can act as cross-linking points. Solution: Ensure high purity of the this compound monomer. Analyze the starting material for any tri-functional impurities. |
| Side Reactions at High Temperature | At very high temperatures, uncontrolled side reactions can lead to the formation of cross-linked networks. Solution: Lower the reaction temperature.[7] Consider using a more active catalyst that allows the reaction to proceed at a lower temperature. |
| Oxidative Cross-linking | If the reaction is not properly protected from air, oxygen can induce oxidative side reactions, leading to cross-linking. Solution: Ensure the entire reaction is conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).[4] Degas all solvents and reagents before use. |
Experimental Protocols & Data
Protocol 1: General Acid-Catalyzed Polycondensation of this compound
This protocol describes a general procedure for synthesizing poly(2,2'-biphenyldimethylene ether).
Materials:
-
This compound (recrystallized, high purity)
-
p-Toluenesulfonic acid (PTSA) or another suitable acid catalyst
-
High-boiling point anhydrous solvent (e.g., toluene, xylene, or diphenyl ether)
-
Nitrogen or Argon gas supply
-
Methanol (B129727) (for precipitation)
Procedure:
-
Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen/argon inlet. Ensure all glassware is oven-dried.
-
Charging Reactants: Charge the flask with this compound and the anhydrous solvent (e.g., toluene, to create a 10-20% w/v solution).
-
Inert Atmosphere: Purge the system with inert gas for 20-30 minutes to remove oxygen. Maintain a gentle positive pressure of inert gas throughout the reaction.
-
Catalyst Addition: Add the acid catalyst (e.g., 0.1-1.0 mol% relative to the monomer).
-
Polymerization: Heat the reaction mixture to reflux. The water formed during condensation will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by observing the amount of water collected and by periodically taking small aliquots to measure the solution viscosity or the molecular weight of the polymer (via GPC).
-
Termination & Isolation: Once the desired molecular weight is achieved (or the reaction stalls), cool the mixture to room temperature. Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, under vigorous stirring to precipitate the polymer.
-
Purification & Drying: Collect the precipitated polymer by filtration. Wash it several times with fresh methanol to remove any unreacted monomer and catalyst. Dry the final polymer in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
Table 1: Example Reaction Parameters for Optimization
The following table provides a starting point for optimizing reaction conditions. The optimal values will depend on the specific experimental setup and desired polymer characteristics.
| Parameter | Range | Purpose / Impact |
| Monomer Concentration | 5% - 25% (w/v) | Higher concentrations favor intermolecular polymerization over intramolecular cyclization. |
| Catalyst (PTSA) Loading | 0.05 - 1.5 mol% | Affects reaction rate. Higher loading can increase rate but may also promote side reactions. |
| Temperature | 110 - 200 °C | Influences reaction kinetics and equilibrium. Must be high enough to remove water but low enough to prevent degradation.[8] |
| Reaction Time | 4 - 48 hours | Determines the final conversion and molecular weight. |
Visualizations
Experimental Workflow
Caption: General workflow for this compound polymerization.
Troubleshooting Low Molecular Weight
Caption: Decision tree for troubleshooting low polymer molecular weight.
Reaction Pathways: Polymerization vs. Cyclization
Caption: Competing reaction pathways for this compound.
References
- 1. This compound | 3594-90-9 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Temperature rise during polymerization of three different provisional materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. guidechem.com [guidechem.com]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. benchchem.com [benchchem.com]
- 8. Temperature-dependent modulation by biaryl-based monomers of the chain length and morphology of biphenyl-based supramolecular polymers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Maintaining Stereochemical Integrity of Chiral 2,2'-Biphenyldimethanol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the racemization of chiral 2,2'-biphenyldimethanol derivatives. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the stereochemical integrity of your compounds throughout your research and development workflow.
Frequently Asked Questions (FAQs)
Q1: What are chiral this compound derivatives and why is their stereochemical purity important?
A1: Chiral this compound derivatives are organic compounds that possess axial chirality due to restricted rotation around the single bond connecting the two phenyl rings. This restricted rotation, a phenomenon known as atropisomerism, arises from the steric hindrance of bulky substituents at the ortho positions.[1][2][3] The two non-superimposable, mirror-image stereoisomers are called enantiomers. In drug development and asymmetric catalysis, often only one enantiomer exhibits the desired biological activity or catalytic efficiency, while the other may be inactive or even detrimental. Therefore, maintaining high enantiomeric purity is critical for efficacy and safety.
Q2: What is racemization and what are the primary factors that cause it in this compound derivatives?
A2: Racemization is the process by which an enantiomerically pure or enriched sample converts into a mixture containing equal amounts of both enantiomers (a racemate), resulting in the loss of optical activity. For biphenyl (B1667301) atropisomers, racemization occurs when enough energy is supplied to overcome the rotational energy barrier around the biphenyl single bond.[4][5] The primary factors influencing racemization are:
-
Temperature: Higher temperatures provide the necessary activation energy for bond rotation, accelerating racemization.[4][5]
-
Solvent: The polarity and hydrogen-bonding capability of the solvent can affect the stability of the ground state and the transition state for rotation, thereby influencing the racemization rate.
-
Chemical Environment: The presence of certain reagents, such as acids, bases, or single-electron transfer (SET) agents (e.g., some metal ions or oxidizing agents), can lower the rotational energy barrier and catalyze racemization even at lower temperatures.
Q3: How can I determine the enantiomeric purity of my this compound derivative?
A3: The most common and reliable method for determining the enantiomeric excess (e.e.) of chiral this compound derivatives is through chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for quantification of their relative amounts. Other methods include derivatization with a chiral reagent to form diastereomers that can be distinguished by standard chromatography or NMR spectroscopy.
Troubleshooting Guide: Loss of Enantiomeric Purity
This guide addresses common issues leading to the loss of enantiomeric excess (e.e.) in chiral this compound derivatives and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution(s) |
| Loss of e.e. during synthesis | High reaction temperature: The energy supplied during the reaction is sufficient to overcome the rotational barrier. | - Lower the reaction temperature if the reaction kinetics allow. - Choose a synthetic route that does not require high temperatures. - If high temperatures are unavoidable, minimize the reaction time. |
| Use of racemization-promoting reagents: Certain reagents can catalyze the rotation around the chiral axis. | - Avoid strong acids or bases if possible, or use non-nucleophilic bases. - Be cautious with reagents known to facilitate single-electron transfer (SET), such as certain transition metals (e.g., Cu(I), Fe(III)) or oxidizing agents. | |
| Loss of e.e. during purification | High temperature during distillation or chromatography: Similar to synthesis, excessive heat during purification can cause racemization. | - Use purification techniques that can be performed at or below room temperature, such as flash column chromatography. - If distillation is necessary, use vacuum distillation to lower the boiling point. - For column chromatography, avoid solvents that can lead to high column pressures and consequently higher temperatures. |
| Acidic or basic stationary phase in chromatography: The stationary phase itself can act as a catalyst for racemization. | - Use a neutral stationary phase (e.g., deactivated silica (B1680970) gel). - Consider using a different purification method like recrystallization if applicable. | |
| Loss of e.e. during storage | Improper storage conditions: Exposure to heat or light over time can lead to gradual racemization. | - Store enantiomerically pure samples in a cool, dark place. For long-term storage, refrigeration or freezing is recommended. - Store in an inert atmosphere (e.g., under argon or nitrogen) to prevent degradation that might produce racemization-catalyzing impurities. |
| Inappropriate solvent for storage: The solvent can influence the rate of racemization in solution. | - Store samples as a solid if possible. - If storage in solution is necessary, choose a non-polar, aprotic solvent. |
Quantitative Data: Rotational Energy Barriers and Racemization Half-Lives
The stability of atropisomers is quantified by the rotational energy barrier (ΔG‡) and the half-life of racemization (t₁/₂) at a given temperature. While specific data for this compound is scarce, the following table provides data for the closely related and well-studied 1,1'-bi-2-naphthol (B31242) (BINOL), which serves as a good model. The principles governing the stability are directly applicable.
| Compound | Ortho-Substituents | Rotational Barrier (ΔG‡) (kcal/mol) | Racemization Half-life (t₁/₂) | Conditions |
| BINOL | -OH | ~37-38 | Very long at RT (> years) | Thermal |
| BINOL radical cation | -OH | ~25.5 | Accessible at RT | Single-Electron Transfer |
| 2,2'-Diiodobiphenyl | -I | ~20-25 | Minutes to hours at RT | N,N-dimethylformamide |
| 2,2'-Dinitrobiphenyl | -NO₂ | >30 | Very long at RT | Various solvents |
Note: The larger the ortho-substituents, the higher the rotational barrier and the more stable the enantiomers are to racemization. The hydroxymethyl (-CH₂OH) groups in this compound provide significant steric hindrance, suggesting a relatively high barrier to rotation under normal conditions.
Experimental Protocols
Protocol 1: General Procedure for the Enantioselective Synthesis of (R)-2,2'-bis(hydroxymethyl)-1,1'-biphenyl via Asymmetric Reduction
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
Preparation of the Precursor: Synthesize 2,2'-diformyl-1,1'-biphenyl from commercially available starting materials.
-
Asymmetric Reduction:
-
Under an inert atmosphere (argon or nitrogen), dissolve 2,2'-diformyl-1,1'-biphenyl in an anhydrous solvent (e.g., THF or toluene).
-
Cool the solution to the recommended temperature for the chosen catalyst (e.g., -78 °C to 0 °C).
-
Add the chiral catalyst solution. A common choice is a CBS catalyst (Corey-Bakshi-Shibata) or a chiral borane (B79455) reagent.
-
Slowly add the reducing agent (e.g., borane-dimethyl sulfide (B99878) complex) to the reaction mixture while maintaining the temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction carefully with an appropriate reagent (e.g., methanol).
-
-
Work-up and Purification:
-
Allow the reaction mixture to warm to room temperature.
-
Perform an aqueous work-up to remove the catalyst and byproducts.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature.
-
Purify the crude product by flash column chromatography on silica gel using a non-polar/polar solvent system (e.g., hexane/ethyl acetate).
-
Protocol 2: Chiral HPLC Method for the Determination of Enantiomeric Excess
This is a general method and the specific column, mobile phase, and conditions should be optimized for your specific derivative.
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar) is often effective for this class of compounds.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio will need to be optimized to achieve baseline separation.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Temperature: Room temperature is usually sufficient.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Procedure:
-
Prepare a dilute solution of your sample in the mobile phase.
-
Inject a small volume (e.g., 5-10 µL) onto the column.
-
Record the chromatogram and integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
-
Visualizations
Caption: Energy profile for the racemization of a chiral biphenyl derivative.
Caption: Troubleshooting workflow for loss of enantiomeric purity.
References
- 1. researchgate.net [researchgate.net]
- 2. Rotation in biphenyls with a single ortho-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,2′-biphenols through direct C(sp2)–H hydroxylation of [1,1′-biphenyl]-2-ols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Suzuki Coupling with 2,2'-Biphenyldimethanol Derivatives
This guide provides targeted troubleshooting advice and answers to frequently asked questions for researchers encountering challenges in Suzuki-Miyaura cross-coupling reactions involving 2,2'-Biphenyldimethanol and its derivatives, such as 2,2'-bis(bromomethyl)biphenyl.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: Why is my Suzuki coupling reaction with a 2,2'-bis(bromomethyl)biphenyl derivative resulting in a low yield or failing completely?
Answer: Low yields in this context are common and can stem from several factors related to the sterically hindered and benzylic nature of the substrate. The primary reasons include:
-
Steric Hindrance: The biphenyl (B1667301) backbone with substituents at the 2 and 2' positions creates significant steric bulk around the reactive benzylic centers. This can impede both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Catalyst Deactivation: The palladium catalyst may become inactive or decompose before the reaction completes. This can be caused by impurities, oxygen, or side reactions. For benzylic substrates, ensuring the active Pd(0) species is present and stable is crucial.
-
Inefficient Transmetalation: The transfer of the aryl group from the boronic acid to the palladium complex can be slow. This step is highly dependent on the choice of base and solvent.
-
Side Reactions: Benzylic bromides are prone to side reactions such as homocoupling (forming bibenzyl-type structures) and β-hydride elimination if any sp³-hybridized carbons with β-hydrogens are present in the boronic acid coupling partner.[1]
Question 2: What are the most common side reactions with this compound derivatives and how can I minimize them?
Answer: The two most prevalent side reactions are homocoupling of the boronic acid and decomposition of the starting material.
-
Homocoupling of Boronic Acid: This side reaction forms a biaryl from two molecules of your boronic acid reagent. It is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II) species that facilitate this unwanted reaction.
-
Solution: Ensure the reaction mixture and solvents are thoroughly degassed by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Running the reaction under a strict inert atmosphere is critical.
-
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is then replaced by a hydrogen atom from a proton source (like water or alcohol). This is a common decomposition pathway for boronic acids.
-
Solution: Use anhydrous solvents and reagents if possible. Alternatively, converting the boronic acid to a more stable boronate ester (e.g., a pinacol (B44631) ester) can significantly reduce this side reaction. Using potassium trifluoroborate salts is another effective strategy to increase stability.[2]
-
-
Decomposition of Benzylic Halide: Benzylic halides can be unstable under basic conditions or at elevated temperatures, leading to various decomposition pathways.
-
Solution: Screen different bases, starting with milder options like K₂CO₃ before moving to stronger bases like K₃PO₄ or Cs₂CO₃.[3] Also, try to run the reaction at the lowest effective temperature.
-
Question 3: My 2,2'-bis(bromomethyl)biphenyl substrate seems unreactive. What specific conditions can improve the coupling?
Answer: Improving the reactivity of this sterically hindered benzylic halide requires careful optimization of the catalyst system.
-
Choice of Ligand is Critical: For sterically demanding substrates, standard ligands like triphenylphosphine (B44618) (PPh₃) are often ineffective. Bulky, electron-rich phosphine (B1218219) ligands are required to promote the crucial oxidative addition and reductive elimination steps.
-
Recommended Ligands: Buchwald-type ligands such as SPhos , XPhos , or JohnPhos are excellent choices.[3] These ligands create a more reactive, coordinatively unsaturated palladium center that can accommodate bulky substrates.
-
-
Select an Appropriate Palladium Precursor: While various palladium sources can work, pre-formed palladium(II) precatalysts that are easily reduced in situ are often reliable.
-
Recommended Catalysts: Pd(OAc)₂ or Pd₂(dba)₃ are common choices that pair well with the aforementioned ligands.[3]
-
-
Optimize the Base and Solvent: A strong, non-nucleophilic base is often necessary.
-
Bases: Potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are good starting points. Cesium carbonate (Cs₂CO₃) can also be effective.[2][3]
-
Solvents: Anhydrous polar aprotic solvents are generally preferred. DMF and Dioxane are often effective for benzylic couplings.[3] Sometimes, a co-solvent like water is needed to dissolve the base, but this must be balanced against the risk of protodeboronation.
-
Question 4: Should I use a boronic acid, a boronate ester, or a trifluoroborate salt?
Answer: The choice of boron reagent can significantly impact the success of your reaction.
-
Boronic Acids: While readily available, they can be prone to decomposition via protodeboronation and trimerization into boroxines.
-
Boronate Esters (e.g., Pinacol Esters): These are generally more stable than the corresponding boronic acids, making them less susceptible to decomposition. They are a good choice if you suspect your boronic acid is unstable under the reaction conditions.
-
Potassium Aryltrifluoroborates: These salts are highly stable, crystalline solids that are resistant to protodeboronation. They are an excellent alternative for challenging couplings where boronic acid instability is a major issue.[2]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data for Suzuki-Miyaura couplings of benzylic bromides with various arylboronic acids, which can serve as a starting point for optimizing reactions with this compound derivatives.
Table 1: Effect of Catalyst, Ligand, and Base on Yield (Data adapted from a model reaction of a benzylic bromide and an arylboronic acid under microwave conditions)[3]
| Entry | Pd Source (5 mol%) | Ligand (10 mol%) | Base (3.0 equiv) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | Cs₂CO₃ | Dioxane | 140 | 20 | ~10 |
| 2 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 140 | 20 | 25 |
| 3 | Pd(OAc)₂ | dppf | K₂CO₃ | DMF | 140 | 20 | 35 |
| 4 | Pd(OAc)₂ | JohnPhos | K₂CO₃ | DMF | 140 | 20 | 60 |
| 5 | Pd(OAc)₂ | SPhos | K₂CO₃ | DMF | 140 | 20 | 55 |
Table 2: Substrate Scope for Benzylic Bromide Coupling (Data adapted from optimized conditions: Pd(OAc)₂ (5 mol%), JohnPhos (10 mol%), K₂CO₃ (3.0 equiv), DMF, 140 °C, 20 min)[3]
| Entry | Benzylic Bromide | Arylboronic Acid | Product | Yield (%) |
| 1 | 5-(bromomethyl)-3-phenylisoxazole | 3-methoxyphenylboronic acid | 5-((3-methoxybenzyl)-3-phenylisoxazole | 60 |
| 2 | 5-(bromomethyl)-3-phenylisoxazole | 4-fluorophenylboronic acid | 5-((4-fluorobenzyl)-3-phenylisoxazole | 55 |
| 3 | 5-(bromomethyl)-3-phenylisoxazole | thiophen-2-ylboronic acid | 5-(thiophen-2-ylmethyl)-3-phenylisoxazole | 48 |
| 4 | 5-(bromomethyl)-3-phenylisoxazole | 4-(trifluoromethyl)phenylboronic acid | 5-((4-(trifluoromethyl)benzyl)-3-phenylisoxazole | 65 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2,2'-bis(bromomethyl)biphenyl
This protocol is a generalized starting point adapted from methodologies for benzylic bromides and should be optimized for specific substrates.[3]
Materials:
-
2,2'-bis(bromomethyl)biphenyl (1.0 equiv)
-
Arylboronic acid (2.2-2.5 equiv)
-
Palladium(II) Acetate (B1210297) (Pd(OAc)₂) (5 mol%)
-
JohnPhos (10 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground (3.0 equiv per bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Microwave reaction vial with a stir bar
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry microwave reaction vial, add 2,2'-bis(bromomethyl)biphenyl, the arylboronic acid, potassium carbonate, Pd(OAc)₂, and JohnPhos.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous, degassed DMF via syringe.
-
Reaction: Place the vial in a microwave reactor. Heat the reaction mixture to 140°C and hold for 20-30 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
References
Technical Support Center: Scaling Up the Production of 2,2'-Biphenyldimethanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for scaling up the production of 2,2'-Biphenyldimethanol. Below you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and process diagrams to address common challenges encountered during synthesis and purification.
Troubleshooting Guides
This section addresses specific issues that may arise during the production of this compound, with a focus on the common synthetic route involving the reduction of Biphenyl-2,2'-dicarboxylic acid or its ester derivative with Lithium Aluminum Hydride (LiAlH₄).
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive LiAlH₄: The reducing agent may have degraded due to exposure to moisture. 2. Wet Solvents or Glassware: Residual water will quench the highly reactive LiAlH₄. 3. Incomplete Reaction: Insufficient reaction time or inadequate temperature. 4. Poor Quality Starting Material: Impurities in the Biphenyl-2,2'-dicarboxylic acid can interfere with the reaction. | 1. Use a fresh, unopened container of LiAlH₄ or test the activity of the existing batch on a small scale. 2. Ensure all solvents are anhydrous and glassware is flame-dried or oven-dried immediately before use.[1] 3. Monitor the reaction by TLC. If starting material persists, consider extending the reaction time or gradually increasing the temperature. 4. Purify the starting material by recrystallization before use. |
| Formation of a Gel or Emulsion During Work-up | Formation of Aluminum Salts: The quenching of LiAlH₄ reactions often produces gelatinous aluminum salts (Al(OH)₃) that can complicate extractions. | 1. Fieser Work-up: A common and effective method involves the sequential, slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water. This procedure is designed to produce granular, easily filterable aluminum salts. 2. Rochelle's Salt Work-up: The addition of a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) can chelate the aluminum ions, breaking up the emulsion and leading to a clear separation of aqueous and organic layers. |
| Product "Oils Out" During Crystallization | 1. High Impurity Level: Significant impurities can lower the melting point of the product, causing it to separate as an oil. 2. Cooling Too Rapidly: If the solution is cooled too quickly, the product may not have sufficient time to form a crystal lattice. 3. Inappropriate Solvent Choice: The solvent may not be ideal for crystallization of this specific compound. | 1. Re-dissolve the oil in the hot solvent and add a small amount of a non-polar solvent (anti-solvent) to induce crystallization. If this fails, an additional purification step like column chromatography may be necessary. 2. Allow the solution to cool slowly to room temperature, and then place it in a cold bath. Scratching the inside of the flask with a glass rod can help induce crystallization. 3. Experiment with different solvent systems. A mixture of a soluble solvent (like ethyl acetate (B1210297) or acetone) and a less soluble one (like hexanes or heptane) can be effective. |
| Runaway Reaction or Uncontrolled Exotherm | 1. Too Rapid Addition of Reagents: Adding the LiAlH₄ or the substrate too quickly can lead to a rapid, exothermic reaction. 2. Insufficient Cooling: The cooling bath may not be adequate to dissipate the heat generated by the reaction. 3. Concentrated Reaction Mixture: A high concentration of reactants can lead to a more vigorous reaction. | 1. Add reagents dropwise or portion-wise, carefully monitoring the internal temperature. For larger scales, use an addition funnel. 2. Ensure a robust cooling system is in place (e.g., an ice-salt bath or a cryocooler) and that the reactor is adequately submerged. 3. Use a more dilute solution. While this may increase reaction time, it enhances safety and control. |
| Product Contaminated with Starting Material | Incomplete Reduction: The reduction of both carboxylic acid groups may not have gone to completion. | 1. Use Excess Reducing Agent: Ensure a sufficient molar excess of LiAlH₄ is used to account for both carboxylic acid groups and any active hydrogens. 2. Esterification of Starting Material: Converting the dicarboxylic acid to its dimethyl or diethyl ester prior to reduction can improve solubility and reactivity, leading to a more complete reaction.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for producing this compound?
A1: The most commonly cited and scalable method is the reduction of Biphenyl-2,2'-dicarboxylic acid or its dimethyl ester derivative using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF).[1] While catalytic hydrogenation is an alternative, it often requires high pressures and specialized equipment, making the chemical reduction with LiAlH₄ more common in many settings.[1]
Q2: What are the critical safety precautions when working with LiAlH₄ on a large scale?
A2: LiAlH₄ is a highly reactive and pyrophoric substance that reacts violently with water.[2] Key safety measures include:
-
Inert Atmosphere: All manipulations should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous Conditions: Use only anhydrous solvents and ensure all glassware is scrupulously dried.
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety goggles, and appropriate gloves.
-
Controlled Addition: Add LiAlH₄ portion-wise to the solvent or add the substrate solution slowly to the LiAlH₄ suspension, always monitoring the temperature.
-
Proper Quenching: The reaction must be quenched carefully by slow, controlled addition of a reagent like ethyl acetate, followed by a standard aqueous work-up procedure. Never add water directly to a large amount of unreacted LiAlH₄.
Q3: My yield of this compound is consistently low. What are the most likely reasons?
A3: Low yields can often be attributed to a few key factors. Firstly, the reactivity of LiAlH₄ is highly sensitive to moisture; ensure all components of your reaction are anhydrous. Secondly, the stoichiometry of the reaction is critical. An insufficient amount of LiAlH₄ will lead to incomplete reduction. It is also beneficial to first convert the Biphenyl-2,2'-dicarboxylic acid to its dimethyl ester, as this can improve solubility and reactivity, often leading to higher and more consistent yields.[1]
Q4: How can I effectively purify the final product on a larger scale?
A4: For industrial-scale purification of diols like this compound, traditional distillation can be energy-intensive.[3] Recrystallization is a common and effective method. The choice of solvent is crucial; a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal. For high-purity requirements, column chromatography can be employed, though this may be less economical for very large quantities.
Q5: What are the expected physical properties of pure this compound?
A5: The following table summarizes the key physical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₄H₁₄O₂ |
| Molecular Weight | 214.26 g/mol |
| Appearance | White solid/powder |
| Melting Point | 110-111 °C |
| Boiling Point | 442 °C at 760 mmHg |
| Density | 1.174 g/cm³ |
Experimental Protocols
Protocol 1: Synthesis of this compound via LiAlH₄ Reduction of Biphenyl-2,2'-dicarboxylic acid dimethyl ester
This protocol is a representative procedure for a laboratory scale-up and should be adapted with appropriate engineering controls for industrial production.
Materials:
-
Biphenyl-2,2'-dicarboxylic acid dimethyl ester
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate
-
15% Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Potassium Tartrate (Rochelle's Salt) solution (optional)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a multi-necked, flame-dried reactor equipped with a mechanical stirrer, a thermometer, a reflux condenser with an inert gas inlet, and an addition funnel.
-
LiAlH₄ Suspension: Under a positive pressure of nitrogen, charge the reactor with a calculated amount of LiAlH₄ (typically a 1.5 to 2.0 molar excess relative to the ester). Add anhydrous THF to create a stirrable suspension. Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve the Biphenyl-2,2'-dicarboxylic acid dimethyl ester in anhydrous THF in the addition funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If necessary, the reaction can be gently heated to reflux to ensure completion.
-
Quenching: Cool the reaction mixture back to 0 °C. Slowly and carefully add ethyl acetate dropwise to quench the excess LiAlH₄.
-
Work-up (Fieser Method): Following the quenching with ethyl acetate, slowly and sequentially add the following with vigorous stirring:
-
'x' mL of water (where 'x' is the number of grams of LiAlH₄ used).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water. Stir the resulting mixture until a granular precipitate forms.
-
-
Isolation: Filter the solid aluminum salts and wash them thoroughly with THF or ethyl acetate. Combine the filtrate and the washings.
-
Purification: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.
Visualizations
Experimental Workflow
Caption: Synthesis and purification workflow for this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield issues.
References
Validation & Comparative
2,2'-Biphenyldimethanol vs. BINOL in Asymmetric Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the selection of an appropriate chiral ligand is paramount to achieving high enantioselectivity and efficiency in chemical transformations. Among the privileged scaffolds, axially chiral biaryls have demonstrated exceptional utility. This guide provides an objective comparison of two such ligands: the well-established 1,1'-bi-2-naphthol (B31242) (BINOL) and the emerging 2,2'-biphenyldimethanol and its derivatives. We will delve into their structural nuances, compare their performance with supporting experimental data, and provide detailed experimental protocols for key reactions.
Structural and Functional Comparison
This compound and BINOL are both C₂-symmetric chiral diols, a feature that makes them effective in creating a well-defined chiral environment around a metal center. However, their structural and electronic properties exhibit key differences that influence their catalytic activity.
BINOL (1,1'-Bi-2-naphthol) possesses a rigid binaphthyl backbone with hydroxyl groups directly attached to the aromatic rings. This rigidity and the specific dihedral angle of the naphthyl rings are crucial for its high performance in a wide array of reactions. The phenolic nature of the hydroxyl groups also allows for the facile formation of various derivatives, including phosphites, phosphoramidites, and phosphoric acids, which have been extensively used as powerful catalysts.
This compound , on the other hand, features a biphenyl (B1667301) core with hydroxymethyl groups attached at the 2 and 2' positions. The presence of a methylene (B1212753) spacer between the biphenyl scaffold and the hydroxyl groups introduces greater conformational flexibility compared to BINOL. This flexibility can be advantageous in certain reactions, allowing the ligand to adopt an optimal conformation for catalysis.
Performance in Asymmetric Catalysis: A Data-Driven Comparison
While direct head-to-head comparisons of this compound and BINOL in a wide range of reactions are not extensively documented, recent studies on structurally similar biphenyldiols (BIPOLs) provide valuable insights. A notable study by Tu et al. (2023) systematically evaluated a series of novel axially chiral biphenyldiol ligands and compared their performance with (S)-BINOL in the asymmetric addition of diethylzinc (B1219324) to aldehydes.
Asymmetric Diethylzinc Addition to Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction in organic synthesis. The effectiveness of various chiral ligands, including derivatives of this compound and BINOL, has been evaluated in this transformation.
| Ligand | Aldehyde | Yield (%) | ee (%) | Reference |
| (S)-L1* | Benzaldehyde | 98 | 85 | Tu et al., 2023 |
| (S)-L2** | Benzaldehyde | 99 | 92 | Tu et al., 2023 |
| (S)-L5 | Benzaldehyde | 99 | 94 | Tu et al., 2023 |
| (S)-L8**** | Benzaldehyde | 99 | 93 | Tu et al., 2023 |
| (S)-BINOL | Benzaldehyde | 99 | 90 | Tu et al., 2023 |
| (S)-L5 | 4-Chlorobenzaldehyde | 99 | 96 | Tu et al., 2023 |
| (S)-BINOL | 4-Chlorobenzaldehyde | 99 | 91 | Tu et al., 2023 |
| (S)-L5*** | 2-Naphthaldehyde | 99 | 95 | Tu et al., 2023 |
| (S)-BINOL | 2-Naphthaldehyde | 99 | 92 | Tu et al., 2023 |
*(S)-6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diol **(S)-6,6'-diethyl-[1,1'-biphenyl]-2,2'-diol ***(S)-6,6'-di(n-propyl)-[1,1'-biphenyl]-2,2'-diol ****(S)-6,6'-di(n-butyl)-[1,1'-biphenyl]-2,2'-diol
The data clearly indicates that appropriately substituted biphenyldiol ligands can not only match but also exceed the enantioselectivity of the widely used BINOL in the asymmetric addition of diethylzinc to various aldehydes. For instance, ligand (S)-L5 consistently provided higher enantiomeric excesses compared to (S)-BINOL for all tested aldehydes.
Experimental Protocols
General Procedure for the Asymmetric Addition of Diethylzinc to Aldehydes
Materials:
-
Chiral ligand ((S)-L-series or (S)-BINOL)
-
Titanium tetraisopropoxide (Ti(OiPr)₄)
-
Diethylzinc (ZnEt₂)
-
Aldehyde
-
Anhydrous toluene (B28343)
-
1N HCl
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the chiral ligand (0.02 mmol).
-
Add anhydrous toluene (2.0 mL) and cool the solution to -3 °C.
-
Add Ti(OiPr)₄ (0.32 mmol) and stir the mixture for 10 minutes.
-
Add the aldehyde (0.2 mmol) and stir for another 10 minutes.
-
Slowly add diethylzinc (0.6 mmol) to the reaction mixture.
-
Stir the reaction at -3 °C for 10 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction by adding 1N HCl (2.0 mL).
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired chiral secondary alcohol.
Synthesis of Ligands
Synthesis of this compound
A common and straightforward method for the synthesis of this compound involves the reduction of 2,2'-biphenyldicarboxylic acid or its esters.
Materials:
-
2,2'-Biphenyldicarboxylic acid (diphenic acid)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Water
-
15% NaOH solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2,2'-biphenyldicarboxylic acid in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH solution, and then more water.
-
Filter the resulting precipitate and wash it thoroughly with THF.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
Synthesis of (S)-BINOL
The enantioselective synthesis of (S)-BINOL is often achieved through the asymmetric oxidative coupling of 2-naphthol (B1666908) catalyzed by a chiral copper complex.
Materials:
-
2-Naphthol
-
Copper(II) chloride (CuCl₂)
-
(S)-(+)-Amphetamine
-
Solvent (e.g., methanol)
Procedure:
-
In a reaction flask, dissolve (S)-(+)-amphetamine in the chosen solvent.
-
Add CuCl₂ to the solution and stir to form the chiral copper-amine complex.
-
Add 2-naphthol to the reaction mixture.
-
Stir the reaction at room temperature, often open to the air to facilitate oxidation, for the required time.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction is typically worked up by acidification to break up the copper complex, followed by extraction of the product.
-
The crude (S)-BINOL is then purified, often by recrystallization, to yield the enantiomerically enriched product.
Logical Relationships and Workflows
Caption: Structural comparison of BINOL and this compound.
Caption: General workflow for an asymmetric catalytic reaction.
Conclusion
Both this compound and BINOL are valuable chiral ligands in the toolkit of synthetic chemists. While BINOL is a well-established and highly successful ligand for a vast range of asymmetric transformations, this guide highlights that derivatives of this compound are emerging as powerful alternatives that can offer superior performance in certain reactions. The greater flexibility of the biphenyl backbone and the potential for diverse substitution patterns make these ligands a promising area for further research and development. For professionals in drug development and other areas of chemical synthesis, the choice of ligand should be guided by empirical screening, and the biphenyldimethanol scaffold represents a compelling and potentially advantageous alternative to the more traditional BINOL systems.
Performance Showdown: A Comparative Guide to 2,2'-Biphenyldimethanol-Derived Ligands in Asymmetric Catalysis
For researchers, scientists, and drug development professionals at the forefront of innovation, the selection of an optimal chiral ligand is a critical juncture in the synthesis of enantiomerically pure compounds. Among the plethora of privileged scaffolds, 2,2'-Biphenyldimethanol and its derivatives have emerged as a versatile and powerful class of ligands, demonstrating remarkable efficacy in a range of asymmetric transformations. This guide provides an objective comparison of the performance of various this compound-derived ligands, supported by experimental data, detailed protocols, and mechanistic visualizations to inform your catalyst design and selection.
This comprehensive analysis focuses on three key applications where these ligands have shown significant promise: the enantioselective addition of diethylzinc (B1219324) to aldehydes, palladium-catalyzed asymmetric cycloadditions, and the asymmetric hydrogenation of ketones. By presenting quantitative data in clearly structured tables, offering detailed experimental methodologies, and visualizing the underlying catalytic cycles, this guide aims to be an indispensable resource for chemists striving to achieve high stereoselectivity and efficiency in their synthetic endeavors.
Enantioselective Addition of Diethylzinc to Aldehydes: A Test of Chiral Induction
The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction, and the performance of various axially chiral [1,1′-biphenyl]-2,2′-diol (BIPOL-type) ligands derived from this compound is summarized below. The data highlights the influence of ligand structure on both yield and enantiomeric excess (ee).
Table 1: Performance of this compound-Derived Diol Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde
| Ligand/Catalyst Precursor | Substrate | Yield (%) | ee (%) |
| (S)-L1 | Benzaldehyde | 95 | 91 |
| (S)-L2 | Benzaldehyde | 96 | 93 |
| (S)-L3 | Benzaldehyde | 94 | 88 |
| (S)-L5 | Benzaldehyde | 95 | 92 |
| (S)-L8 | Benzaldehyde | 96 | 94 |
Data compiled from studies on the development of adjustable axially chiral biphenyl (B1667301) ligands.[1]
Palladium-Catalyzed Asymmetric Cycloaddition: Crafting Complex Architectures
Phosphoramidite (B1245037) ligands derived from this compound have proven to be highly effective in palladium-catalyzed asymmetric cycloaddition reactions, enabling the construction of complex chiral molecules with multiple stereocenters. The following table compares the performance of different phosphoramidite ligands in a representative [4+2] cycloaddition.
Table 2: Performance of this compound-Derived Phosphoramidite Ligands in Pd-Catalyzed Asymmetric [4+2] Cycloaddition
| Ligand | Reaction Type | Substrates | Yield (%) | ee (%) |
| (S)-L13 | [4+2] Cycloaddition | Benzofuran-derived azadiene + Vinyl benzoxazinanone | Incomplete | - |
| (S)-L17 | Decarboxylation-Cycloaddition | Vinyl benzoxazinanone + Sulfur ylide | 85 | 88 |
| (S)-L18 | Decarboxylation-Cycloaddition | Vinyl benzoxazinanone + Sulfur ylide | 92 | 95 |
Performance data is based on the evaluation of newly developed chiral phosphoramidite ligands.[1]
Asymmetric Hydrogenation of Ketones: A Benchmark for Chiral Diphosphine Ligands
Diphosphine ligands derived from the this compound scaffold, such as BIPHEMP and its analogues, are pivotal in the asymmetric hydrogenation of ketones. Their performance is often benchmarked against other well-established ligands like BINAP. The table below presents a comparison of these ligands in the ruthenium-catalyzed hydrogenation of acetophenone.
Table 3: Performance of this compound-Derived Diphosphine Ligands in the Asymmetric Hydrogenation of Acetophenone
| Ligand | Catalyst System | Solvent | Conversion (%) | ee (%) |
| (S)-BIPHEMP | [RuCl₂(diphosphine)(diamine)] | 2-Propanol | >99 | 85 |
| (R)-BINAP | [RuCl₂(diphosphine)(diamine)] | 2-Propanol | >99 | 82 |
| (S)-SYNPHOS | [RuCl₂(diphosphine)(diamine)] | 2-Propanol | >99 | 94 |
| (S)-DIFLUORPHOS | [RuCl₂(diphosphine)(diamine)] | 2-Propanol | >99 | 78 |
Comparative data is sourced from studies on chiral biphenyl diphosphines in asymmetric catalysis.
Experimental Protocols
Enantioselective Addition of Diethylzinc to an Aldehyde
Materials:
-
Chiral this compound-derived diol ligand (0.02 mmol)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (0.32 mmol)
-
Anhydrous Toluene (B28343) (2.0 mL)
-
Diethylzinc (Et₂Zn) (1.0 M solution in hexanes, 0.6 mmol)
-
Aldehyde (e.g., benzaldehyde, 0.2 mmol)
-
1N Hydrochloric acid (HCl)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the chiral diol ligand (0.02 mmol) and anhydrous toluene (1.0 mL).
-
Add titanium(IV) isopropoxide (0.32 mmol) to the solution and stir for 10 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution (0.6 mmol) dropwise to the reaction mixture.
-
Stir the resulting solution for 30 minutes at 0 °C.
-
Add a solution of the aldehyde (0.2 mmol) in anhydrous toluene (1.0 mL) dropwise to the catalyst mixture.
-
Stir the reaction at 0 °C for the specified time (typically 2-12 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1N HCl (2.0 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether or ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired chiral alcohol.
-
Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC) analysis.[2]
Palladium-Catalyzed Asymmetric [4+2] Cycloaddition
Materials:
-
[Pd₂(dba)₃]·CHCl₃ (dba = dibenzylideneacetone) (0.01 mmol)
-
Chiral phosphoramidite ligand (0.022 mmol)
-
Vinyl benzoxazinanone (0.2 mmol)
-
Alkene or other dienophile (0.24 mmol)
-
Anhydrous and degassed solvent (e.g., Dichloromethane, Toluene) (2.0 mL)
Procedure:
-
In a glovebox, add [Pd₂(dba)₃]·CHCl₃ (0.01 mmol) and the chiral phosphoramidite ligand (0.022 mmol) to a dry reaction vial.
-
Add the anhydrous and degassed solvent (1.0 mL) and stir the mixture at room temperature for 20 minutes to form the catalyst complex.
-
In a separate vial, dissolve the vinyl benzoxazinanone (0.2 mmol) and the dienophile (0.24 mmol) in the same solvent (1.0 mL).
-
Add the substrate solution to the catalyst mixture.
-
Stir the reaction at the specified temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the cycloaddition product.
-
Determine the yield and enantiomeric excess (chiral HPLC or SFC).
Asymmetric Hydrogenation of a Ketone
Materials:
-
[RuCl₂(diphosphine)(diamine)] catalyst precursor (e.g., [RuCl₂((S)-BINAP)((S,S)-DPEN)]) (0.002 mmol)
-
Ketone substrate (e.g., acetophenone, 1.0 mmol)
-
Anhydrous 2-propanol (5.0 mL)
-
Potassium tert-butoxide (KOtBu) (0.01 mmol)
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, place the ruthenium catalyst precursor (0.002 mmol) and potassium tert-butoxide (0.01 mmol) into a glass liner for a high-pressure autoclave.
-
Add the ketone substrate (1.0 mmol) and anhydrous 2-propanol (5.0 mL).
-
Seal the glass liner inside the autoclave.
-
Remove the autoclave from the glovebox and connect it to a hydrogen line.
-
Purge the autoclave with hydrogen gas three times to remove any air.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 10-50 atm).
-
Stir the reaction mixture vigorously at the specified temperature (e.g., 25-50 °C) for the required duration (typically 4-24 hours).
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Open the autoclave and remove the glass liner.
-
Filter the reaction mixture through a short pad of silica gel to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the product if necessary by column chromatography and determine the conversion and enantiomeric excess (chiral GC or HPLC).[3]
Mechanistic Insights: Visualizing the Catalytic Cycles
Understanding the catalytic cycle is crucial for optimizing reaction conditions and designing more efficient ligands. The following diagrams, generated using Graphviz, illustrate the proposed mechanisms for the three highlighted asymmetric transformations.
Caption: Proposed catalytic cycle for the Ti-catalyzed enantioselective addition of diethylzinc to an aldehyde.
Caption: Simplified catalytic cycle for Pd-catalyzed asymmetric [4+2] cycloaddition.
Caption: Proposed outer-sphere mechanism for the asymmetric hydrogenation of ketones.[4][5]
References
- 1. Development of diverse adjustable axially chiral biphenyl ligands and catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective additions of diethylzinc to aldehydes catalyzed by titanate(IV) complex with chiral bidentate bis-amide ligands based on cyclopropane backbone - Arabian Journal of Chemistry [arabjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Validating the Purity of 2,2'-Biphenyldimethanol using ¹H NMR
For Researchers, Scientists, and Drug Development Professionals
The chemical purity of starting materials and intermediates is a critical parameter in drug development and materials science. For 2,2'-Biphenyldimethanol, a versatile building block in the synthesis of chiral ligands and other complex molecules, ensuring high purity is paramount. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful and readily available technique for the rapid and accurate assessment of its purity. This guide provides a comprehensive comparison of the ¹H NMR spectrum of this compound with those of its potential impurities, supported by experimental protocols and data.
¹H NMR Spectral Data for Purity Assessment
The ¹H NMR spectrum of pure this compound exhibits a characteristic set of signals. The presence of extraneous peaks can indicate impurities arising from the synthetic route, such as unreacted starting materials or byproducts of side reactions. The following tables summarize the expected ¹H NMR signals for this compound and key potential impurities.
Table 1: ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H | 7.20 - 7.55 | Multiplet | 8H |
| -CH ₂OH | 4.35 - 4.50 | Doublet | 4H |
| -CH₂OH | ~2.0 (variable) | Broad Singlet | 2H |
Note: The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature.
Table 2: ¹H NMR Data for Potential Impurities
| Compound | Impurity Type | Key Distinguishing ¹H NMR Signals (δ, ppm) |
| Diphenic acid | Starting Material | ~8.1 (d, 2H) , 7.3-7.7 (m, 6H), ~12.0 (br s, 2H, COOH) |
| 2,2'-Biphenylcarbaldehyde | Byproduct/Intermediate | ~10.0 (s, 2H, CHO) , 7.5-8.1 (m, 8H) |
| 2,2'-Bis(bromomethyl)-1,1'-biphenyl | Starting Material | ~4.4 (s, 4H, CH₂Br) , 7.2-7.6 (m, 8H) |
| Residual Solvents | Process Impurity | Varies (e.g., Acetone: ~2.17; Dichloromethane: ~5.32) |
By comparing the acquired ¹H NMR spectrum of a this compound sample with the data in these tables, a researcher can readily identify and quantify the level of impurities present. The absence of signals corresponding to the impurities listed in Table 2 is a strong indicator of the high purity of the material.
Experimental Protocol for ¹H NMR Analysis
The following protocol outlines the steps for preparing and analyzing a sample of this compound to validate its purity.
Materials:
-
Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent[1][2]
-
NMR tube and cap[3]
-
Vortex mixer
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-25 mg of the this compound sample into a clean, dry vial.[1][2][3][4]
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[2][4]
-
Gently vortex the vial to ensure complete dissolution of the sample.
-
If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[1][3]
-
-
NMR Data Acquisition:
-
Cap the NMR tube and wipe it clean.
-
Insert the sample into the NMR spectrometer.
-
Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the acquired spectrum (Fourier transform, phase correction, and baseline correction).
-
Calibrate the chemical shift scale using the residual solvent peak (for CDCl₃, δ 7.26 ppm) or an internal standard.
-
Integrate all the peaks in the spectrum.
-
Compare the chemical shifts, multiplicities, and integration values of the observed signals with the reference data in Tables 1 and 2 to identify the signals corresponding to this compound and any potential impurities.
-
Calculate the purity of the sample based on the relative integration of the product and impurity signals.
-
Workflow for Purity Validation
The following diagram illustrates the logical workflow for the validation of this compound purity using ¹H NMR.
Caption: Workflow for ¹H NMR-based purity validation of this compound.
References
Characterization of 2,2'-Biphenyldimethanol Atropisomers: A Comparative Guide to Chiral HPLC Methods
For researchers, scientists, and drug development professionals, the accurate characterization and separation of atropisomers are critical for ensuring the safety, efficacy, and quality of chiral molecules. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the characterization of 2,2'-biphenyldimethanol atropisomers, supported by experimental data and detailed protocols. Furthermore, it offers a comparative overview of alternative analytical techniques.
Introduction to this compound Atropisomerism
This compound is a chiral molecule that exhibits atropisomerism, a type of axial chirality arising from hindered rotation around the single bond connecting the two phenyl rings. This restricted rotation is due to the steric hindrance caused by the hydroxymethyl groups at the ortho positions. As a result, this compound can exist as two non-superimposable, mirror-image enantiomers (atropisomers) that can interconvert if sufficient energy is provided to overcome the rotational barrier. The stable separation and characterization of these atropisomers are crucial in various fields, including asymmetric synthesis and pharmaceutical development.
Chiral HPLC for Atropisomer Separation
Chiral HPLC is the most widely used technique for the separation and quantification of atropisomers due to its high resolution, sensitivity, and reproducibility. The key to this separation lies in the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Comparison of Chiral Stationary Phases
The choice of the CSP is paramount for achieving a successful separation. Polysaccharide-based and cyclodextrin-based CSPs are the most common and effective for resolving biphenyl (B1667301) atropisomers.
| Chiral Stationary Phase (CSP) | Base Material | Typical Mobile Phase | Advantages | Disadvantages |
| Polysaccharide-Based | Cellulose or Amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H) | Normal Phase: Hexane/Isopropanol, Hexane/Ethanol | Broad applicability for a wide range of chiral compounds, high loading capacity, excellent resolution. | Can be sensitive to certain solvents, potentially higher cost. |
| Cyclodextrin-Based | β- or γ-Cyclodextrin derivatives | Reversed-Phase: Acetonitrile/Water, Methanol/Water | Good for separating compounds that can form inclusion complexes, compatible with aqueous mobile phases. | May have lower loading capacity compared to polysaccharide CSPs, selectivity can be highly dependent on mobile phase composition. |
Note: The selection of the optimal CSP and mobile phase often requires screening a variety of columns and conditions.
Experimental Protocol: Chiral HPLC Separation of a Biphenyl Atropisomer
Objective: To separate the atropisomers of a biphenyl derivative using chiral HPLC.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Sample of the biphenyl atropisomer dissolved in the mobile phase.
Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare the mobile phase by mixing 900 mL of n-hexane with 100 mL of isopropanol. Degas the mobile phase before use.
-
Equilibrate the Chiralcel® OD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Prepare a standard solution of the biphenyl atropisomer in the mobile phase at a concentration of approximately 1 mg/mL.
-
Inject 10 µL of the sample solution into the HPLC system.
-
Record the chromatogram and determine the retention times and resolution of the two atropisomers.
Workflow for Chiral HPLC Method Development
The process of developing a robust chiral HPLC method for atropisomer separation can be systematically approached as illustrated in the following workflow.
Comparison with Alternative Characterization Techniques
While chiral HPLC is the gold standard for separation, other spectroscopic techniques can provide valuable information about the structure and dynamics of atropisomers.
| Technique | Information Provided | Advantages | Disadvantages |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to determine the rotational barrier between atropisomers through dynamic NMR (DNMR) studies. Provides structural information. | Provides detailed structural and dynamic information. Non-destructive. | Requires higher concentrations than HPLC. May not be suitable for quantitative analysis of enantiomeric excess without a chiral resolving agent.[1] |
| Circular Dichroism (CD) Spectroscopy | Provides information about the absolute configuration of the atropisomers. The sign of the Cotton effect can be correlated to a specific enantiomer. | Highly sensitive to chirality. Can be used to determine enantiomeric excess.[2] | Requires the atropisomers to be separated first. Does not provide separation capabilities. |
Conclusion
The characterization of this compound atropisomers is effectively achieved using chiral HPLC, with polysaccharide-based and cyclodextrin-based CSPs being the most promising choices. A systematic approach to method development, involving the screening of different stationary and mobile phases, is crucial for obtaining optimal separation. While chiral HPLC excels at separation and quantification, complementary techniques like NMR and CD spectroscopy provide valuable structural and conformational information. The selection of the most appropriate analytical strategy will depend on the specific research or development goals, whether it be routine purity analysis, determination of rotational barriers, or assignment of absolute configuration.
References
Comparative Study of Catalysts Derived from 2,2'-Biphenyldimethanol and Other Biaryls in Asymmetric Synthesis
A comprehensive analysis of catalyst performance, supported by experimental data and detailed protocols, for researchers and professionals in drug development and chemical synthesis.
The development of efficient and highly selective chiral catalysts is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds essential for pharmaceuticals and fine chemicals. Axially chiral biaryl scaffolds, such as those derived from 2,2'-biphenyldimethanol and the well-established 1,1'-bi-2-naphthol (B31242) (BINOL), form the backbone of many privileged ligands in asymmetric catalysis.[1][2][3] This guide provides an objective comparison of catalysts derived from these biaryl structures, focusing on their performance in key asymmetric transformations, supported by experimental data and detailed protocols.
Structural Comparison of Biaryl Scaffolds
The fundamental difference between catalysts derived from this compound and other biaryls like BINOL lies in the nature of the coordinating groups and the flexibility of the biaryl backbone. While BINOL features hydroxyl groups directly attached to the naphthalene (B1677914) rings, this compound possesses hydroxymethyl groups (-CH₂OH) on the biphenyl (B1667301) core. This structural variance influences the bite angle, steric environment, and electronic properties of the resulting metal complexes, thereby impacting their catalytic activity and enantioselectivity.
Furthermore, modifications to the biaryl backbone, such as the introduction of substituents at various positions, allow for the fine-tuning of the catalyst's properties to suit specific reactions.[4][5] This "adjustable" nature of biphenyl-based ligands is a key area of current research.[4][5]
Performance in Asymmetric Catalysis: A Comparative Overview
The following sections present a comparative analysis of catalysts derived from this compound and other biaryls in several important asymmetric reactions.
Asymmetric Addition of Diethylzinc (B1219324) to Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction. The performance of various biphenyldiol ligands, derived from this compound precursors, has been compared with the benchmark catalyst (S)-BINOL in the addition of diethylzinc to benzaldehyde (B42025).
Table 1: Comparison of Biphenyldiol Ligands in the Asymmetric Addition of Diethylzinc to Benzaldehyde [4]
| Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-L1 | >95 | 85 |
| (S)-L2 | >95 | 91 |
| (S)-L5 | >95 | 92 |
| (S)-L8 | >95 | 93 |
| (S)-BINOL | >95 | 88 |
Reaction Conditions: Benzaldehyde, diethylzinc, ligand (10 mol%), Ti(O-i-Pr)₄ (1.2 equiv), Toluene (B28343), -3°C, 2 h.
The data indicates that several biphenyldiol ligands ((S)-L2, (S)-L5, and (S)-L8) outperform the standard (S)-BINOL catalyst in terms of enantioselectivity under these specific conditions.[4]
Asymmetric Alkynylation of Aldehydes
The addition of terminal alkynes to aldehydes to produce chiral propargylic alcohols is another critical transformation in organic synthesis. A comparison of biphenyldiol ligands with (R)-BINOL in the Ti(O-i-Pr)₄-catalyzed addition of phenylacetylene (B144264) to benzaldehyde reveals the following:
Table 2: Comparison of Biphenyldiol Ligands in the Asymmetric Alkynylation of Benzaldehyde [4]
| Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-L1 | 75 | 88 |
| (S)-L5 | 85 | 93 |
| (S)-L8 | 82 | 90 |
| (R)-BINOL | 78 | 85 |
Reaction Conditions: Benzaldehyde, phenylacetylene, ligand (10 mol%), Ti(O-i-Pr)₄ (1.2 equiv), ZnMe₂ (1.2 equiv), CH₂Cl₂, 0°C, 12 h.
In this reaction, the (S)-L5 ligand demonstrated superior performance in both yield and enantioselectivity compared to (R)-BINOL.[4]
Chiral Phosphoric Acid Catalyzed [4+3] Cyclization
Chiral phosphoric acids (CPAs) derived from biaryl scaffolds are powerful organocatalysts. A newly developed biphenyldiol-based CPA, (S)-CPA-4, was compared to a (R)-8H-BINOL-based CPA in the asymmetric [4+3] cyclization of an in situ generated ortho-quinonemethide with an indolylmethanol.
Table 3: Comparison of Chiral Phosphoric Acids in Asymmetric [4+3] Cyclization [4]
| Catalyst | Enantiomeric Excess (ee, %) |
| (S)-CPA-4 | 93 |
| (R)-8H-BINOL-based CPA | 90 |
The biphenyldiol-derived chiral phosphoric acid provided a higher enantioselectivity in this particular transformation.[4]
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of results. Below are representative protocols for the synthesis of a biphenyldiol ligand and its application in an asymmetric reaction.
Synthesis of (S)-6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diol ((S)-L1)[4]
-
Reduction of (S)-1: To a solution of (S)-6,6′-dimethoxy-[1,1′-biphenyl]-2,2′-dicarbaldehyde ((S)-1) in ethanol, add NaBH₄ and stir until the reaction is complete. The corresponding diol, (S)-2, is obtained in 99% yield.[4]
-
Bromination of (S)-2: Treat (S)-2 with phosphorus tribromide in anhydrous dichloromethane (B109758) to yield (S)-3 in 96% yield.[4]
-
Hydrogenation of (S)-3: Hydrogenate (S)-3 using Pd/C at atmospheric pressure to afford (S)-4 in 99% yield.[4]
-
Demethylation of (S)-4: React (S)-4 with BBr₃ in dichloromethane, followed by hydrolysis, to provide the final product, (S)-L1, in 95% yield.[4]
General Procedure for the Asymmetric Addition of Diethylzinc to Aldehydes[4]
-
To a solution of the chiral biphenyldiol ligand (0.02 mmol) in dry toluene (1 mL) at room temperature, add Ti(O-i-Pr)₄ (0.24 mmol).
-
Stir the mixture for 30 minutes.
-
Cool the solution to -3°C and add the aldehyde (0.2 mmol).
-
Add diethylzinc (1.0 M in hexanes, 0.4 mmol) dropwise.
-
Stir the reaction mixture at -3°C for 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the desired product.
Visualizations
The following diagrams illustrate the general synthetic strategy for creating diverse biphenyldiol ligands and a typical workflow for an asymmetric catalytic reaction.
Caption: Synthetic pathway for a chiral biphenyldiol ligand.
Caption: Generalized workflow for an asymmetric catalytic reaction.
Conclusion
The development of novel chiral ligands and catalysts is an ongoing endeavor in asymmetric synthesis.[4] While BINOL and its derivatives have a long-standing history of success, this comparative guide demonstrates that catalysts derived from this compound and other adjustable biphenyl scaffolds can offer superior performance in terms of enantioselectivity and yield for specific transformations.[4] The ability to systematically modify the structure of these biphenyl-based ligands provides a powerful tool for optimizing catalyst performance for a desired chemical reaction. For researchers and professionals in drug development and chemical synthesis, the exploration of these newer catalyst systems is a promising avenue for discovering more efficient and selective synthetic routes to chiral molecules.
References
- 1. Remarkably diastereoselective synthesis of a chiral biphenyl diphosphine ligand and its application in asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of axially chiral biaryls via transition metal-catalysed asymmetric C–H functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Development of diverse adjustable axially chiral biphenyl ligands and catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Catalytic Activity of 2,2'-Biphenyldimethanol-Based Systems in Asymmetric Synthesis
In the field of asymmetric synthesis, the development of effective and highly selective chiral ligands and catalysts is crucial for the production of enantiomerically pure compounds, a key requirement in the pharmaceutical and fine chemical industries. Due to their unique structural framework characterized by restricted rotation around a central carbon-carbon bond (atropisomerism), derivatives of 2,2'-biphenol (B158249) have become foundational molecules for creating chiral environments in a multitude of chemical transformations.[1] This guide provides a comparative benchmark of a recently developed, adjustable class of axially chiral ligands derived from [1,1'-biphenyl]-2,2'-diol (BIPOL) cores against the well-established catalyst, (S)-BINOL. The BIPOL systems, which are synthesized from 2,2'-biphenyldimethanol precursors, offer modularity where substituent groups can be varied to fine-tune steric and electronic properties, thereby enhancing catalytic efficiency and enantioselectivity.[2][3]
This comparison focuses on key C-C bond-forming reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to provide researchers, scientists, and drug development professionals with a comprehensive resource for catalyst evaluation and selection.
Comparative Performance Data
The performance of these novel BIPOL-based ligands was evaluated in two standard model reactions: the enantioselective addition of diethylzinc (B1219324) to aldehydes and the addition of alkynes to aldehydes. The results, including chemical yield and enantiomeric excess (ee), are compared with those obtained using the conventional (S)-BINOL ligand under similar conditions.
Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde
This reaction is a standard method for evaluating the effectiveness of new chiral ligands.[3] The data below compares various BIPOL-based ligands ((S)-L1 to (S)-L11) with the traditional (S)-BINOL catalyst in the Ti(O-i-Pr)₄-catalyzed addition of diethylzinc to benzaldehyde.
| Catalyst | Yield (%) | Enantiomeric Excess (ee %) |
| (S)-L1 | >95 | 90 |
| (S)-L2 | >95 | 92 |
| (S)-L3 | >95 | 91 |
| (S)-L4 | >95 | 91 |
| (S)-L5 | >95 | 93 |
| (S)-L8 | >95 | 92 |
| (S)-L11 | >95 | 91 |
| (S)-BINOL | >95 | 89 |
Reaction Conditions: Benzaldehyde, diethylzinc, titanium tetraisopropoxide as Lewis acid, and the respective chiral ligand in dry dichloromethane (B109758) (CH₂Cl₂).[3]
Table 2: Enantioselective Addition of Phenylacetylene to Benzaldehyde
The catalytic asymmetric addition of alkynes to aldehydes is a critical process for synthesizing chiral propargylic alcohols, which are versatile building blocks in organic chemistry.[3] This table benchmarks the performance of the BIPOL-based ligand (S)-L5 against (R)-BINOL.
| Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee %) |
| (S)-L5 | CH₂Cl₂ | 85 | 93 |
| (S)-L5 | Toluene | 80 | 90 |
| (S)-L5 | Et₂O | 75 | 88 |
| (S)-L5 | THF | 70 | 85 |
| (R)-BINOL | CH₂Cl₂ | 82 | 90 |
Reaction Conditions: Phenylacetylene, benzaldehyde, ZnMe₂, and Ti(O-i-Pr)₄ with the respective chiral ligand at 0°C.[3]
Experimental Protocols & Methodologies
Reproducibility is a cornerstone of scientific advancement. The following sections detail the generalized procedures for the synthesis of BIPOL-based ligands from this compound precursors and their application in the benchmarked catalytic reactions.
Synthesis of Axially Chiral Biphenyldiol Ligands (e.g., (S)-L1)
The synthesis of adjustable biphenyldiol ligands involves a multi-step process starting from a resolved biphenyl (B1667301) derivative.
-
Reduction: (S)-2,2'-dimethoxy-6,6'-dimethyl-1,1'-biphenyl is reduced using sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) to yield the corresponding diol, (S)-[2,2'-dimethoxy-6,6'-dimethyl-[1,1'-biphenyl]]-x,x-dimethanol, in near-quantitative yield.[4]
-
Bromination: The resulting diol is treated with phosphorus tribromide (PBr₃) in anhydrous dichloromethane to produce the dibromide intermediate.[4]
-
Hydrogenation: The dibromide is hydrogenated using a Palladium on carbon (Pd/C) catalyst under atmospheric pressure to yield (S)-2,2'-dimethoxy-6,6'-dimethyl-1,1'-biphenyl.[4]
-
Demethylation: The final step involves the demethylation of the two ether groups using boron tribromide (BBr₃) in dichloromethane, followed by hydrolysis to afford the target biphenyldiol ligand, (S)-6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diol ((S)-L1).[4]
General Protocol for Catalytic Addition of Diethylzinc to Aldehydes
-
Catalyst Preparation: In a flame-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), the chiral biphenyldiol ligand (e.g., (S)-L5, 0.02 mmol) is dissolved in dry dichloromethane (1.0 mL). Titanium tetraisopropoxide (Ti(O-i-Pr)₄, 1.2 eq.) is added, and the solution is stirred at room temperature for 30 minutes.
-
Reaction Initiation: The mixture is cooled to the specified temperature (e.g., -3 °C or 0 °C). The aldehyde substrate (e.g., benzaldehyde, 0.5 mmol) is added, followed by the dropwise addition of diethylzinc (1.2 M solution in hexanes, 1.2 eq.).[3]
-
Monitoring and Quenching: The reaction is stirred and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Work-up and Analysis: The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. The residue is purified by column chromatography. The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).[3]
Visualized Workflows and Mechanisms
Understanding the logical flow of an experiment and the underlying catalytic cycle is essential for optimization and troubleshooting. The following diagrams were generated using Graphviz to illustrate these processes.
Experimental Workflow
The diagram below outlines the general laboratory workflow for the enantioselective addition of diethylzinc to an aldehyde using a this compound-based catalyst system.
References
A Comparative Guide to Byproduct Analysis in 2,2'-Biphenyldimethanol Synthesis via GC-MS
Synthetic Routes and Potential Byproducts
Two common synthetic pathways to 2,2'-Biphenyldimethanol are the reduction of 2,2'-biphenyldicarboxylic acid (diphenic acid) or its esters, and the Ullmann coupling of 2-halobenzyl alcohols. Each route presents a unique profile of potential byproducts.
1. Reduction of 2,2'-Biphenyldicarboxylic Acid:
This method typically employs a strong reducing agent like lithium aluminum hydride (LiAlH₄). While generally efficient, the reaction can be subject to incomplete reduction, leading to the formation of several byproducts.
2. Ullmann Coupling:
The Ullmann coupling reaction involves the copper-catalyzed homocoupling of an aryl halide. In the context of this compound synthesis, this would likely involve a 2-halobenzyl alcohol. This reaction is known for side reactions that can impact yield and purity.
A summary of the primary synthetic routes and their anticipated byproducts is presented in Table 1.
| Synthesis Route | Starting Material(s) | Expected Byproducts | Rationale for Formation |
| Reduction | 2,2'-Biphenyldicarboxylic Acid or its diester | 2-(Hydroxymethyl)-2'-biphenylcarboxylic acid | Incomplete reduction of one of the two carboxylic acid/ester groups. |
| 2,2'-Biphenyldicarboxaldehyde | Partial reduction of the carboxylic acid/ester groups to the aldehyde stage. | ||
| Ullmann Coupling | 2-Halobenzyl alcohol (e.g., 2-iodobenzyl alcohol) | Biphenyl | Homocoupling of the aryl halide without the hydroxymethyl group, or subsequent dehydroxymethylation. |
| Benzyl alcohol | Hydrodehalogenation of the starting material, where the halogen is replaced by a hydrogen atom. |
Experimental Protocols
A robust GC-MS method is essential for the separation and identification of this compound and its potential byproducts. Due to the polarity of the hydroxyl groups, derivatization is often necessary to improve chromatographic resolution and peak shape.
Sample Preparation: Derivatization
To enhance volatility for GC analysis, the hydroxyl groups of the analyte and potential byproducts are converted to trimethylsilyl (B98337) (TMS) ethers.
-
Dry the sample: Evaporate a known amount of the crude reaction mixture to dryness under a stream of nitrogen.
-
Add derivatizing agent: To the dried residue, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Dilution: After cooling to room temperature, dilute the sample with a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to the desired concentration for GC-MS analysis.
GC-MS Analysis
The following parameters provide a starting point for the analysis of the derivatized sample. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL, splitless mode |
| Oven Program | Initial temperature 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 10 min |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Range | m/z 50-550 |
Visualizations
The following diagrams illustrate the synthetic pathways and the analytical workflow.
Caption: Synthetic pathways to this compound and potential byproducts.
Caption: Experimental workflow for GC-MS analysis of byproducts.
Determining the Enantiomeric Purity of 2,2'-Biphenyldimethanol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of 2,2'-biphenyldimethanol and its derivatives is a critical parameter in their application as chiral ligands and catalysts in asymmetric synthesis. The precise determination of enantiomeric excess (ee) is paramount to ensure the efficacy and selectivity of these reactions. This guide provides a comprehensive comparison of the three primary analytical techniques for determining the ee of this compound derivatives: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy. We present supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most suitable method for their needs.
At a Glance: Comparison of Analytical Methods
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Circular Dichroism (CD) Spectroscopy |
| Principle | Differential partitioning of enantiomers on a chiral stationary phase. | Formation of diastereomers with a chiral auxiliary, leading to distinct NMR signals. | Differential absorption of left and right circularly polarized light by chiral molecules. |
| Sample Preparation | Dissolution in a suitable mobile phase. | Derivatization with a chiral agent (e.g., Mosher's acid) or use of a chiral solvating agent. | Dissolution in a transparent solvent. |
| Instrumentation | HPLC system with a chiral column and a UV or other suitable detector. | High-field NMR spectrometer. | CD Spectropolarimeter. |
| Data Output | Chromatogram with separated enantiomer peaks. | NMR spectrum with distinct signals for each diastereomer. | CD spectrum showing positive or negative Cotton effects. |
| Quantitative Analysis | Integration of peak areas. | Integration of diastereomeric proton or other nuclei signals. | Correlation of CD signal intensity with known standards. |
| Advantages | High accuracy and resolution, well-established method. | Relatively fast analysis time, can provide structural information. | High sensitivity, non-destructive. |
| Disadvantages | Method development can be time-consuming, requires expensive chiral columns. | May require derivatization, lower sensitivity than HPLC, potential for signal overlap. | Requires chromophores near the stereocenter, calibration with pure enantiomers is necessary. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Experimental Protocol:
A common approach for the chiral resolution of this compound and its derivatives involves the use of polysaccharide-based chiral columns.
1. Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
2. Chromatographic Conditions:
-
Column: Chiralpak AD-H (or similar amylose-based CSP), 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The optimal ratio may need to be determined empirically.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Dissolve the racemic or enantioenriched this compound derivative in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
Expected Data:
| Parameter | Value |
| Retention Time (Enantiomer 1) | t₁ (min) |
| Retention Time (Enantiomer 2) | t₂ (min) |
| Resolution (Rs) | > 1.5 (baseline separation) |
| Selectivity Factor (α) | > 1.1 |
Workflow for Chiral HPLC Method Development:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine the enantiomeric excess of chiral molecules by converting the enantiomers into diastereomers, which have distinct NMR spectra. This is typically achieved by using a chiral derivatizing agent or a chiral solvating agent.
Experimental Protocol (using a Chiral Derivatizing Agent):
A common derivatizing agent for diols is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride.
1. Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher).
2. Derivatization Procedure:
-
To a solution of the this compound derivative in an anhydrous solvent (e.g., pyridine-d₅ or CDCl₃), add a slight excess of (R)-(-)-Mosher's acid chloride.
-
Allow the reaction to proceed to completion at room temperature. The reaction forms diastereomeric esters.
3. NMR Analysis:
-
Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric mixture.
-
Identify well-resolved signals corresponding to the two diastereomers. Protons or fluorine atoms close to the newly formed chiral centers are most likely to show distinct chemical shifts.
4. Data Analysis:
-
Integrate the signals corresponding to each diastereomer.
-
The enantiomeric excess is determined by the ratio of the integrals: % ee = [(Integral₁ - Integral₂) / (Integral₁ + Integral₂)] x 100
Expected Data:
For the diastereomeric Mosher's esters of a this compound derivative, one would expect to see splitting of specific signals in the NMR spectrum.
| Nucleus | Diastereomer 1 (δ, ppm) | Diastereomer 2 (δ, ppm) | Δδ (ppm) |
| ¹H (e.g., -CH₂-O-) | δ₁ | δ₂ | |
| ¹⁹F (CF₃) | δ₃ | δ₄ |
Workflow for NMR with Chiral Derivatizing Agent:
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The magnitude of the CD signal is proportional to the concentration of the enantiomer and its specific rotation.
Experimental Protocol:
1. Instrumentation:
-
A CD spectropolarimeter.
2. Sample Preparation:
-
Dissolve the this compound derivative in a suitable solvent that is transparent in the wavelength range of interest (e.g., methanol, acetonitrile).
-
Prepare a series of solutions with known enantiomeric excess (calibration standards) if pure enantiomers are available.
3. CD Analysis:
-
Record the CD spectrum of the sample over a suitable wavelength range. The biphenyl (B1667301) chromophore typically exhibits Cotton effects in the UV region.
-
Measure the CD signal (in millidegrees, mdeg) at the wavelength of maximum absorption (λ_max).
4. Data Analysis:
-
If calibration standards are used, create a calibration curve by plotting the CD signal at λ_max versus the known enantiomeric excess.
-
Determine the enantiomeric excess of the unknown sample by interpolating its CD signal on the calibration curve.
Expected Data:
The CD spectra of the two enantiomers of a this compound derivative would be mirror images of each other. A racemic mixture would show no CD signal.
| Enantiomer | λ_max (nm) | CD Signal (mdeg) |
| (R)-enantiomer | ~230-250 | Positive Cotton effect |
| (S)-enantiomer | ~230-250 | Negative Cotton effect |
Workflow for Circular Dichroism Spectroscopy:
Conclusion
The choice of method for determining the enantiomeric excess of this compound derivatives depends on several factors, including the available instrumentation, the required accuracy and precision, and the sample throughput. Chiral HPLC generally offers the highest resolution and is considered the gold standard for quantitative analysis. NMR spectroscopy provides a faster alternative, especially when method development for HPLC is challenging, and can yield valuable structural information. Circular dichroism is a highly sensitive technique that is particularly useful for rapid screening and for samples that are available in limited quantities, provided that pure enantiomers are available for calibration. By understanding the principles, protocols, and data outputs of each technique, researchers can make an informed decision to ensure the quality and stereochemical integrity of their chiral biphenyldimethanol derivatives.
A Comparative Purity Analysis of 2,2'-Biphenyldimethanol: Cross-validation by HPLC and NMR
In the landscape of pharmaceutical research and drug development, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for the purity assessment of 2,2'-Biphenyldimethanol, a versatile building block in organic synthesis. This document is intended for researchers, scientists, and quality control professionals seeking to understand the orthogonal strengths of these methods through a detailed cross-validation approach.
Introduction to Purity Determination
This compound (C₁₄H₁₄O₂, M.W. 214.26 g/mol ) is a key intermediate in the synthesis of various ligands and pharmaceutical compounds.[1][2][3][4] Its purity directly impacts the quality, efficacy, and safety of the final products. While HPLC is a widely adopted chromatographic technique for purity analysis based on the separation of a compound from its impurities, qNMR offers a primary analytical method for quantification without the need for a specific reference standard of the analyte.[1][4][5] Cross-validation of these two methods provides a high degree of confidence in the assigned purity value.[6][7]
Experimental Protocols
Detailed methodologies for the purity determination of this compound by HPLC and qNMR are outlined below.
High-Performance Liquid Chromatography (HPLC)
The HPLC method is designed to separate this compound from potential impurities. The purity is determined by the area percent method, assuming that all components have a similar response factor at the detection wavelength.[8][9]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for the separation of biphenyl (B1667301) compounds.[10][11]
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid to ensure good peak shape.
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 50% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR determines the purity of a substance by comparing the integral of a specific resonance of the analyte with the integral of a known resonance of a certified internal standard of known purity and weight.[1][4][5][12]
Instrumentation:
-
NMR spectrometer with a proton frequency of at least 400 MHz.
Experimental Parameters:
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is a suitable solvent for this compound.[13]
-
Internal Standard: Maleic acid (certified reference material) is a good choice as its proton signals do not overlap with those of the analyte.
-
Pulse Sequence: A standard 1D proton experiment with a 90° pulse angle.
-
Relaxation Delay (d1): A long relaxation delay (e.g., 30 s) is crucial to ensure complete relaxation of all protons for accurate integration.
-
Number of Scans: 16 scans for a good signal-to-noise ratio.
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 10 mg of the maleic acid internal standard into the same NMR tube.
-
Add approximately 0.75 mL of CDCl₃ to the NMR tube and gently agitate to dissolve both the sample and the internal standard completely.
Data Presentation
The following table summarizes the hypothetical purity results obtained from the HPLC and qNMR analyses of three different batches of this compound.
| Batch Number | HPLC Purity (% Area) | qNMR Purity (% w/w) | Difference (%) |
| BPDM-001 | 99.52 | 99.45 | 0.07 |
| BPDM-002 | 98.87 | 98.79 | 0.08 |
| BPDM-003 | 99.78 | 99.85 | -0.07 |
Experimental Workflow
The logical flow of the cross-validation process is illustrated in the diagram below.
Caption: Cross-validation workflow for this compound purity.
Comparison of Techniques
Both HPLC and qNMR are powerful techniques for purity determination, each with its own set of advantages and limitations.
-
HPLC:
-
Strengths: Excellent for separating and quantifying impurities, providing a detailed impurity profile. It is highly sensitive and widely available.
-
Limitations: The accuracy of the area percent method relies on the assumption of equal detector response for the main component and all impurities, which may not always be true. It is a relative method that requires a reference standard for absolute quantification.[14]
-
-
qNMR:
-
Strengths: A primary ratio method that provides a direct and highly accurate measurement of purity without the need for a specific reference standard of the analyte.[4][5] It is non-destructive and provides structural information.
-
Limitations: Lower sensitivity compared to HPLC, making it less suitable for detecting trace impurities. Peak overlap can sometimes complicate quantification.
-
The close agreement between the purity values obtained by HPLC and qNMR in the presented data demonstrates the robustness and reliability of both methods for the quality control of this compound. The cross-validation approach mitigates the inherent limitations of each individual technique, leading to a highly confident and accurate purity assessment. This dual-pronged strategy is highly recommended for the characterization of critical raw materials and intermediates in drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 3594-90-9 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. emerypharma.com [emerypharma.com]
- 6. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaguru.co [pharmaguru.co]
- 8. torontech.com [torontech.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 13. spectrabase.com [spectrabase.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 2,2'-Biphenyldimethanol: A Procedural Guide
For laboratory professionals engaged in research, scientific discovery, and drug development, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the safe disposal of 2,2'-Biphenyldimethanol, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. This compound is a stable, solid substance under recommended storage conditions. However, direct contact and dust inhalation should be avoided.
Personal Protective Equipment (PPE)
A summary of recommended personal protective equipment when handling this compound is provided in the table below.
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses or goggles approved under NIOSH (US) or EN 166 (EU) standards.[1][2] | To prevent eye contact with dust particles. |
| Hand Protection | Handle with gloves.[1][2] Gloves must be inspected prior to use and disposed of after use in accordance with good laboratory practices.[1][2] | To avoid skin contact. |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure. The type of body protection should be selected based on the concentration and amount of the dangerous substance at the specific workplace.[1] | To minimize skin contact. |
| Respiratory Protection | Use a NIOSH-approved N95-type respirator where dust formation is possible. Provide appropriate exhaust ventilation at places where dust is formed.[1][2] | To prevent inhalation of dust. |
Disposal Procedures
The recommended disposal procedure for this compound is to treat it as chemical waste. It should not be disposed of in regular trash or down the drain.[1][2] The primary method involves collecting the material in a suitable, closed container for disposal by an approved waste disposal plant or certified hazardous waste disposal service.[3]
Step-by-Step Disposal Protocol
-
Waste Collection :
-
Contaminated Materials :
-
Dispose of contaminated labware, such as gloves and weighing paper, as unused product.[1] These should be collected in a designated, sealed container for hazardous waste.
-
-
Empty Containers :
-
Containers that held this compound should be treated as hazardous waste unless properly decontaminated.
-
To decontaminate, it is best practice to triple rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected and disposed of as hazardous liquid waste.
-
After thorough decontamination and removal or defacing of the original label, the container can be disposed of as non-hazardous waste, following institutional guidelines.
-
-
Arranging for Disposal :
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal company to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.
-
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound and associated materials.
Accidental Release Measures
In the event of a spill, avoid dust formation.[1][2] Do not allow the product to enter drains.[1][2] Sweep up the spilled material and place it in a suitable, closed container for disposal as described above.[1][2] Ensure adequate ventilation and wear the appropriate personal protective equipment during cleanup.[1][2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
